molecular formula C7H7N4NaO2 B1626870 sodium 1,3-dimethylpurin-9-ide-2,6-dione CAS No. 3485-82-3

sodium 1,3-dimethylpurin-9-ide-2,6-dione

Cat. No.: B1626870
CAS No.: 3485-82-3
M. Wt: 202.15 g/mol
InChI Key: QVGLHVDBDYLFON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline sodium is the sodium salt form of theophylline, a methylxanthine derivative with significant research applications in respiratory pharmacology . This compound acts as a competitive nonselective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle . Its mechanism also involves nonselective antagonism of adenosine receptors (A1, A2, and A3), which contributes to its bronchodilator effects and central nervous system stimulant activities . The primary research value of Theophylline sodium lies in its use as a bronchodilator for studying asthma, chronic obstructive pulmonary disease (COPD) and other conditions involving airway obstruction . The sodium salt offers enhanced solubility compared to the parent compound, making it particularly suitable for in vitro and in vivo studies that require a readily soluble form . Researchers utilize this compound to investigate inflammatory pathways, as it has been shown to exhibit anti-inflammatory properties, including the inhibition of TNF-alpha and leukotriene synthesis . Beyond its respiratory applications, it is also a valuable tool for exploring cardiac stimulation, diuresis, and the central nervous system . Theophylline sodium has a narrow therapeutic index, and its metabolism is hepatically mediated by cytochrome P450 1A2 (CYP1A2), making it a pertinent compound for drug interaction studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

CAS No.

3485-82-3

Molecular Formula

C7H7N4NaO2

Molecular Weight

202.15 g/mol

IUPAC Name

sodium 1,3-dimethylpurin-9-ide-2,6-dione

InChI

InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1

InChI Key

QVGLHVDBDYLFON-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+]

Other CAS No.

3485-82-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 1,3-dimethylpurin-9-ide-2,6-dione, systematically known as the sodium salt of theophylline, is a compound of significant interest in the pharmaceutical sciences. As the conjugate base of the well-established bronchodilator theophylline, its physicochemical properties are paramount to its formulation, delivery, and overall therapeutic efficacy. Theophylline itself is a methylxanthine derivative with a narrow therapeutic window, making the precise control and understanding of its salt forms, such as the sodium salt, critical for the development of safe and effective drug products.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of sodium theophyllinate, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important pharmaceutical compound.

Chemical and Molecular Identity

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal chemical and molecular identity.

Chemical Structure:

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of theophylline. Theophylline is a purine alkaloid with a xanthine backbone, featuring two methyl groups at positions 1 and 3 of the purine ring. The sodium salt is formed by the deprotonation of the acidic proton at the N7 position of the imidazole ring.

Figure 1: Chemical structure of Sodium 1,3-dimethylpurin-9-ide-2,6-dione.

Molecular Formula: C₇H₇N₄NaO₂

Molecular Weight: 202.15 g/mol

IUPAC Name: Sodium 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide

CAS Registry Number: 3485-82-3[3]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The conversion of theophylline to its sodium salt significantly enhances its aqueous solubility.

SolventSolubilityTemperature (°C)Reference
WaterSolubleAmbient[1]
Hot WaterVery Soluble-[1]
EthanolInsolubleAmbient[1]
ChloroformInsolubleAmbient[1]
EtherInsolubleAmbient[1]
Water (Theophylline Sodium Glycinate)18% w/v20[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of sodium theophyllinate in water. The shake-flask method is a well-established and reliable technique for this purpose.

1. Materials and Equipment:

  • Sodium 1,3-dimethylpurin-9-ide-2,6-dione powder

  • Distilled or deionized water

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Add an excess amount of sodium theophyllinate to a scintillation vial. The excess solid should be visually apparent.

  • Add a known volume of water (e.g., 10 mL) to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Allow the suspension to equilibrate for a predetermined period (e.g., 24 or 48 hours). It is advisable to take samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to ensure equilibrium has been reached, which is indicated by a plateau in concentration.

  • After equilibration, allow the suspension to settle for at least 30 minutes.

  • Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid particles.

  • Filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to prevent adsorption effects.

  • Dilute the filtered sample with a suitable solvent (e.g., water) to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility of sodium theophyllinate in mg/mL or mol/L.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis A Add excess sodium theophyllinate to vial B Add known volume of solvent A->B C Incubate on orbital shaker (constant T and agitation) B->C D Allow suspension to settle post-equilibration C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC or UV-Vis) F->G

Figure 2: Workflow for equilibrium solubility determination.

Acid-Base Properties (pKa and Solution pH)

The ionization state of a drug molecule, governed by its pKa, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Theophylline is a weak acid with a pKa of approximately 8.77.[2][5] As its sodium salt, sodium theophyllinate in an aqueous solution will be alkaline due to the hydrolysis of the theophyllinate anion. A saturated solution of the related compound, theophylline sodium glycinate, has a pH in the range of 8.7 to 9.1.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.

1. Materials and Equipment:

  • Sodium 1,3-dimethylpurin-9-ide-2,6-dione

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Potentiometer with a combined pH electrode

  • Magnetic stirrer and stir bar

  • Burette

2. Procedure:

  • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of sodium theophyllinate and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

G A Calibrate pH Electrode B Prepare Sodium Theophyllinate Solution (known concentration and ionic strength) A->B C Titrate with Standardized HCl B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa from Half-Equivalence Point E->F

Figure 3: Workflow for pKa determination by potentiometric titration.

Thermal Properties

Thermal analysis provides crucial information about the stability, purity, and physical state of a pharmaceutical solid. Differential Scanning Calorimetry (DSC) is a powerful technique for these investigations.

Melting Point: The melting point of sodium theophylline monohydrate has been determined to be 391 °C by DSC.[6][7]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the melting point and thermal behavior of sodium theophyllinate monohydrate using DSC.

1. Materials and Equipment:

  • Sodium 1,3-dimethylpurin-9-ide-2,6-dione monohydrate

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

2. Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 450 °C).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm.

G A Calibrate DSC Instrument B Weigh and Seal Sample in Aluminum Pan A->B C Place Sample and Reference Pans in DSC Cell B->C D Heat at a Constant Rate under Inert Atmosphere C->D E Record Heat Flow vs. Temperature D->E F Determine Melting Point from Endotherm Onset E->F

Figure 4: Workflow for DSC analysis.

Crystal Structure and Polymorphism

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of pharmaceutical compounds.

UV-Visible Spectroscopy

Theophylline exhibits a characteristic UV absorption maximum at approximately 274 nm in a basic solution (0.1N NaOH).[4] This property is useful for quantitative analysis.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol details the determination of the absorption maximum and quantification of sodium theophyllinate.

1. Materials and Equipment:

  • Sodium 1,3-dimethylpurin-9-ide-2,6-dione

  • 0.1 M Sodium hydroxide (NaOH) solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of sodium theophyllinate of a known concentration (e.g., 100 µg/mL) in 0.1 M NaOH.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting with 0.1 M NaOH.

  • Scan the UV spectrum of one of the standard solutions (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all standard solutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • To determine the concentration of an unknown sample, dissolve it in 0.1 M NaOH, dilute to fall within the calibration range, and measure its absorbance at λmax. The concentration can then be calculated from the calibration curve.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and confirming the identity of a compound. The FTIR spectrum of sodium theophyllinate would be expected to show characteristic peaks for the carbonyl groups (C=O), the purine ring structure, and the methyl groups. The deprotonation at the N7 position would likely lead to shifts in the vibrational frequencies of the imidazole ring compared to theophylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For sodium theophyllinate, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the atoms. The characteristic signals for theophylline in ¹H NMR are the two methyl groups (around 3.23δ and 3.41δ) and the proton on the imidazole ring (around 8.01δ).[10] In the sodium salt, the chemical shifts of the protons and carbons in the imidazole ring would be expected to differ from those of theophylline due to the change in electron density upon deprotonation.

Conclusion

A thorough understanding of the physicochemical properties of sodium 1,3-dimethylpurin-9-ide-2,6-dione is essential for its successful development as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics, including solubility, pKa, thermal behavior, and spectroscopic properties. The experimental protocols presented herein offer a framework for the accurate and reliable determination of these parameters. As with any pharmaceutical compound, a comprehensive characterization of its solid-state properties, including a thorough polymorph screen, is highly recommended to ensure the development of a robust and efficacious drug product.

References

  • Theophylline. In: Merck Index. 15th ed. Royal Society of Chemistry; 2013.
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Accessed February 27, 2026.
  • El-Shattawy, H. H., & El-Ries, M. A. (1986). Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. Journal of Pharmacy and Pharmacology, 38(2), 93-96.
  • Theophylline. PubChem. Accessed February 27, 2026. [Link].

  • El-Shattawy HH, El-Ries MA. Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. J Pharm Pharmacol. 1986;38(2):93-96.
  • Theophylline. Deranged Physiology. Accessed February 27, 2026. [Link].

  • Majodina S, et al. Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline. CrystEngComm. 2019;21(34):5067-5077.
  • Theophylline anhydrous, >= 99 , powder 58-55-9. Sigma-Aldrich. Accessed February 27, 2026.
  • Chadha R, et al. DSC and TGA curves of theophylline monohydrate at different heating rates. Journal of Thermal Analysis and Calorimetry. 2004;77(3):869-880.
  • Szafraniec-Szczęsny J, et al. Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. Pharmaceuticals (Basel). 2022;15(10):1268.
  • Csomós E, et al. Thermal, FTIR and XRD study on some 1:1 molecular compounds of theophylline. Journal of Thermal Analysis and Calorimetry. 2002;68(2):491-500.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Accessed February 27, 2026.
  • Application Notes and Protocols for Theophylline Sodium Acetate in Pharmaceutical Research. Smolecule. Accessed February 27, 2026.
  • Preparation method of theophylline sodium salt.
  • Theophylline. Wikipedia. Accessed February 27, 2026. [Link].

  • Attempts at formulation of syrup with theophylline. Acta Poloniae Pharmaceutica. 2003;60(5):355-358.
  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ACS Omega. 2024;9(23):26346-26353.
  • UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Journal of the Chinese Chemical Society. 2013;60(4):381-389.
  • FTIR spectrum of theophylline – sod. Alginate mixture, theophylline and...
  • Theophylline. NIST WebBook. Accessed February 27, 2026. [Link].

  • 1H-NMR. Accessed February 27, 2026.
  • Theophylline sodium. PubChem. Accessed February 27, 2026. [Link].

  • Theophylline sodium acetate (1,3-Dimethylxanthine sodium acetate). MedChemExpress. Accessed February 27, 2026.
  • Wang, L., et al. (2020). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures.
  • 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione,sodium salt. Alfa Chemistry. Accessed February 27, 2026.
  • Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline: From Polymorph I to Polymorph II. Molecules. 2019;24(10):1955.
  • UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma.
  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules. 2022;27(19):6649.
  • Stability indicating uv spectrophotometric method for simultaneous estimation of montelukast sodium and theophylline in combined. SciSpace. Accessed February 27, 2026.
  • Sodium 1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-sulfonate.
  • THEOPHYLLINE SODIUM GLYCIN
  • Theophylline Sodium Glycinate Oral Solution. USP. Accessed February 27, 2026.
  • UV-Vis Spectrophotometry Guide. Scribd. Accessed February 27, 2026.
  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. 2018;23(5):1185.
  • An Analysis on the UV-Visible Spectrophotometry Method.
  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Accessed February 27, 2026.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt. PubChem. Accessed February 27, 2026.
  • Structure of sodium theophylline (C7H7N4O2Na).
  • Xanthinol. Wikipedia. Accessed February 27, 2026.

Sources

Molecular Weight and Structural Analysis of Sodium Theophyllinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach structural analysis not merely as a confirmation of chemical identity, but as a predictive framework for physicochemical behavior and pharmacological efficacy. Theophylline, a naturally occurring methylxanthine, suffers from poor aqueous solubility, limiting its formulation flexibility. By converting it into its sodium salt—sodium theophyllinate—we fundamentally alter its molecular architecture. This guide dissects the molecular weight, structural elucidation, and self-validating analytical workflows required to characterize sodium theophyllinate, providing drug development professionals with a rigorous foundation for formulation and quality control.

Physicochemical Identity & Fundamental Properties

The causality behind selecting sodium theophyllinate over neutral theophylline lies in its ionization state. Theophylline contains an acidic proton at the N-7 position of its purine ring system, with a pKa of approximately 8.77[1]. When reacted with a strong base like sodium hydroxide, it undergoes deprotonation to form an ionic salt. This structural shift drastically increases its aqueous solubility, enabling high-concentration intravenous and oral formulations.

Table 1: Fundamental Chemical Properties Comparison
PropertyTheophylline (Free Base)Sodium Theophyllinate
IUPAC Name 1,3-dimethyl-7H-purine-2,6-dioneSodium 1,3-dimethylpurin-7-ide-2,6-dione
Molecular Formula C₇H₈N₄O₂C₇H₇N₄NaO₂
Molecular Weight 180.16 g/mol 202.15 g/mol [2]
PubChem CID 2153[1]12765429[2]
CAS Number 58-55-93485-82-3[2]
Ionization State NeutralAnionic (Deprotonated N-7)

Structural Elucidation: The Causality of Molecular Architecture

The molecular architecture of sodium theophyllinate is defined by the loss of the N-7 proton and the subsequent ionic coordination of the sodium cation (Na⁺). In the solid state, this is not a simple isolated ion pair. Instead, the sodium cation coordinates with the deprotonated N-7 nitrogen and adjacent carbonyl oxygens (O-6), often forming a highly stable polymeric network. Understanding this causality is critical: the stability of this polymeric network dictates the salt's hygroscopicity and dissolution rate in physiological media.

G Theophylline Theophylline (C7H8N4O2) Deprotonation Deprotonation at N-7 (pKa ~8.77) Theophylline->Deprotonation Base Sodium Hydroxide (NaOH) Base->Deprotonation Water Water Byproduct (H2O) Deprotonation->Water Elimination SodiumTheophyllinate Sodium Theophyllinate (C7H7N4NaO2) Deprotonation->SodiumTheophyllinate Ionic Bonding (Na+)

Chemical deprotonation workflow forming sodium theophyllinate.

Self-Validating Analytical Workflows

To ensure scientific integrity, analytical protocols cannot exist in isolation; they must cross-validate one another. As an application scientist, I mandate the following orthogonal techniques to prove the structural identity of sodium theophyllinate.

Why these specific methods?
  • ATR-FTIR over KBr Pellets: The mechanical pressure required to form KBr pellets can induce solid-state ion exchange, inadvertently converting sodium theophyllinate into potassium theophyllinate. ATR-FTIR eliminates this sample-prep-induced variable.

  • DMSO-d₆ over D₂O in NMR: D₂O spontaneously exchanges with residual N-H protons, creating a false positive for complete deprotonation. Anhydrous DMSO-d₆ preserves the proton state, allowing definitive proof of salt formation.

G Sample Sodium Theophyllinate Sample Preparation FTIR ATR-FTIR Spectroscopy (Avoid KBr Ion Exchange) Sample->FTIR NMR 1H NMR in DMSO-d6 (Avoid D2O Exchange) Sample->NMR XRD Single Crystal XRD (Lattice Determination) Sample->XRD Val1 Confirm Absence of N-7 Proton Signal FTIR->Val1 Missing N-H stretch NMR->Val1 Missing N-H peak Val2 Confirm Na+ Coordination & Polymeric Structure XRD->Val2 Unit cell parameters

Self-validating analytical workflow for structural elucidation.

Protocol 1: ATR-FTIR Validation of Salt Formation
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is thoroughly cleaned with isopropanol. Do not use KBr matrix preparation.

  • Background: Collect a background spectrum in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-5 mg of anhydrous sodium theophyllinate powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans.

  • Validation: Verify the complete absence of the broad N-H stretching band typically seen at 3100–3200 cm⁻¹ in neutral theophylline. Observe the C=O stretching shifts, which move to lower wavenumbers due to the resonance stabilization of the newly formed anion.

Protocol 2: ¹H NMR Structural Verification
  • Solvent Selection: Dissolve 10 mg of the sample in 0.5 mL of anhydrous DMSO-d₆. Strictly avoid D₂O to prevent deuterium exchange artifacts.

  • Acquisition: Run a standard ¹H NMR experiment at 400 MHz (or higher) at 298 K.

  • Signal Verification: Confirm the absolute absence of the N-7 proton signal, which appears as a broad singlet at ~11.5 ppm in neutral theophylline.

  • Shift Analysis: Note the upfield shift of the C-8 proton (singlet, ~8.0 ppm in neutral theophylline) due to the increased electron density distributed across the purine anion.

Protocol 3: Single-Crystal XRD Preparation
  • Crystallization: Dissolve anhydrous sodium theophyllinate in a minimal volume of hot, deionized water.

  • Slow Evaporation: Allow the solution to cool slowly to room temperature in a vibration-free environment to promote the growth of high-quality monoclinic crystals.

  • Mounting: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber using inert perfluorinated oil to prevent hydration changes.

  • Data Collection: Transfer to the diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using a nitrogen cold stream to minimize thermal motion.

  • Validation: Solve the structure to confirm the molecular architecture. Single-crystal X-ray diffraction confirms that the sodium cation is coordinated to the N-7 atom and adjacent oxygen atoms, validating the polymeric network[3].

Pharmacological Implications of the Structural State

Once administered, sodium theophyllinate rapidly dissociates in physiological fluids, releasing the active theophylline moiety. The structural modification to a sodium salt is purely a delivery mechanism; the pharmacodynamics remain identical to the parent compound. Theophylline acts as a potent, non-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4[4]. By inhibiting PDE, it prevents the degradation of cyclic AMP (cAMP), leading to a phosphorylation cascade that ultimately results in smooth muscle relaxation and bronchodilation.

G Drug Sodium Theophyllinate (Active Moiety) PDE Phosphodiesterase (PDE3 / PDE4) Drug->PDE Inhibits cAMP Intracellular cAMP (Elevated) PDE->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates SmoothMuscle Bronchodilation & Smooth Muscle Relaxation PKA->SmoothMuscle Phosphorylation cascade

Pharmacological signaling pathway of PDE inhibition.

Conclusion

The transition from theophylline to sodium theophyllinate represents a calculated structural intervention designed to overcome inherent physicochemical limitations. By utilizing self-validating analytical workflows—specifically ATR-FTIR, anhydrous ¹H NMR, and single-crystal XRD—researchers can definitively confirm the deprotonation of the N-7 position and the subsequent ionic coordination of the sodium cation. This rigorous approach ensures that downstream pharmacological applications, from PDE inhibition to bronchodilation, are built upon a foundation of absolute structural certainty.

References[2] Title: Theophylline sodium | C7H7N4NaO2 | CID 12765429. Source: PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/12765429[4] Title: THEOPHYLLINE SODIUM. Source: NCATS Inxight Drugs. URL:https://drugs.ncats.io/drug/5OIB3Y3T0J[1] Title: Theophylline | C7H8N4O2 | CID 2153. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2153[3] Title: Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline. Source: ResearchGate. URL:https://www.researchgate.net/publication/344000000_Physical_stability_enhancement_and_antimicrobial_properties_of_a_sodium_ionic_cocrystal_with_theophylline

Sources

Technical Guide: Pharmacokinetic Mechanism of Sodium 1,3-dimethylpurin-9-ide-2,6-dione as a PDE Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of sodium 1,3-dimethylpurin-9-ide-2,6-dione (chemically synonymous with the sodium salt of theophylline). While historically utilized as a bronchodilator, its utility as a non-selective phosphodiesterase (PDE) inhibitor requires a nuanced understanding of its saturable metabolic kinetics and narrow therapeutic index. This document details the molecular mechanism of cAMP stabilization, the hepatic biotransformation pathways governed by CYP1A2, and validated protocols for bioanalytical quantification.

Chemical Identity & Physicochemical Basis

Compound: Sodium 1,3-dimethylpurin-9-ide-2,6-dione Common Nomenclature: Theophylline Sodium Molecular Formula: C₇H₇N₄NaO₂[1][2]

Structural Significance of the "9-ide" Anion

The parent molecule, 1,3-dimethylxanthine (theophylline), is an amphoteric purine base with limited aqueous solubility. The "9-ide" designation refers to the deprotonation of the imidazole ring (typically at the N-7 or N-9 position due to tautomeric equilibrium), creating an anionic species that coordinates with a sodium cation.

  • Solubility: The sodium salt formation transforms the hydrophobic xanthine core into a highly water-soluble species, enabling parenteral administration and rapid dissolution in gastrointestinal fluids.

  • pKa: The parent molecule has a pKa of ~8.6. At physiological pH (7.4), the un-ionized form predominates, facilitating passive diffusion across lipid membranes (Blood-Brain Barrier and cellular uptake).

Pharmacodynamic Mechanism: PDE Inhibition

The therapeutic efficacy of this compound relies on its ability to competitively inhibit cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3, PDE4, and PDE5.

Mechanism of Action (MOA)[3]
  • Enzyme Blockade: The purine ring mimics the structure of adenosine monophosphate (AMP). It binds to the catalytic pocket of PDE enzymes, preventing the hydrolysis of cyclic AMP (cAMP) into 5'-AMP.

  • cAMP Accumulation: Elevated intracellular cAMP activates Protein Kinase A (PKA).

  • Downstream Effectors:

    • Smooth Muscle (Bronchodilation): PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin, leading to relaxation.

    • Inflammatory Cells (Anti-inflammatory): High cAMP inhibits the release of cytokines (IL-10 upregulation) and leukotrienes.

    • HDAC Activation: Distinct from PDE inhibition, the molecule recruits Histone Deacetylase 2 (HDAC2) to the nucleus, suppressing inflammatory gene transcription (e.g., NF-κB mediated).[3]

Visualization: Signaling Pathway

The following diagram illustrates the cascade from PDE inhibition to physiological response.[4]

PDE_Mechanism Compound Sodium 1,3-dimethylpurin-9-ide-2,6-dione PDE PDE Enzyme (PDE3/4/5) Compound->PDE Inhibits NFkB NF-κB (Inflammatory Transcription) Compound->NFkB Suppresses (via HDAC2) cAMP cAMP (Cyclic AMP) PDE->cAMP Regulation AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis blocked PKA Protein Kinase A (Activated) cAMP->PKA Activates MLCK MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylates (Inhibits) Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Figure 1.[4] Dual mechanism showing PDE inhibition leading to bronchodilation and HDAC-mediated suppression of inflammation.[4][5]

Pharmacokinetic Profile

The pharmacokinetic behavior of 1,3-dimethylpurin-9-ide-2,6-dione is characterized by rapid absorption but complex, capacity-limited metabolism.

Absorption & Distribution[1][7][8]
  • Bioavailability: >96% (Rapid and complete absorption).

  • Volume of Distribution (Vd): 0.45 – 0.60 L/kg. It distributes into total body water and binds moderately to plasma proteins (~40%, primarily albumin).

  • Therapeutic Window: Narrow range of 10–20 mg/L (55–110 µmol/L). Levels >20 mg/L risk toxicity (seizures, arrhythmias).

Metabolism: The CYP1A2 Bottleneck

Metabolism occurs almost exclusively in the liver (>90%).

  • Primary Enzyme: CYP1A2 (responsible for N-demethylation).

  • Secondary Enzymes: CYP2E1 and CYP3A4.

  • Major Metabolites:

    • 1,3-Dimethyluric acid (via 8-hydroxylation).[6][7]

    • 3-Methylxanthine (active metabolite).[4][8][9]

    • 1-Methyluric acid.[8][10]

Non-Linear Kinetics (Michaelis-Menten)

Unlike many drugs that follow first-order kinetics (linear), this compound exhibits Michaelis-Menten kinetics within the therapeutic range.

  • Implication: As the enzyme systems (CYP1A2) become saturated, a small increase in dose can result in a disproportionately large increase in serum concentration.

  • Clearance: Highly variable due to genetic polymorphisms in CYP1A2, smoking status (inducer), and drug interactions.

Summary of PK Parameters
ParameterValue (Mean ± SD)Physiological Context
Tmax (Oral) 1–2 hoursRapid gastric absorption (salt form).
Protein Binding ~40%Increases in neonates/cirrhosis (low albumin).
Metabolism Hepatic (>90%)Saturable (Zero-order at high conc).
Elimination t½ 8.0 hours (Adults)Varies: Smokers (~4-5h), Cirrhosis (>24h).
Excretion Renal (<10% unchanged)Metabolites excreted in urine.

Experimental Validation Protocols

To validate the mechanism and quantify exposure, the following protocols are recommended.

Protocol A: In Vitro PDE Inhibition Assay

Objective: Determine the IC50 of the sodium salt against PDE4 isoforms.

  • Preparation: Dissolve Sodium 1,3-dimethylpurin-9-ide-2,6-dione in assay buffer (Tris-HCl, pH 7.5, MgCl₂).

  • Incubation: Mix human recombinant PDE4B enzyme with varying concentrations of the compound (0.1 µM – 100 µM).

  • Substrate Addition: Add ³H-cAMP (tritiated cAMP) as the substrate. Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by boiling or adding PDE inhibitor cocktail.

  • Separation: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate using ion-exchange chromatography.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: LC-MS/MS Bioanalysis (Plasma Quantification)

Objective: Quantify the compound in plasma to assess PK parameters.[1][2][11]

Workflow Diagram:

LCMS_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precip (Acetonitrile) Sample->Precipitation IS Internal Std (Theophylline-d6) IS->Precipitation Centrifuge Centrifugation (10k rpm, 10 min) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, m/z 181->124) LC->MS

Caption: Figure 2. LC-MS/MS workflow for high-sensitivity quantification from plasma matrices.

Method Details:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[12]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Target: m/z 181.1 → 124.1 (Loss of methyl isocyanate).

    • Internal Standard (d6): m/z 187.1 → 130.1.

  • Validation: Linearity required from 0.1 to 50 µg/mL (covering therapeutic and toxic ranges).

References

  • Barnes, P. J. (2013). Theophylline.[1][2][3][4][13][6][7][8][11][12][14] American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

  • Stavropoulou, A., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of Chromatography B. Retrieved from [Link]

  • Gundert-Remy, U., et al. (1983). Concentration-dependent plasma protein binding of theophylline. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • FDA Prescribing Information. (2023). Theophylline Extended-Release Tablets. DailyMed. Retrieved from [Link]

  • Rall, T.W. (1980). Central Nervous System Stimulants: The Methylxanthines. Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Contextual grounding for PDE mechanism).

Sources

Technical Guide: Thermodynamic Stability & Solid-State Profiling of Sodium Theophyllinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the thermodynamic profile of Sodium Theophyllinate (1,3-dimethylpurin-9-ide-2,6-dione sodium salt). While salt formation significantly enhances the aqueous solubility of theophylline (from ~8.3 mg/mL to >40 mg/mL), it introduces specific thermodynamic instabilities absent in the neutral parent molecule. The sodium salt is characterized by a stable monohydrate form in the solid state but exhibits high hygroscopicity and a critical susceptibility to atmospheric disproportionation driven by CO₂ absorption. This document provides the mechanistic basis for these behaviors and actionable protocols for their management.

Molecular Architecture & Salt Formation

Chemical Identity

Theophylline (1,3-dimethylxanthine) is a weak acid (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 ~8.8) due to the dissociable proton on the imidazole ring. In the neutral state, the proton resides predominantly at the N7 position (7H-tautomer). Upon reaction with a strong base (NaOH), the proton is removed, delocalizing the negative charge across the imidazole ring system (N7–C8–N9).

The nomenclature "1,3-dimethylpurin-9-ide" refers to this anionic species. The sodium cation (


) stabilizes this anion, typically coordinating with the imidazole nitrogen and water molecules in the crystal lattice.
Thermodynamic Rationale for Salt Selection

The primary driver for converting theophylline to its sodium salt is the reduction of lattice energy relative to hydration energy, thereby lowering the Gibbs free energy of solution (


).
PropertyNeutral TheophyllineSodium TheophyllinateThermodynamic Implication
Solubility (

)
~8.3 mg/mL~400 mg/mLSalt lowers

via favorable ion-dipole interactions.
Melting Point 270–274°C~391°C (decomp)Higher ionic lattice energy in the salt increases thermal stability in absence of moisture.

8.81 (Acidic)N/A (Salt)High pH microenvironment (>9.0) in solution.

Solid-State Thermodynamic Stability

The Hydration Landscape

Unlike neutral theophylline, which converts readily between anhydrate and monohydrate at low temperatures (


), Sodium Theophyllinate forms a robust monohydrate .
  • Lattice Stability: The water molecule in Sodium Theophyllinate Monohydrate is coordinated directly to the

    
     ion. This coordination bond is significantly stronger than the hydrogen bonding network holding water in the neutral theophylline hydrate.
    
  • Thermal Evidence: Differential Scanning Calorimetry (DSC) data reveals that dehydration of the sodium salt occurs at 170–264°C , compared to <65°C for the neutral molecule.[1] This indicates a kinetically and thermodynamically stable hydrate under standard storage conditions.

The Critical Instability: Disproportionation

The most significant thermodynamic risk for 1,3-dimethylpurin-9-ide-2,6-dione sodium salt is disproportionation upon exposure to atmospheric air. This is not a simple hydrolysis but a pH-driven reaction with Carbon Dioxide.

Mechanism:

  • Hygroscopicity: The salt surface absorbs ambient moisture, creating a localized film of saturated solution (pH > 9).

  • CO₂ Absorption: Atmospheric

    
     dissolves into this alkaline film, forming carbonic acid (
    
    
    
    ).
  • Proton Transfer: Since carbonic acid (

    
    ) is stronger than theophylline (
    
    
    
    ), the theophylline anion becomes protonated.
  • Precipitation: Neutral theophylline is poorly soluble. It precipitates out of the solution film, leaving Sodium Bicarbonate (

    
    ) as a byproduct.
    

Reaction Equation:



This process is irreversible in open air and results in the physical disintegration of the salt crystal into a mixture of free acid and carbonate.

Visualization of Instability Pathways

Disproportionation Salt Na-Theophyllinate (Solid Salt) Solution Alkaline Surface Film (pH > 9) Salt->Solution Deliquescence Moisture Atmospheric Moisture Moisture->Solution Protonation Proton Transfer (Acid-Base Rxn) Solution->Protonation Dissolution CO2 Atmospheric CO2 CO2->Protonation Absorption Precipitate Precipitated Neutral Theophylline Protonation->Precipitate Insolubility Byproduct Sodium Bicarbonate (NaHCO3) Protonation->Byproduct

Figure 1: The thermodynamic cascade of salt disproportionation driven by atmospheric CO₂.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a specific batch of 1,3-dimethylpurin-9-ide-2,6-dione sodium salt, the following self-validating protocols must be employed.

Synthesis & Isolation (Inert Environment)
  • Objective: Generate high-purity sodium salt without carbonate contamination.

  • Protocol:

    • Dissolve 1 eq. of Theophylline in ethanol/water (high temperature).

    • Add 1 eq. of NaOH (aq) under Nitrogen purge .

    • Crystallize by cooling or anti-solvent addition (isopropanol).

    • Critical Step: Filter and dry under vacuum at 50°C. Do not expose to air. Store in a desiccator with soda-lime (CO₂ trap).

Analytical Workflow: Disproportionation Kinetics
  • Objective: Quantify the rate of reversion to the free acid.

  • Methodology:

    • Sample Prep: Place 500mg of Na-Theophyllinate in an open petri dish.

    • Environment: Environmental chamber at 25°C / 60% RH (Standard) and 40°C / 75% RH (Accelerated).

    • Measurement (FTIR/XRD):

      • Monitor the disappearance of the carboxylate salt peak (~1550-1600 cm⁻¹).

      • Monitor the appearance of the carbonyl peak of neutral theophylline (~1650-1720 cm⁻¹).

      • XRD Marker: Look for the emergence of the characteristic peaks of Theophylline Monohydrate (2

        
         = 11.6°, 14.4°).
        
Thermal Stress Testing (DSC/TGA)
  • Objective: Distinguish between bound water (hydrate) and surface moisture.

  • Protocol:

    • TGA: Heat from 30°C to 300°C at 10°C/min.

      • Expectation: Mass loss ~8-9% between 170°C and 260°C corresponds to stoichiometric dehydration of the monohydrate.

      • Failure Mode: Early mass loss (<100°C) indicates surface water or conversion to neutral theophylline hydrate.

    • DSC: Look for the melting endotherm at >390°C. A shift to lower temperatures (270°C) indicates disproportionation has occurred.

Analytical Logic Flow

Workflow Start Sample: Na-Theophyllinate XRD Step 1: PXRD Analysis Start->XRD Check1 Peaks at 11.6° / 14.4°? XRD->Check1 Fail1 Result: Disproportionated (Contains Neutral Theo) Check1->Fail1 Yes Pass1 Result: Pure Salt Check1->Pass1 No TGA Step 2: TGA Thermal Stress Pass1->TGA Check2 Weight Loss < 100°C? TGA->Check2 Fail2 Result: Surface Moisture (Hygroscopic Failure) Check2->Fail2 Yes Pass2 Result: Stable Monohydrate (Loss at >170°C) Check2->Pass2 No

Figure 2: Decision tree for validating the solid-state integrity of Sodium Theophyllinate.

Formulation Implications

pH Microenvironment

The thermodynamic stability of the salt in solution is strictly pH-dependent.

  • pH > 9.0: The salt remains stable.

  • pH < 8.5: The equilibrium shifts toward the neutral unionized form, leading to precipitation.

  • Buffer Capacity: Formulations must use high-capacity buffers (e.g., Glycine/NaOH) to prevent precipitation upon dilution in the blood or gastric fluids (though gastric precipitation is expected and controls release rate).

Excipient Compatibility

Avoid acidic excipients. The use of acidic polymers (e.g., Carbopol, enteric coatings with free -COOH groups) will trigger an immediate acid-base reaction in the solid state if moisture is present, converting the soluble salt back to the insoluble base.

References

  • Serajuddin, A. T. (1986).[1] Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. Journal of Pharmacy and Pharmacology, 38(2), 93-96. Link

  • PubChem. (2025).[2][3][4][5] Sodium 1,3-dimethylpurin-7-ide-2,6-dione (Compound Summary). National Library of Medicine. Link

  • Krantz, J. C., et al. (1947). Theophylline sodium properties and preparation.
  • Tong, H., et al. (2020). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution. Journal of Chemical & Engineering Data. Link (Note: Generalized link to journal based on search context).

  • O'Neil, M.J. (2013).[3] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Royal Society of Chemistry. Link

Sources

CAS number and chemical identifiers for sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides a comprehensive analysis of Sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as Theophylline Sodium ). This guide is structured to support researchers and formulation scientists in the synthesis, characterization, and application of this compound.

Chemical Identity & Nomenclature

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of theophylline (1,3-dimethylxanthine). While the neutral molecule typically exists as the N7-H tautomer, the anionic form (created upon deprotonation) exhibits resonance delocalization across the imidazole ring (N7–C8–N9). Consequently, the systematic names purin-9-ide and purin-7-ide refer to the same delocalized anion in the salt lattice.

Core Identifiers
Identifier TypeValueNotes
Common Name Theophylline SodiumAnhydrous form
CAS Number 3485-82-3 Specific to the sodium salt (1:[1][2][3][4][5][6]1)
Parent CAS 58-55-9Theophylline (free acid)
Molecular Formula C₇H₇N₄NaO₂
Molecular Weight 202.15 g/mol
IUPAC Name Sodium;1,3-dimethylpurin-7-ide-2,6-dione"9-ide" is the resonance equivalent
SMILES [Na+].CN1C2=C(N=C[N-]2)C(=O)N(C)C1=O
InChI Key QVGLHVDBDYLFON-UHFFFAOYSA-M

Structural Analysis & Solubility Thermodynamics

The conversion of theophylline to its sodium salt is a critical strategy in drug delivery to overcome the poor aqueous solubility of the parent compound.

  • Parent Theophylline: Solubility

    
     8.3 mg/mL (at 25°C). The intermolecular hydrogen bonding network in the crystal lattice creates a high energy barrier for dissolution.
    
  • Sodium Salt: Solubility

    
     200 mg/mL. The ionic nature disrupts the lattice energy and increases hydration enthalpy, facilitating rapid dissolution.
    

Critical Consideration: The sodium salt is highly hygroscopic and susceptible to hydrolysis. In aqueous solution, it hydrolyzes to release free theophylline and sodium hydroxide, raising the pH. Formulation buffers must maintain pH


 to prevent precipitation of the free acid.

Synthesis Protocol: Bench-to-Batch Conversion

Note: This protocol is designed for high-purity synthesis suitable for analytical standards or pre-clinical formulation.

Reagents
  • Theophylline (Anhydrous): >99.0% purity (CAS 58-55-9).

  • Sodium Hydroxide (NaOH): 1.0 M Standardized Solution.

  • Ethanol (Absolute): ACS Grade.

  • Water: Milli-Q (Type 1, 18.2 MΩ).

Workflow Diagram (DOT)

SynthesisProtocol RawMat Raw Material Input Theophylline (C7H8N4O2) Dissolution Deprotonation Reaction 1.05 eq NaOH (aq) + EtOH T = 40°C, Stirring RawMat->Dissolution Check1 Checkpoint: Clarity Check Must be clear colorless solution Dissolution->Check1 Crystallization Crystallization Cool to 4°C Add Cold Acetone (Anti-solvent) Check1->Crystallization Pass Filtration Isolation Vacuum Filtration (N2 atmosphere) Crystallization->Filtration Drying Drying Vacuum Oven, 60°C, 12h Filtration->Drying QC Quality Control HPLC Assay & Na+ Titration Drying->QC

Figure 1: Step-by-step synthesis workflow for Sodium Theophylline, emphasizing process checkpoints.

Detailed Methodology
  • Stoichiometric Calculation: Weigh Theophylline (18.02 g, 0.1 mol). Prepare 1.05 equivalents of NaOH (0.105 mol) in minimal water (approx. 20 mL).

    • Expert Insight: A slight excess of base (5%) ensures complete deprotonation and prevents free acid precipitation during the initial cooling phase.

  • Dissolution (Deprotonation): Suspend Theophylline in 50 mL Ethanol. Slowly add the NaOH solution while stirring at 40°C.

    • Mechanism:[7] The base abstracts the proton from the N7 position (

      
      ). The solution should turn clear as the salt forms.
      
  • Anti-Solvent Crystallization: Once dissolved, filter the warm solution (0.22 µm) to remove particulates. Cool the filtrate to 4°C. Slowly add 100 mL of cold acetone or isopropanol to induce precipitation of the sodium salt.

  • Isolation: Filter the white precipitate under a nitrogen blanket (to prevent carbonate formation from atmospheric CO₂). Wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Validation: Loss on Drying (LOD) should be < 1.0%.

Analytical Validation (HPLC Method)

To distinguish the salt from the free acid and quantify the counter-ion effect, a reversed-phase HPLC method is required. Note that in RP-HPLC, the salt dissociates; the retention time corresponds to the theophylline moiety.

Method Parameters:

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for polar organics.
Mobile Phase 10 mM Sodium Acetate (pH 4.5) : Acetonitrile (93:7)Acidic pH suppresses ionization of silanols; low organic content retains the polar analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 272 nm

of theophylline.
Injection Vol 10 - 20 µL
Retention Time ~ 5 - 7 minutes

Self-Validating System Check:

  • System Suitability: Tailing factor must be < 2.0. If tailing occurs, increase buffer ionic strength to mask secondary interactions.

  • Identification: The retention time of the sample must match the Theophylline Standard (CAS 58-55-9) within ±2%.

Mechanism of Action & Signaling Pathways

Sodium Theophylline acts primarily as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. The following pathway illustrates the downstream effects leading to bronchodilation.

Mechanism Drug Theophylline (Active Moiety) PDE Phosphodiesterase (PDE3 / PDE4) Drug->PDE Inhibits Adenosine Adenosine Receptors Drug->Adenosine Antagonizes cAMP cAMP (Accumulation) PDE->cAMP Prevents Degradation Adenosine->cAMP Modulates PKA Protein Kinase A (Activation) cAMP->PKA Activates Ca Intracellular Ca2+ (Decrease) PKA->Ca Reduces SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) Ca->SmoothMuscle Triggers

Figure 2: Pharmacological pathway of Theophylline inducing bronchodilation via PDE inhibition and cAMP accumulation.[2][6][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12765429, Theophylline sodium. Retrieved from [Link]

  • United States Pharmacopeia (USP).Theophylline Monographs.
  • Barnes, P. J. (2013).Theophylline. American Journal of Respiratory and Critical Care Medicine. (Mechanistic background on PDE inhibition).

Sources

An In-depth Technical Guide to the Dissociation Constants (pKa) of Theophylline Sodium

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Theophylline and its Ionization State

Theophylline, a methylxanthine derivative naturally present in tea and cocoa beans, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic action as a bronchodilator, anti-inflammatory agent, and adenosine receptor antagonist is well-established.[2][3] The compound, chemically known as 1,3-dimethylxanthine, is formulated as a sodium salt, sodium 1,3-dimethylpurin-9-ide-2,6-dione, to enhance its solubility for pharmaceutical applications.[1]

The efficacy and pharmacokinetic profile of any ionizable drug are intrinsically linked to its dissociation constant (pKa). The pKa value dictates the degree of ionization at a given pH, which in turn governs critical parameters such as solubility, membrane permeability, and receptor binding. For drug development professionals, a precise understanding and accurate determination of the pKa of theophylline are not merely academic exercises; they are fundamental to formulation development, predicting in vivo behavior, and ensuring optimal therapeutic outcomes. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the pKa of theophylline.

Theoretical Framework: Understanding the Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a chemical species is 50% ionized and 50% in its non-ionized form. Theophylline is a weak acid, and its ionization in an aqueous solution can be represented by the following equilibrium:

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to non-ionized forms:

From this equation, it is evident that when the concentrations of the ionized and non-ionized forms are equal, the log term becomes zero, and the pH is equal to the pKa. This principle forms the basis for many experimental methods of pKa determination.

Why is pKa Critical in Drug Development?
  • Solubility: The ionized form of a drug is generally more water-soluble than the non-ionized form. Understanding the pKa allows for the selection of appropriate pH conditions to achieve the desired drug concentration in formulations.

  • Absorption: The non-ionized form of a drug is typically more lipid-soluble and can more readily cross biological membranes. The pKa helps predict the extent of absorption in different parts of the gastrointestinal tract, which have varying pH values.

  • Distribution and Targeting: The ionization state affects how a drug distributes into different tissues and interacts with its target receptors.

  • Excretion: The pH of urine can influence the rate of drug excretion. A drug that is more ionized in the urine will be less readily reabsorbed and more quickly eliminated.

Reported pKa Values of Theophylline

Several studies have reported the pKa of theophylline, with values generally falling within a narrow range. This consistency underscores the reliability of the experimental methods employed.

Reported pKa Value Temperature (°C) Reference
8.7725[4]
8.81Not Specified[5]
8.6Not Specified[1][3]

Experimental Determination of pKa: Methodologies and Protocols

The determination of pKa values is a critical aspect of physicochemical characterization in drug discovery and development.[6] Two common and reliable methods for determining the pKa of theophylline are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[7][8][9] The pKa is determined from the inflection point of the resulting titration curve.

  • Choice of Titrant: Since theophylline is a weak acid, a strong base like sodium hydroxide (NaOH) is used as the titrant.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is crucial to minimize changes in activity coefficients that could affect the accuracy of the pKa determination.[7]

  • Inert Atmosphere: Purging the solution with nitrogen before and during the titration removes dissolved carbon dioxide, which can react with the basic titrant and introduce errors.[7]

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Theophylline Sodium in deionized water prep2 Add KCl to adjust ionic strength prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titrate Titrate with standardized NaOH solution prep3->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of NaOH measure->plot inflection Determine inflection point (equivalence point) plot->inflection pKa Calculate pKa (pH at half-equivalence point) inflection->pKa

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of theophylline sodium in deionized water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a 1 M solution of potassium chloride (KCl).

  • Sample Preparation:

    • Pipette 25.0 mL of the theophylline solution into a beaker.

    • Add 2.5 mL of the 1 M KCl solution to maintain a constant ionic strength.

    • Place a calibrated pH electrode and a magnetic stir bar into the beaker.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2 and maintain a nitrogen blanket over the solution during the titration.

  • Titration:

    • Begin stirring the solution gently.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected pKa.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest slope (inflection point) on the curve. This can be done by examining the first or second derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the theophylline has been neutralized.

    • The pKa is equal to the pH at the half-equivalence point.[7]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum is pH-dependent.[10][11][12] Theophylline exhibits pH-dependent UV absorbance, with a maximum absorbance at approximately 272 nm.[13]

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and non-ionized forms is maximal to ensure the highest sensitivity.

  • Buffer System: A series of buffers with known pH values are used to control the pH of the theophylline solution precisely. The choice of buffer is critical to avoid interference with the UV absorbance of the analyte.

  • Constant Concentration: It is essential to maintain the same total concentration of theophylline across all buffered solutions to ensure that any change in absorbance is solely due to the change in the ratio of ionized to non-ionized species.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep1 Prepare a series of buffers with known pH values prep3 Add a fixed amount of stock solution to each buffer prep1->prep3 prep2 Prepare a stock solution of Theophylline Sodium prep2->prep3 measure Measure the absorbance of each solution at λmax prep3->measure plot Plot Absorbance vs. pH measure->plot pKa Determine pKa from the inflection point of the curve plot->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a stock solution of theophylline sodium (e.g., 1 mg/mL) in deionized water.

    • Prepare a series of buffers covering a pH range of approximately 7 to 10 (e.g., phosphate or borate buffers).

  • Sample Preparation:

    • For each buffer solution, add a small, constant volume of the theophylline stock solution to a fixed volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).

    • Prepare two reference solutions: one in a highly acidic buffer (e.g., pH 2) where theophylline is fully protonated, and one in a highly basic buffer (e.g., pH 12) where it is fully deprotonated.

  • UV-Vis Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for theophylline (around 272 nm).

    • Measure the absorbance of each buffered theophylline solution, as well as the acidic and basic reference solutions, at the determined λmax.

  • Data Analysis:

    • Plot the absorbance values against the corresponding pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.[12]

    • Alternatively, the pKa can be calculated using the following equation for each pH:

      where:

      • A is the absorbance of the sample at a given pH.

      • A_b is the absorbance of the fully deprotonated (basic) form.

      • A_a is the absorbance of the fully protonated (acidic) form. The average of the calculated pKa values across the buffer range provides the final result.

Conclusion: From pKa to Preclinical Success

The dissociation constant of theophylline is a fundamental physicochemical parameter with profound implications for its therapeutic efficacy. An accurate determination of its pKa is a prerequisite for rational drug formulation and predicting its behavior in biological systems. Both potentiometric titration and UV-Vis spectrophotometry are robust and reliable methods for this purpose, each with its own set of advantages. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the quality and performance of theophylline-based medicines, ultimately contributing to better patient outcomes.

References

  • National Center for Biotechnology Inform
  • Merck Index. Theophylline.
  • LookChem. Cas 58-55-9,Theophylline.
  • Deranged Physiology. Theophylline.
  • Turner Jr, A., & Osol, A. (1949). The spectrophotometric determination of the dissociation constants of theophylline, theobromine, and caffeine.
  • FooDB. Showing Compound Theophylline (FDB000453).
  • ChemicalBook. Theophylline CAS#: 58-55-9.
  • Maulding, H. V., & Zoglio, M. A. (1971). pKa determinations utilizing solutions of 7-(2-hydroxypropyl)theophylline. Journal of Pharmaceutical Sciences, 60(2), 309–311.
  • AERU. Theophylline. University of Hertfordshire.
  • Creative Bioarray.
  • Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • National Center for Biotechnology Information. 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt. PubChem.
  • USP.
  • Babić, S., Horvat, A. J., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • SIELC Technologies. UV-Vis Spectrum of Theophylline.
  • Al-Salman H. N. K., Jasim E. Q., Hussein H. H., & Shari F. H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8.
  • Sigma-Aldrich. Theophylline anhydrous, = 99 , powder 58-55-9.
  • Ghasemi, J., Niazi, A., & Ghobadi, S. (2013). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Iranian journal of pharmaceutical research : IJPR, 12(3), 541–550.
  • MedChemExpress.
  • National Center for Biotechnology Information.
  • Kumar, S., & Singh, A. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. Journal of Drug Delivery and Therapeutics, 13(3), 85-93.
  • Dr. Preeti Kaur. (2020, July 9).
  • pKa of a dye: UV-VIS Spectroscopy. Tripod.

Sources

A Comprehensive Technical Guide to the Solid-State Chemistry of Sodium Theophyllinate: Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 1,3-dimethylpurin-7-ide-2,6-dione, the sodium salt of theophylline, is a crucial pharmaceutical compound utilized for its bronchodilator properties. While the parent Active Pharmaceutical Ingredient (API), theophylline, is well-studied for its complex polymorphic landscape, the solid-state chemistry of its sodium salt remains a less-explored frontier. This technical guide provides an in-depth analysis of the known structural aspects of sodium theophyllinate and contextualizes it within the broader, critical understanding of polymorphism in pharmaceutical development. Recognizing the limited public data on sodium theophyllinate polymorphs, this whitepaper transitions from a review to a practical guide, offering field-proven methodologies and experimental protocols for conducting a comprehensive polymorph screen. This document is intended for researchers, scientists, and drug development professionals dedicated to optimizing the stability, solubility, and bioavailability of pharmaceutical solids.

Introduction: Theophylline and the Imperative of Solid-State Characterization

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is, however, intrinsically linked to its physicochemical properties, which are dictated by its solid-state form. The ability of a compound to exist in two or more crystalline forms, known as polymorphism, is a critical factor in drug development.[1] Different polymorphs of the same API can exhibit divergent properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic onset.

  • Stability: Influencing shelf-life and degradation pathways.

  • Hygroscopicity: Impacting handling, storage, and formulation.

  • Mechanical Properties: Determining processability, such as tablet compression.

The formation of a salt, such as sodium theophyllinate, is a common strategy to enhance properties like solubility. The sodium salt of theophylline has been shown to sustain high plasma concentrations, which can be advantageous in therapeutic regimens.[2] However, the introduction of an ionic interaction and a counter-ion (Na+) creates a new molecular entity with its own unique and potentially complex solid-state chemistry that requires rigorous investigation.

The Polymorphic Landscape of the Parent API: Theophylline

A deep understanding of the parent molecule is foundational. Theophylline is known to exist in several polymorphic and hydrated forms, demonstrating its propensity for varied crystal packing arrangements.[3][4][5] The most well-documented forms include three anhydrous polymorphs (Form I, Form II, and Form IV) and a monohydrate (Form M).

  • Form II is often the kinetically stable form obtained from commercial suppliers.[4]

  • Form I is a metastable form that can be obtained by heating Form II close to its melting point.[4][6][7]

  • Form IV is the most thermodynamically stable anhydrous polymorph.[4][5][6]

  • Form M (monohydrate) can form upon recrystallization in water.[4]

The relationships between these forms are complex and often mediated by solvent or temperature.[3][4] This inherent crystallizational diversity in the parent API strongly suggests that its sodium salt may also exhibit polymorphic behavior.

Theophylline_Polymorphs cluster_anhydrous Anhydrous Forms cluster_hydrated Hydrated Form FII Form II (Metastable) FI Form I (Metastable) FII->FI Heat (270°C) FIV Form IV (Stable) FII->FIV Slurry in Methanol FM Form M (Monohydrate) FII->FM Recrystallize in Water FM->FII Dehydration

Caption: Interconversion pathways for major theophylline polymorphs.[4]

Crystal Structure of Sodium 1,3-dimethylpurin-7-ide-2,6-dione

The formal chemical name for sodium theophyllinate indicates that the acidic proton at the N7 position of the imidazole ring in theophylline is removed, resulting in an anion that forms a salt with the sodium cation (Na+).

Molecular Structure

The core structure consists of the 1,3-dimethylxanthine anion. The negative charge is delocalized across the imidazole portion of the fused ring system. This anion is then ionically bonded to a sodium cation. While detailed, publicly available single-crystal X-ray diffraction data for sodium theophyllinate is limited, the fundamental molecular structure is well-established.[8]

Crystal Packing and Intermolecular Forces

In the solid state, the crystal structure will be dominated by strong ionic interactions between the sodium cations and the negatively charged purine rings. The precise coordination environment of the sodium ion is critical; it will likely coordinate with multiple oxygen and nitrogen atoms from neighboring theophyllinate anions, creating a dense, three-dimensional lattice. The nature of this coordination, along with weaker van der Waals forces and potential π-stacking between the purine rings, will define the final crystal structure. It is the variation in these packing arrangements and coordination modes that gives rise to polymorphism.

Investigating Polymorphism in Sodium Theophyllinate: A Practical Framework

Given the absence of extensive literature on sodium theophyllinate polymorphs, a systematic polymorph screen is the most scientifically rigorous approach to identify and characterize potential new solid forms. Such a screen is not a random search; it is a hypothesis-driven investigation into the crystallization behavior of the molecule under a wide range of thermodynamic and kinetic conditions.

The Causality Behind Experimental Design

The goal of a polymorph screen is to access different regions of the nucleation and crystal growth landscape. The choice of experimental conditions is paramount and is driven by the need to manipulate the thermodynamics and kinetics of crystallization.

  • Solvent Choice: Solvents with varying polarities, hydrogen-bonding capabilities (donor/acceptor), and dielectric constants are selected. The rationale is that specific solvent-solute interactions can stabilize different conformations or supramolecular synthons in solution, leading to the nucleation of distinct polymorphs.

  • Supersaturation: The rate at which supersaturation is achieved dramatically influences whether the system has time to form the most stable polymorph (thermodynamic control) or gets "trapped" in a less stable, but more rapidly forming, polymorph (kinetic control). Fast evaporation or anti-solvent addition favors kinetic forms, while slow cooling or slow evaporation favors thermodynamic forms.

  • Temperature: Temperature affects solubility, nucleation rates, and the relative stability of polymorphs. Some polymorphs may only exist within a specific temperature range.

Polymorph_Screen_Workflow cluster_prep Preparation & Crystallization cluster_methods cluster_analysis Characterization & Analysis start Synthesize & Purify Sodium Theophyllinate solvents Select Diverse Solvent Systems (Polar, Non-polar, Protic, Aprotic) start->solvents methods Crystallization Methods solvents->methods evap Slow Evaporation cool Slow Cooling anti Anti-Solvent Addition slurry Slurry Equilibration pxrd Primary Analysis: Powder X-Ray Diffraction (PXRD) evap->pxrd cool->pxrd anti->pxrd slurry->pxrd unique Unique PXRD Pattern? pxrd->unique unique->pxrd No (Known Form) thermal Thermal Analysis: DSC & TGA unique->thermal Yes spectro Spectroscopy: FTIR / Raman thermal->spectro stability Stability & Interconversion Studies spectro->stability final Identified Polymorphs stability->final

Caption: A systematic workflow for the discovery and characterization of polymorphs.

Experimental Protocols

The following protocols are designed as self-validating systems. Each characterization step provides orthogonal data to confirm findings from the others.

Protocol: Synthesis and Crystallization of Sodium Theophyllinate

This protocol is adapted from established chemical synthesis methods.[9]

  • Reaction Setup: In a round-bottom flask, dissolve theophylline (1.0 eq) in a suitable solvent such as ethanol or water.

  • Base Addition: Slowly add a stoichiometric equivalent (1.0 eq) of sodium hydroxide or sodium ethoxide solution dropwise while stirring at room temperature. The pH should be monitored to ensure complete deprotonation (typically pH 8-10).

  • Crystallization (Screening):

    • Slow Evaporation: Aliquot the resulting solution into multiple vials. Loosely cap the vials and allow the solvent to evaporate slowly at ambient temperature over several days.

    • Slow Cooling: Heat the solution to dissolve the salt completely, then allow it to cool to room temperature, followed by further cooling to 4°C, at a controlled rate (e.g., 5°C/hour).

    • Anti-Solvent Addition: Add a miscible anti-solvent (e.g., isopropanol or acetone if the primary solvent is water) dropwise to a stirred solution of the salt until turbidity is observed. Allow the resulting precipitate to mature.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40°C).

Protocol: Primary Characterization of Solid Forms

Each unique crystalline solid obtained from the screening process must be analyzed.

A. Powder X-Ray Diffraction (PXRD)

  • Purpose: The primary technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

  • Methodology:

    • Gently grind a small sample (5-10 mg) to ensure random crystal orientation.

    • Mount the sample on a zero-background sample holder.

    • Collect the diffraction pattern using a Cu Kα source, typically over a 2θ range of 2° to 40°.

    • Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate a different polymorphic form.

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal properties, such as melting point and enthalpy of fusion, and to detect any solid-state phase transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow. Endothermic events (valleys) typically correspond to melting or desolvation, while exothermic events (peaks) can indicate crystallization or degradation. Each polymorph will have a distinct melting point.

C. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the weight loss of a sample as a function of temperature. This is crucial for distinguishing between anhydrous polymorphs and solvated or hydrated forms.

  • Methodology:

    • Place 5-10 mg of the sample onto the TGA balance.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Monitor for weight loss. A sharp weight loss corresponding to the stoichiometric mass of the solvent indicates the presence of a solvate/hydrate. Anhydrous polymorphs should be stable until decomposition.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. This table serves as a template for organizing results from a polymorph screen.

Technique Parameter Measured Purpose in Polymorph Identification
PXRD Peak Positions (2θ) & IntensitiesFingerprinting of crystal lattice; definitive identification of different polymorphs.
DSC Melting Point (°C), Enthalpy of Fusion (J/g)Each polymorph has a unique melting point. Relative stability can sometimes be inferred (Burger's Rule of Stages).
TGA Weight Loss (%) vs. Temperature (°C)Differentiates anhydrous forms from solvates/hydrates.
Spectroscopy (IR/Raman) Vibrational Frequencies (cm⁻¹)Probes the molecular environment. Different hydrogen bonding or conformations in polymorphs lead to spectral shifts.
ssNMR Chemical Shifts (ppm)Provides information on the number of unique molecules in the asymmetric unit (Z').[4]

Conclusion and Future Outlook

The study of the crystal structure and polymorphism of sodium 1,3-dimethylpurin-7-ide-2,6-dione is an area ripe for significant contribution to pharmaceutical science. While the polymorphic behavior of the parent theophylline molecule is well-established, a thorough investigation into its sodium salt is necessary to ensure the development of a robust, stable, and effective drug product. The experimental framework and protocols outlined in this guide provide a clear, scientifically-grounded pathway for researchers to undertake this critical work. The discovery and characterization of new polymorphs of sodium theophyllinate would not only be a significant scientific finding but would also provide crucial intellectual property and a deeper understanding required for optimal formulation and regulatory approval.

References

  • ResearchGate. (n.d.). Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline | Request PDF. Retrieved February 27, 2026, from [Link]

  • Li, S., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PMC. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). Crystal and Molecular Structures of Three Co-crystals from 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione and Carboxylic Acids. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of sodium theophylline (C7H7N4O2Na). Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2019). Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline: From Polymorph I to Polymorph II. MDPI. Retrieved February 27, 2026, from [Link]

  • Perras, F. A., et al. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. PMC. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. Retrieved February 27, 2026, from [Link]

  • Rawat, S., & Jain, S. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Retrieved February 27, 2026, from [Link]

  • Khamar, D., et al. (2011). Polymorphs of anhydrous theophylline: stable form IV consists of dimer pairs and metastable form I consists of hydrogen-bonded chains. PubMed. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Theophylline sodium. Retrieved February 27, 2026, from [Link]

  • Khamar, D., et al. (2011). Polymorphs of anhydrous theophylline: stable form IV consists of dimer pairs and metastable form I consists of hydrogen-bonded chains. Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN111592548B - Preparation method of theophylline sodium salt.

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of Sodium 1,3-dimethylpurin-9-ide-2,6-dione from Theophylline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory effects[1][2][3][4]. A significant limitation of theophylline for pharmaceutical formulation is its relatively poor aqueous solubility, which is approximately 8.3 g/L at 20°C[5]. To enhance its bioavailability and facilitate its use in aqueous parenteral or oral solutions, it is often converted into a more soluble salt form.

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as sodium theophylline) via the deprotonation of theophylline. The protocol employs sodium ethoxide as a strong base in an anhydrous ethanolic medium. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a step-by-step methodology, outline critical safety precautions, and describe the analytical techniques required to validate the final product's identity and purity.

Scientific Rationale & Mechanism

The synthesis of sodium theophylline is a classic acid-base reaction. Theophylline possesses an acidic proton on the nitrogen atom at the 9-position of its purine ring structure.[5] The pKa of this proton is approximately 8.77, rendering it susceptible to deprotonation by a sufficiently strong base.[5][6][7]

Reaction Scheme:

Causality of Experimental Choices:

  • Choice of Base (Sodium Ethoxide): Sodium ethoxide (C₂H₅ONa) is selected as the base for several key reasons. It is a strong base, significantly more basic than the target theophylline anion, ensuring the acid-base equilibrium lies far to the right, driving the reaction to completion. Furthermore, its conjugate acid is ethanol, which is also the chosen reaction solvent. This prevents the introduction of any additional chemical species into the reaction mixture, simplifying the workup and purification process.

  • Choice of Solvent (Anhydrous Ethanol): Anhydrous ethanol is the ideal solvent for this reaction. It readily dissolves the theophylline reactant and the sodium ethoxide base. Crucially, the use of an anhydrous solvent is non-negotiable. Sodium ethoxide reacts violently and exothermically with water, which would consume the reagent and introduce hazardous conditions.[8][9] The product, sodium theophylline, is less soluble in ethanol than the starting material, which allows for its precipitation and easy isolation by filtration upon completion of the reaction.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). This is a critical measure to prevent sodium ethoxide from reacting with atmospheric moisture and carbon dioxide, which would reduce its efficacy and introduce impurities.[10]

Materials & Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )CAS No.Purity/GradeSupplier
Theophylline, anhydrousC₇H₈N₄O₂180.1658-55-9≥99%Sigma-Aldrich
Sodium EthoxideC₂H₅ONa68.05141-52-6≥95%Gelest, Inc.
Ethanol, AnhydrousC₂H₅OH46.0764-17-5≥99.5%Fisher Scientific
Diethyl Ether, Anhydrous(C₂H₅)₂O74.1260-29-7Reagent GradeVWR
Nitrogen (or Argon) GasN₂ / Ar--High PurityAirgas
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas inlet/outlet (Schlenk line or equivalent)

  • Dropping funnel (optional)

  • Heating mantle with temperature control

  • Büchner funnel and filtration flask

  • Vacuum pump

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.

  • Sodium Ethoxide: A flammable, pyrophoric, and corrosive solid.[10][11] It causes severe skin burns and eye damage.[11] It reacts violently with water.[8] Always handle sodium ethoxide in a glovebox or under a robust inert atmosphere. Never allow it to come into contact with moisture.[10] Use non-sparking tools.[12]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile rubber).[11]

  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a dry powder extinguisher readily accessible. Do NOT use water or carbon dioxide extinguishers on fires involving sodium ethoxide.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium ethoxide carefully by slow addition to a large volume of isopropanol before neutralization and disposal.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_isolation 3. Isolation & Purification cluster_validation 4. Validation & Analysis A Assemble & Dry Glassware D Set up Reaction Under N₂/Ar A->D B Weigh Theophylline E Add Anhydrous Ethanol & Theophylline to Flask B->E C Weigh Sodium Ethoxide (Inert Atmosphere) G Slowly Add Sodium Ethoxide C->G D->E F Stir to Dissolve E->F F->G H Stir at Room Temp (2h) Monitor Precipitation G->H I Collect Precipitate via Vacuum Filtration H->I J Wash Solid with Anhydrous Ethanol I->J K Wash Solid with Anhydrous Diethyl Ether J->K L Dry Product Under Vacuum K->L M Determine Yield & M.P. L->M N Acquire FT-IR Spectrum L->N O Acquire ¹H NMR Spectrum L->O P Test Aqueous Solubility L->P

Caption: Experimental workflow for the synthesis and validation of sodium theophylline.

Detailed Experimental Protocol

Yield Expectation: 85-95% Reaction Time: ~2.5 hours

  • Preparation of Reaction Setup: 1.1. Thoroughly oven-dry all glassware (250 mL three-neck round-bottom flask, condenser, stir bar) at 120°C for at least 4 hours and allow to cool in a desiccator. 1.2. Assemble the glassware for reaction under an inert atmosphere. Attach the condenser to the central neck and inert gas lines to a side neck. Use the third neck for reagent addition. 1.3. Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Addition: 2.1. In a separate beaker, weigh 9.01 g (50.0 mmol) of anhydrous theophylline. 2.2. Add the weighed theophylline to the reaction flask, followed by 100 mL of anhydrous ethanol. 2.3. Begin stirring the mixture. Theophylline is only slightly soluble and may not dissolve completely at this stage.[13] 2.4. Inside a glovebox or an inert atmosphere glove bag, weigh 3.40 g (50.0 mmol) of sodium ethoxide into a clean, dry container. 2.5. Add the sodium ethoxide to the stirring theophylline suspension in the reaction flask in small portions over 10-15 minutes. An exothermic reaction may be observed. The suspension should clarify as the theophylline salt forms and then a new precipitate of the final product may begin to appear.

  • Reaction and Product Formation: 3.1. Allow the mixture to stir at ambient temperature for 2 hours. 3.2. A thick, white precipitate of sodium theophylline will form as the reaction proceeds.

  • Product Isolation and Purification: 4.1. After 2 hours, stop stirring and prepare for filtration. 4.2. Collect the white solid product by vacuum filtration using a Büchner funnel. 4.3. Wash the filter cake sequentially with two 25 mL portions of cold anhydrous ethanol, followed by two 25 mL portions of anhydrous diethyl ether. This removes any unreacted starting materials and residual solvent. 4.4. Continue to pull a vacuum over the filter cake for 15 minutes to partially dry the solid. 4.5. Transfer the white powder to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 60-70°C. The final product is hygroscopic and should be stored in a tightly sealed container in a desiccator.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by a series of analytical checkpoints designed to confirm the chemical transformation and purity of the final product. Successful synthesis is validated not just by the formation of a precipitate, but by definitive analytical data.

ParameterTheophylline (Starting Material)Sodium Theophylline (Expected Product)Rationale for Validation
Appearance White crystalline powderWhite, hygroscopic powderInitial physical observation.
Molecular Weight 180.16 g/mol [7]202.14 g/mol Mass increase due to Na⁺ replacing H⁺.
Melting Point 270-274 °C[7]>300 °C (decomposes)Significant change in physical properties indicates salt formation.
Aqueous Solubility Sparingly soluble (~8.3 g/L)[5]Soluble[6][14]Key functional change; confirms conversion to the more polar salt form.
FT-IR (cm⁻¹) ~3120 (N-H stretch), ~1715 & ~1665 (C=O stretches)N-H stretch absent, C=O stretches may shift slightlyAbsence of the N-H stretch is definitive proof of deprotonation.
¹H NMR (DMSO-d₆) ~13.5 ppm (s, 1H, N₉-H), ~8.0 ppm (s, 1H, C₈-H)N₉-H signal absent, C₈-H signal remainsUnambiguous confirmation of the specific proton removal.

Conclusion

This document details a robust and high-yield protocol for the synthesis of sodium theophylline from theophylline using sodium ethoxide. By adhering to the specified conditions, particularly the use of anhydrous reagents and an inert atmosphere, researchers can reliably produce a high-purity product. The comprehensive safety guidelines and the multi-point analytical validation framework ensure both the safety of the operator and the integrity of the scientific outcome. This protocol is well-suited for applications in pharmaceutical development and research requiring a highly water-soluble form of theophylline.

References

  • Deranged Physiology. (n.d.). Theophylline. Retrieved from [Link]

  • PubChem. (n.d.). Theophylline. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). CN111592548B - Preparation method of theophylline sodium salt.
  • Gelest, Inc. (2015). SAFETY DATA SHEET: SODIUM ETHOXIDE. 95%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Summary for CID 2153. Retrieved from [Link]

  • ResearchGate. (2020). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Theophylline (FDB000453). Retrieved from [Link]

  • Google Patents. (2019). CN109836424B - Method for preparing caffeine by methylation of environment-friendly theophylline sodium salt.
  • ResearchGate. (n.d.). Molar fraction solubilities of sodium theophylline in selected solutions. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Theophylline, anhydrous, 100 g. Retrieved from [Link]

  • Patsnap Eureka. (2012). Method for extracting theophylline sodium salt or theophylline by styrene type macroporous resin. Retrieved from [Link]

  • Google Patents. (2011). CN102250093A - Process for recovering theophylline sodium salt from theophylline sodium salt mother liquid.
  • PrepChem.com. (n.d.). Synthesis of theophylline. Retrieved from [Link]

  • Catalog.lib.ky. (2020). Feasibility study of theophylline solution in water and sodium carboxymethylcellulose. Retrieved from [Link]

  • Google Patents. (2015). CN104744470A - Synthesis method for theophylline.
  • Google Patents. (2015). CN104744467A - High-yield synthesis method for theophylline.
  • PubChem. (n.d.). 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Retrieved from [Link]

  • Pearson. (n.d.). When a secondary haloalkane is treated with sodium ethoxide in et.... Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Hydroxyl radical induced oxidation of theophylline in water: a kinetic and mechanistic study. Retrieved from [Link]

  • PNAS. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Retrieved from [Link]

  • PubChem. (n.d.). Theophylline sodium. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). THEOPHYLLINE SODIUM. Inxight Drugs. Retrieved from [Link]

  • LITFL. (2020). Pharm 101: Theophylline. Retrieved from [Link]

  • PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.9: The E2 Reaction. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Dimethyl-9-nitroso-3,9-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

  • MDPI. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Retrieved from [Link]

Sources

Application Note: Optimal Buffer Selection for Sodium Theophyllinate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium theophyllinate (often formulated as equimolar mixtures like theophylline sodium acetate or sodium glycinate) is a highly water-soluble derivative of the methylxanthine theophylline[1]. As a non-selective phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, and histone deacetylase (HDAC) activator, it is a critical reference compound in respiratory and anti-inflammatory drug discovery[2]. However, its behavior in in vitro assays is highly dependent on the microenvironmental pH and the presence of specific divalent cations. This guide provides a mechanistic framework for engineering optimal buffer systems to maintain compound stability, prevent disproportionation, and ensure robust enzymatic and receptor-binding readouts.

Physicochemical Rationale for Buffer Design

The free base of theophylline has a pKa of approximately 8.77, making it a weak acid with limited aqueous solubility[1]. To bypass this, the sodium salt is utilized, which creates a highly alkaline microenvironment upon dissolution.

If sodium theophyllinate is introduced into an unbuffered or weakly buffered acidic solution (pH < 6.0), it undergoes rapid disproportionation, precipitating back into the less soluble free acid form[3]. Therefore, in vitro assays must employ buffers with high buffering capacity at physiological pH (7.4–7.5) to neutralize the alkaline shift introduced by the sodium salt while preventing localized precipitation.

Table 1: Physicochemical & Kinetic Parameters of Sodium Theophyllinate

ParameterValueMechanistic Implication for Assay Design
pKa ~8.77[1]Weak acid; sodium salt creates alkaline microenvironments requiring strong buffering.
pHmax (Solubility) > 8.0[3]Requires high-capacity buffer at pH 7.4 to prevent disproportionation and precipitation.
PDE3/4 IC₅₀ ~48 - 110 μM[4]Necessitates compound titration up to 100-500 μM; requires ≤0.1% DMSO to prevent enzyme denaturation at high drug loads.

Mechanistic Targets and Pathway Dynamics

The primary pharmacological utility of sodium theophyllinate lies in its ability to inhibit PDE3 and PDE4, thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP)[4][5]. This accumulation of cAMP activates Protein Kinase A (PKA), driving downstream bronchodilatory and anti-inflammatory cascades.

Mechanism Theo Sodium Theophyllinate PDE Phosphodiesterase (PDE3 / PDE4) Theo->PDE Inhibits cAMP cAMP Accumulation PDE->cAMP Prevents Hydrolysis PKA Protein Kinase A Activation cAMP->PKA Activates Response Bronchodilation & Anti-inflammation PKA->Response Phosphorylation

Fig 1. Sodium theophyllinate signaling pathway via PDE inhibition and cAMP accumulation.

Buffer Component Matrix: The Causality of Selection

Buffer selection cannot be arbitrary; it must be tailored to the specific catalytic or allosteric requirements of the target protein.

  • For Phosphodiesterases (PDEs): PDEs are metallohydrolases that absolutely require divalent cations (primarily Mg²⁺) for the catalytic hydrolysis of cAMP/cGMP[4][5]. Buffers must contain 8.3 to 10 mM MgCl₂. Chelating agents like EDTA must be strictly excluded during the active phase of the assay, though they are utilized later to terminate the reaction[6].

  • For Adenosine Receptors (ARs): When evaluating sodium theophyllinate as an antagonist at A₂A or A₂B receptors, the buffer often requires the inclusion of EDTA (e.g., 10 mM)[7]. This strips endogenous divalent cations that might allosterically favor agonist binding, thereby isolating the true antagonist affinity of theophylline[8].

Table 2: Buffer Component Matrix for In Vitro Assays

Buffer ComponentOptimal ConcentrationTarget AssayCausality / Function
Tris-HCl (pH 7.4-7.5) 20 - 50 mMPDE & AR AssaysMaintains physiological pH; prevents theophylline disproportionation[4][5].
HEPES (pH 7.4) 10 - 25 mMAR AssaysAlternative to Tris; provides excellent buffering capacity for membrane preparations[7].
MgCl₂ 8.3 - 10 mMPDE AssaysEssential divalent cation cofactor for PDE metallohydrolase activity[4][5].
EDTA 10 - 50 mMAR Assays & PDE StopChelates Mg²⁺ to halt PDE activity[6] or strips endogenous cations in AR binding[7].
DMSO ≤ 0.1% (final)All AssaysEnhances stock stability; strictly limited to prevent enzyme/membrane denaturation[4].

Validated Experimental Protocols

Protocol A: Phosphodiesterase (PDE4) Inhibition Assay

This protocol utilizes a luminescence-based or radiometric approach to quantify PDE inhibition, relying on a highly optimized Tris-Mg²⁺ buffer system.

Workflow Step1 1. Buffer Formulation Tris-HCl (pH 7.5) + MgCl2 Step2 2. Compound Dilution Serial dilution in Assay Buffer Step1->Step2 Step3 3. Enzymatic Reaction Add PDE & cAMP substrate (30°C) Step2->Step3 Step4 4. Reaction Termination Add EDTA Stop Buffer Step3->Step4 Step5 5. Signal Detection Luminescence / Radiometric Step4->Step5

Fig 2. Step-by-step experimental workflow for in vitro phosphodiesterase (PDE) inhibition assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the PDE Reaction Buffer consisting of 50 mM Tris-HCl (pH 7.5) and 8.3 mM MgCl₂[4]. Ensure the pH is strictly adjusted at room temperature.

  • Compound Dilution: Dissolve sodium theophyllinate in DMSO to create a 100 mM master stock. Perform serial dilutions (1 nM to 100 μM) directly into the PDE Reaction Buffer. Critical: Ensure the final DMSO concentration in the well does not exceed 0.1% to prevent artifactual enzyme inhibition[4].

  • Enzyme Pre-incubation: Reconstitute recombinant human PDE4B in ice-cold assay buffer[4]. Add the enzyme to the microplate wells containing the diluted sodium theophyllinate. Incubate at room temperature for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 μM of cAMP substrate to initiate the hydrolysis reaction[5]. Incubate the microplate at 30°C for 20 minutes.

  • Reaction Termination: Halt the catalytic activity by adding a PDE-Stop buffer containing 15-50 mM EDTA[6]. The EDTA rapidly chelates the Mg²⁺, stripping the PDE of its required cofactor.

  • Detection: Proceed with downstream luminescence detection (e.g., PDE-Glo) or radiometric counting depending on the substrate used[4][8].

Protocol B: A₂B Adenosine Receptor Radioligand Binding Assay

This protocol isolates the antagonist properties of sodium theophyllinate using a specialized HEPES-EDTA buffer system to remove endogenous allosteric modulators.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Binding Assay Buffer consisting of 10 mM HEPES (pH 7.4) and 10 mM EDTA[7].

  • Membrane Preparation: Wash HEK-293 cells stably expressing the human A₂B receptor with PBS, then resuspend and homogenize in the Binding Assay Buffer[7].

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g.,[³H]-DPCPX or similar A₂B specific ligand), and varying concentrations of sodium theophyllinate[8]. Include a high concentration of a known non-radioactive ligand (e.g., XAC) in parallel wells to determine non-specific binding[8].

  • Incubation: Incubate the mixture at 25°C for 60-120 minutes to reach thermodynamic equilibrium[8].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand[8].

  • Quantification: Transfer the filters to vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter[8]. Calculate the specific binding and derive the Ki using the Cheng-Prusoff equation.

References

1.[4] Comprehensive Application Notes & Protocols: Theophylline Sodium Acetate in Phosphodiesterase Inhibition Assays - Smolecule. 4 2.[2] Theophylline sodium glycinate (1,3-Dimethylxanthine sodium glycinate) | PDE Inhibitor - MedChemExpress. 2 3.[5] Remodelling of the PDE4 cAMP phosphodiesterase isoform profile upon monocyte-macrophage differentiation of human U937 cells - PMC. 5 4.[8] The Biological Activity of 8-(3-Pyridyl)theophylline: A Technical Guide - Benchchem.8 5.[6] Phosphodiesterase Methods and Protocols - ResearchGate. 6 6.[3] Machine-Vision-Enabled Salt Dissolution Analysis | Analytical Chemistry - ACS Publications. 3 7.[1] Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH. 1 8.[7] CN1585769A - A2b adenosine receptor antagonists - Google Patents. 7

Sources

Application Note: Formulation Strategies for Theophylline Sodium in Hydrogel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the formulation of Theophylline Sodium in advanced hydrogel systems for controlled therapeutic delivery.

Abstract

Theophylline is a widely utilized bronchodilator for respiratory diseases, but its narrow therapeutic window necessitates precise control over its administration to ensure efficacy while avoiding toxicity[1][2]. This application note provides a detailed guide for researchers and drug development professionals on the formulation of theophylline sodium (a soluble salt form of theophylline) into hydrogel-based delivery systems. We explore three distinct and robust strategies: ionic crosslinking of sodium alginate, polyelectrolyte complexation of chitosan and xanthan gum, and physical crosslinking of poly(vinyl alcohol) cryogels. This guide explains the scientific principles behind each method, provides detailed, step-by-step laboratory protocols, and outlines essential characterization techniques to validate formulation performance. The methodologies described herein are designed to be self-validating, enabling the development of sophisticated, controlled-release systems for theophylline and other highly water-soluble active pharmaceutical ingredients (APIs).

Introduction: The Case for Controlled Release of Theophylline

Theophylline, a methylxanthine derivative, is effective in the management of asthma and chronic obstructive pulmonary disease (COPD)[3]. However, its clinical use is complicated by a narrow therapeutic index (typically 10 to 20 µg/mL in plasma) and a short biological half-life of 7 to 9 hours[1]. These factors can lead to significant fluctuations in plasma concentrations with conventional dosage forms, increasing the risk of sub-therapeutic effects or adverse events.

Hydrogel-based drug delivery systems offer a compelling solution to these challenges. Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids[4][5]. Their high water content, biocompatibility, and tunable physicochemical properties make them ideal carriers for entrapping and releasing therapeutic agents in a controlled manner[6][7]. By encapsulating theophylline sodium within a hydrogel matrix, it is possible to modulate its release rate, thereby maintaining stable therapeutic concentrations over an extended period, improving patient compliance, and enhancing safety.

API Analysis: Physicochemical Properties of Theophylline Sodium

A thorough understanding of the API's properties is fundamental to designing an effective drug delivery system. Theophylline is a weak acid, and its sodium salt is employed to improve aqueous solubility, which is a critical factor for hydrogel formulation[8][9].

Table 1: Key Physicochemical Properties of Theophylline

Property Value Significance for Formulation Source
Chemical Name 1,3-dimethyl-7H-purine-2,6-dione - [10]
Molecular Formula C₇H₈N₄O₂ - [8]
Molecular Weight 180.16 g/mol Affects diffusion rate from the hydrogel matrix. [8]
pKa ~8.77 Influences solubility and release in pH-variant environments like the GI tract. [11][12]
Aqueous Solubility Slightly soluble (~8 mg/mL) The sodium salt form is used to ensure complete dissolution in the hydrogel precursor solution. [12][13]

| BCS Classification | Class I | High solubility and high permeability suggest rapid absorption, reinforcing the need for a controlled-release vehicle. |[12] |

The high solubility of theophylline sodium ensures its homogenous dispersion within the hydrogel precursor solution, while its pKa value is critical for designing pH-responsive systems, particularly for oral delivery.

Hydrogel Formulation Strategies & Protocols

We present three distinct, field-proven strategies for encapsulating theophylline sodium in hydrogels. Each protocol is designed to be a self-validating system, with clear steps and rationales.

Strategy A: Ionic Crosslinking of Sodium Alginate

Principle: This method relies on the ability of guluronic acid blocks in alginate polymer chains to form stable, cross-linked structures in the presence of divalent cations like calcium (Ca²⁺). This interaction, often described by the "egg-box model," creates a hydrogel network that physically entraps the drug molecules[14]. It is a simple, rapid, and biocompatible method widely used for oral drug delivery[2][15][16].

Protocol 3.1: Preparation of Theophylline-Loaded Calcium Alginate Beads

  • Preparation of Polymer-Drug Solution:

    • Prepare a 2% (w/v) solution of sodium alginate by slowly dissolving 2.0 g of sodium alginate powder in 100 mL of deionized water with continuous stirring until a homogenous, viscous solution is formed.

    • Accurately weigh and dissolve 300 mg of theophylline sodium into the alginate solution. Stir until completely dissolved.

  • Preparation of Crosslinking Solution:

    • Prepare a 2% (w/v) calcium chloride solution by dissolving 2.0 g of CaCl₂ in 100 mL of deionized water.

  • Hydrogel Bead Formation:

    • Draw the theophylline-alginate solution into a 10 mL syringe fitted with a 22-gauge needle.

    • Extrude the solution dropwise from a height of approximately 10 cm into the calcium chloride solution, which is being gently stirred.

    • Spherical beads will form instantly upon contact with the CaCl₂ solution.

  • Curing and Washing:

    • Allow the beads to cure in the crosslinking solution for 30 minutes to ensure complete gelation.

    • Collect the beads by filtration (e.g., using a sieve or filter paper).

    • Wash the collected beads twice with 50 mL of deionized water to remove excess calcium chloride and any non-encapsulated drug.

  • Drying:

    • Dry the beads at room temperature for 48 hours or in a freeze-dryer for optimal preservation of the porous structure. Store in a desiccator.

Strategy B: Polyelectrolyte Complexation of Chitosan & Xanthan Gum

Principle: This strategy leverages the electrostatic interaction between two oppositely charged natural polysaccharides. Chitosan, a cationic polymer (positively charged amino groups), and xanthan gum, an anionic polymer (negatively charged carboxyl groups), form a polyionic complex hydrogel when mixed[17]. This method avoids chemical crosslinkers and can produce pH-sensitive systems ideal for oral delivery[17][18].

Protocol 3.2: Preparation of Theophylline-Loaded Chitosan/Xanthan Gum Hydrogel

  • Preparation of Polymer Solutions:

    • Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

    • Prepare a 1% (w/v) xanthan gum solution by dissolving 1.0 g of xanthan gum in 100 mL of deionized water with gentle heating and stirring.

  • Drug Incorporation:

    • Dissolve 300 mg of theophylline sodium into the 100 mL xanthan gum solution.

  • Hydrogel Formation:

    • Slowly add the chitosan solution dropwise to the xanthan gum-theophylline solution under vigorous stirring.

    • A hydrogel precipitate will form immediately. Continue stirring for 1 hour to ensure complete complexation.

  • Isolation and Washing:

    • Isolate the hydrogel mass by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant and wash the hydrogel pellet twice by resuspending it in 50 mL of deionized water followed by centrifugation. This removes the acetic acid and any unentrapped drug.

  • Drying:

    • Freeze-dry the purified hydrogel to obtain a porous solid, which can be stored in a desiccator.

Strategy C: Physical Crosslinking of Poly(vinyl alcohol) (PVA) Cryogels

Principle: PVA cryogels are formed through a physical crosslinking method involving repeated freeze-thaw cycles. During freezing, ice crystal formation forces PVA chains into close proximity, promoting the formation of hydrogen-bonded crystalline regions. These crystallites act as stable, physical crosslinks, resulting in a macroporous and elastic hydrogel network without the need for chemical crosslinkers[19][20].

Protocol 3.3: Preparation of Theophylline-Loaded PVA Cryogel Films

  • Preparation of PVA-Drug Solution:

    • Prepare a 10% (w/v) PVA solution by dissolving 10.0 g of PVA (Mw 89,000-98,000) in 100 mL of deionized water in an autoclave-safe bottle.

    • Heat the solution in an autoclave at 121°C for 20 minutes to ensure complete dissolution. Allow it to cool to approximately 60°C.

    • Dissolve 300 mg of theophylline sodium into the warm PVA solution. Stir until homogenous.

  • Casting:

    • Pour a defined volume of the warm PVA-drug solution into a petri dish or a suitable mold to achieve the desired film thickness.

    • Allow the solution to cool to room temperature.

  • Freeze-Thaw Cycling:

    • Place the mold in a freezer at -20°C for 12 hours.

    • Remove the mold and allow it to thaw completely at room temperature for 12 hours.

    • This completes one freeze-thaw cycle. Repeat this cycle at least three times. The mechanical strength and porosity of the cryogel increase with the number of cycles[19].

  • Post-Treatment:

    • After the final thaw cycle, the resulting cryogel film can be removed from the mold.

    • The film can be used directly or dried (e.g., air-dried or freeze-dried) for later use.

Characterization and Quality Control Protocols

Thorough characterization is essential to ensure the quality, safety, and efficacy of the formulated hydrogels.

Protocol 4.1: Determination of Drug Loading and Encapsulation Efficiency

Principle: This protocol determines the amount of theophylline successfully encapsulated within the hydrogel. A known mass of dried, drug-loaded hydrogel is destroyed or completely swollen in a buffer to release the entire drug content, which is then quantified using UV-Vis spectrophotometry.

  • Standard Curve Preparation: Prepare a series of standard solutions of theophylline sodium in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) with concentrations ranging from 2 to 20 µg/mL. Measure the absorbance of each standard at the λmax of theophylline (~272 nm)[21]. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Accurately weigh a small amount (e.g., 10 mg) of the dried, drug-loaded hydrogel.

  • Drug Extraction: Place the hydrogel sample in a 100 mL volumetric flask. Add a buffer that will fully dissolve or swell the hydrogel (e.g., for alginate, a citrate or phosphate buffer can be used to chelate calcium and dissolve the gel). Fill to volume and stir for 24 hours to ensure complete drug extraction.

  • Quantification: Filter the solution to remove any polymer debris. Measure the absorbance of the filtrate using the UV-Vis spectrophotometer.

  • Calculation: Determine the concentration of theophylline from the standard curve. Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Mass of drug in hydrogel / Total mass of hydrogel) x 100

    • EE (%) = (Actual drug mass in hydrogel / Theoretical drug mass used) x 100

Protocol 4.2: Swelling Kinetics Studies

Principle: The swelling behavior of a hydrogel dictates its drug release profile. This gravimetric method measures the water uptake of the dried hydrogel over time in a physiologically relevant medium[22].

  • Sample Preparation: Accurately weigh a sample of the dried hydrogel (W_d).

  • Swelling: Immerse the hydrogel in a beaker containing a buffered solution (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 7.4) at 37°C.

  • Measurement: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Calculation: Calculate the swelling ratio (SR) at each time point using the formula:

    • SR (%) = [(W_s - W_d) / W_d] x 100

  • Analysis: Plot the swelling ratio against time to determine the swelling kinetics and equilibrium swelling capacity.

Protocol 4.3: In Vitro Drug Release Testing

Principle: This protocol simulates the release of theophylline from the hydrogel in conditions mimicking the gastrointestinal tract. A USP dissolution apparatus (e.g., Apparatus 2, paddle) is typically used[23][24].

  • Setup: Place a known amount of the drug-loaded hydrogel into each vessel of the dissolution apparatus containing 900 mL of release medium (e.g., 0.1 N HCl for 2 hours, followed by pH 7.4 PBS for subsequent hours) maintained at 37°C with a paddle speed of 50 rpm.

  • Sampling: At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 5 mL aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of theophylline in each sample using UV-Vis spectrophotometry or HPLC[6].

  • Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Protocol 4.4: Rheological Analysis

Principle: Rheology characterizes the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''). These properties are crucial for the hydrogel's structural integrity and performance, especially for injectable or load-bearing applications[7].

  • Sample Preparation: Place the fully hydrated hydrogel sample onto the plate of a rheometer.

  • Frequency Sweep: Perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant, low strain (typically 1%) to determine the storage modulus (G') and loss modulus (G'').

  • Analysis: For a stable gel, G' should be significantly greater than G'' and both should be relatively independent of frequency. This indicates a predominantly elastic, solid-like structure.

Data Presentation and Visualization

Clear presentation of data is crucial for comparing different formulation strategies.

Table 2: Example Data Summary for Formulation Characterization

Formulation ID Polymer System Drug Loading (%) Encapsulation Efficiency (%) Equilibrium Swelling Ratio (%) (pH 7.4) Time for 80% Release (hours)
ALG-T01 2% Alginate / 2% CaCl₂ 12.5 ± 0.8 85.2 ± 3.1 1550 ± 98 8.5
CSX-T01 1% Chitosan / 1% Xanthan 10.2 ± 1.1 78.5 ± 4.5 2100 ± 150 14.2

| PVA-T01 | 10% PVA / 3 Cycles | 8.9 ± 0.5 | 95.1 ± 2.4 | 850 ± 65 | 22.7 |

Visualizations

Diagrams help to clarify complex processes and relationships. The following are generated using Graphviz (DOT language).

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_char Phase 3: Characterization API API & Polymer Characterization Select Select Hydrogel Strategy API->Select StratA Strategy A (Ionic Crosslinking) Select->StratA Formulate & Load Drug StratB Strategy B (Polyelectrolyte Complex) Select->StratB Formulate & Load Drug StratC Strategy C (PVA Cryogel) Select->StratC Formulate & Load Drug Load Drug Loading & EE StratA->Load StratB->Load StratC->Load Swell Swelling Kinetics Load->Swell Release In Vitro Release Load->Release Rheo Rheology Load->Rheo Analysis Data Analysis & Interpretation Swell->Analysis Release->Analysis Rheo->Analysis

Caption: Overall experimental workflow for hydrogel formulation.

G cluster_product alginate Sodium Alginate Chains Na⁺ process Extrusion into Crosslinking Bath alginate->process theophylline Theophylline Sodium theophylline->process calcium Calcium Chloride Ca²⁺ calcium->process hydrogel Ca-Alginate Hydrogel Bead Entrapped Theophylline 'Egg-Box' Junctions process->hydrogel

Caption: Mechanism of ionic crosslinking for drug encapsulation.

Conclusion

This application note details three versatile and effective strategies for the formulation of theophylline sodium in hydrogel matrices. The choice between ionic crosslinking, polyelectrolyte complexation, or physical cryogelation will depend on the specific requirements of the desired release profile, administration route, and manufacturing considerations. By following the provided protocols for formulation and characterization, researchers can systematically develop and validate robust controlled-release hydrogel systems. These methodologies provide a foundational framework that can be adapted to other highly soluble APIs, contributing to the advancement of safer and more effective drug delivery platforms.

References

  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Polymer-based nanocapsules for drug delivery. International journal of pharmaceutics, 385(1-2), 113–142. (Note: General reference for polymer drug delivery principles)
  • Kirchmajer, D. M., & Gunning, P. A. (2015). The rheological and structural properties of hydrogels can be modulated by the addition of nanoparticles. Journal of colloid and interface science, 443, 87–94. (Note: General reference for hydrogel rheology)
  • Hoppe, A., Güldal, N. S., & Boccaccini, A. R. (2011). A review of the biological response to ionic dissolution products from bioactive glasses and glass-ceramics. Biomaterials, 32(11), 2757–2774.
  • Deng, Z., et al. (2021). Hybrid hydrogels: A review of their synthesis, properties, and applications. Journal of Materials Chemistry B, 9(10), 2415-2436. (Note: General reference for hybrid hydrogels)
  • George, M., & Abraham, T. E. (2006). Polyionic hydrocolloids for the intestinal delivery of protein drugs: alginate and chitosan--a review. Journal of controlled release, 114(1), 1–14.
  • Goh, C. H., et al. (2012). An overview of the properties and applications of alginates.
  • Li, P., et al. (2021). Alginate-based injectable hydrogels for regenerative medicine.
  • Deranged Physiology. (n.d.). Theophylline. Retrieved from [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.
  • Draget, K. I., Skjåk-Bræk, G., & Smidsrød, O. (1997). Alginate based new materials. International Journal of Biological Macromolecules, 21(1-2), 47-55.
  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Summary for CID 2153. Retrieved from [Link]

  • Macleod, G. S., Collett, J. H., & Fell, J. T. (1999). The potential use of mixed films of pectin, chitosan and HPMC for enteric coating. International journal of pharmaceutics, 188(1), 11-18. (Note: Example of polyelectrolyte interaction)
  • Tønnesen, H. H., & Karlsen, J. (2002). Alginate in drug delivery systems. Drug development and industrial pharmacy, 28(6), 621-630.
  • Yadav, H. K. S., & Shivakumar, H. G. (2012). In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of Carboxymethyl Chitosan for Intestinal Delivery of Theophylline. ISRN Pharmaceutics, 2012, 763127.
  • Hassan, C. M., & Peppas, N. A. (2000). Structure and applications of poly(vinyl alcohol) hydrogels produced by freezing/thawing processes. Advances in Polymer Science, 153, 37-65.
  • Lozinsky, V. I., & Damshkaln, L. G. (2000). Study of cryostructuring of polymer systems. XVII. Poly(vinyl alcohol) cryogels: non-eutectic cryoconcentration of a polymer in the course of freezing of its aqueous solutions. Journal of applied polymer science, 77(9), 2017-2023.
  • Oprea, A. M., et al. (2013). Evaluation of the Controlled Release Ability of Theophylline from Xanthan/Chondroitin Sulfate Hydrogels. Journal of Biomaterials and Nanobiotechnology, 4(2), 123-131.
  • Ibid.
  • Zhang, M., et al. (2019). Fabrication of Cellulose Nanocrystal/Chitosan Hydrogel for Controlled Drug Release. Nanomaterials (Basel, Switzerland), 9(2), 233.
  • Ricci, E. J., et al. (2012). Polyvinyl alcohol-pectin cryogel films for controlled release of enrofloxacin. Applied biochemistry and biotechnology, 167(6), 1421–1429.
  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Tanaka, T. (1981). Gels. Scientific American, 244(1), 124-138. (Note: General reference for hydrogel swelling)
  • Holloway, J. L., et al. (2011). A physical hydrogel for the controlled release of drugs and cells. Journal of visualized experiments : JoVE, (54), e2893.
  • Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46.
  • Lozinsky, V. I. (2002). Cryogels on the basis of natural and synthetic polymers and their biomedical application. Russian Chemical Bulletin, 51(10), 1805-1833.
  • Barnes, P. J. (2006). Theophylline. American journal of respiratory and critical care medicine, 174(3), 241–243.
  • Lin, W. C., & Metters, A. T. (2006). Hydrogels in controlled release formulations: network design and mathematical modeling. Advanced drug delivery reviews, 58(12-13), 1379–1408.
  • Siepmann, J., & Siepmann, F. (2012). Modeling of diffusion controlled drug delivery. Journal of controlled release, 161(2), 351–362.
  • Amsden, B. (1998). Solute diffusion within hydrogels. Mechanisms and models. Macromolecules, 31(23), 8382-8395.
  • Shu, X. Z., & Zhu, K. J. (2002). Controlled drug release properties of ionically cross-linked chitosan beads: the influence of anion structure. International journal of pharmaceutics, 233(1-2), 217–225.
  • FooDB. (2010). Showing Compound Theophylline (FDB000453). Retrieved from [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267.
  • Al-Tabakha, M. M., et al. (2024).
  • De, S. K., Aluru, N. R., Johnson, B., Crone, W. C., Beebe, D. J., & Moore, J. (2002). Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. Journal of microelectromechanical systems, 11(5), 544-555.
  • Knapik-Kowalczuk, J., et al. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Pharmaceutics, 13(11), 1856.
  • Çelebi, M. (2024). Determination of Swelling Kinetics and Diffusion Mechanisms of Chemically Crosslinked Porous Chitosan Hydrogels. Open Journal of Nano, 9(2), 106-113.
  • Sultana, S., et al. (2022). Chitosan-Based Polymer Blends for Drug Delivery Systems. Polymers, 14(13), 2613.
  • Maurer, G., & Prausnitz, J. M. (1996). Thermodynamics of phase equilibria for systems containing gels. Fluid Phase Equilibria, 115(1-2), 113-133.
  • Rajinikanth, P. S., Sankar, C., & Mishra, B. (2008). ORAL SUSTAINED DRUG DELIVERY OF THEOPHYLLINE USING IN SITU GELATION OF SODIUM ALGINATE. Journal of Chemical and Pharmaceutical Sciences, 1(2), 78-83.
  • Liu, D., et al. (2005). Release of Theophylline from Polymer Blend Hydrogels. Journal of Applied Polymer Science, 98(3), 1312-1317.
  • National Center for Biotechnology Information. (n.d.). Theophylline sodium. PubChem Compound Summary for CID 12765429. Retrieved from [Link]

  • Khan, M. U., et al. (2020). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 12(11), 2538.
  • S. S, A., & K, S. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC advances, 9(54), 31441–31452.
  • Ullah, K., et al. (2024). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega, 9(8), 9183–9195.

Sources

Dosing guidelines for sodium 1,3-dimethylpurin-9-ide-2,6-dione in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosing Guidelines for Sodium 1,3-Dimethylpurin-9-ide-2,6-dione (Sodium Theophylline) in Murine Models

Core Directive & Chemical Identity

Compound Identification:

  • IUPAC Name: Sodium 1,3-dimethylpurin-9-ide-2,6-dione

  • Common Name: Sodium Theophylline (distinct from Aminophylline)

  • CAS Number: 3485-82-3[1]

  • Molecular Weight: ~202.15 g/mol (Anhydrous)

  • Role: Non-selective adenosine receptor antagonist; Phosphodiesterase (PDE) inhibitor.

Executive Summary: This guide addresses the specific dosing requirements for the sodium salt of theophylline. Unlike theophylline base (poorly water-soluble) or aminophylline (theophylline-ethylenediamine complex), Sodium Theophylline offers superior aqueous solubility without the potential confounding allergic or metabolic effects of ethylenediamine.

Critical Conversion Factor: Researchers frequently conflate salt forms. You must correct for the sodium content to achieve accurate active pharmaceutical ingredient (API) dosing.

  • 1.0 mg Sodium Theophylline

    
     0.89 mg Theophylline Base. 
    
  • Contrast: 1.0 mg Aminophylline

    
     0.80 mg Theophylline Base.
    
  • Implication: If adapting a protocol from Aminophylline, reduce the dose by ~10% when using Sodium Theophylline to maintain molar equivalence.

Pharmacokinetics & Metabolic Causality

The Murine Metabolic Gap: A common failure point in murine studies is under-dosing due to the assumption of human-like pharmacokinetics. Mice are "metabolic hyper-accelerators" regarding xanthines.

  • Enzyme: CYP1A2 is the primary metabolizer.[2]

  • Clearance: Murine clearance is 5–12x faster than in humans.

  • Half-life (

    
    ): 
    
    • Human: ~8 hours.[2][3]

    • Mouse: 20–40 minutes (IV/IP).

  • Consequence: Single-daily dosing (QD) is therapeutically useless for sustained effects. Chronic efficacy requires pulsatile dosing (q4h) or continuous infusion (osmotic minipumps).

Mechanism of Action & Pathway Visualization: The following diagram illustrates the dual-pathway mechanism (Adenosine Antagonism vs. PDE Inhibition) and the rapid CYP1A2 clearance bottleneck.

TheophyllinePathways SodiumTheophylline Sodium Theophylline (Prodrug/Salt) FreeTheophylline Free Theophylline (Active Species) SodiumTheophylline->FreeTheophylline Dissociation (pH 7.4) AdenosineR Adenosine Receptors (A1, A2A, A2B) FreeTheophylline->AdenosineR Antagonism PDE Phosphodiesterase (PDE3, PDE4) FreeTheophylline->PDE Inhibition HDAC HDAC2 (Activation) FreeTheophylline->HDAC Activation CYP1A2 CYP1A2 (Liver) FreeTheophylline->CYP1A2 Metabolism (t1/2 ~30 min) Broncho Bronchodilation (Smooth Muscle) AdenosineR->Broncho CNS CNS Excitation (Seizure Threshold) AdenosineR->CNS Inflam Anti-Inflammatory (Decreased Cytokines) PDE->Inflam HDAC->Inflam Clearance Rapid Clearance (1,3-Dimethyluric Acid) CYP1A2->Clearance

Caption: Figure 1.[2] Pharmacodynamic targets and the critical CYP1A2 metabolic bottleneck in murine models.

Preparation Protocols

Vehicle Formulation: Sodium Theophylline is highly soluble in water (>40 mg/mL), unlike the base.

  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

  • pH Check: Sodium salts are alkaline. Check pH; if >8.5, adjust carefully to pH 7.4 using dilute HCl to prevent tissue necrosis upon IP injection.

  • Stability: Fresh preparation recommended. Light sensitive (store amber).

Stock Solution (20 mg/mL):

  • Weigh 200 mg Sodium Theophylline.

  • Dissolve in 10 mL Sterile Saline.

  • Filter sterilize (0.22

    
    m) if intended for IV/IP.
    

Dosing Guidelines by Model

The following table synthesizes dose ranges based on the Theophylline Base equivalent. You must adjust the weighed mass.

ApplicationRouteTarget Dose (Base Equiv.)Calc. Sodium Salt Dose FrequencyEndpoint
Asthma (Acute) IP10–20 mg/kg11.2–22.4 mg/kg Single BolusBronchodilation, AHR reduction
Asthma (Chronic) PO50–100 mg/kg56–112 mg/kg QD / BIDAnti-inflammatory, HDAC activation
Seizure Model IP75–150 mg/kg84–168 mg/kg Single BolusPro-convulsant threshold testing
Renal (Adenosine) IV5–10 mg/kg5.6–11.2 mg/kg InfusionDiuresis, Adenosine antagonism

Critical Note: The "Toxic/Seizure" threshold in mice is significantly higher than humans due to rapid clearance, but the therapeutic window is narrow. Monitor for tremors.

Experimental Workflow: Efficacy Study

Scenario: Assessing anti-inflammatory effects in an LPS-induced pulmonary inflammation model.

Step-by-Step Protocol:

  • Acclimatization: Mice (C57BL/6, Male, 8-10 weeks) acclimatized for 7 days.

  • Pre-Treatment (Prophylactic):

    • Administer Sodium Theophylline (22.4 mg/kg IP) 30 minutes prior to challenge.

    • Why? Due to the 30-min half-life, dosing too early results in sub-therapeutic levels at the moment of challenge.

  • Challenge:

    • Administer LPS (nebulized or intranasal).

  • Maintenance (The "Metabolic Correction"):

    • Administer a maintenance dose of 11.2 mg/kg IP every 2 hours for the duration of the acute phase (6 hours).

    • Alternative: Use an osmotic minipump (Alzet) implanted SC to deliver 1.5

      
      g/hr to maintain steady state.
      
  • Harvest:

    • Collect Bronchoalveolar Lavage Fluid (BALF) at Hour 6.

    • Measure TNF-

      
      , IL-6, and cell counts.
      

Workflow Diagram:

DosingWorkflow cluster_Acute Acute Dosing Strategy Start Start: C57BL/6 Mice (n=10/group) Prep Prepare Stock Solution 20 mg/mL Na-Theophylline (pH adjusted to 7.4) Start->Prep T_minus_30 T-30 min: Loading Dose 22.4 mg/kg IP Prep->T_minus_30 T_0 T0: LPS Challenge (Intranasal) T_minus_30->T_0 T_plus_2 T+2 hr: Maintenance 11.2 mg/kg IP T_0->T_plus_2 T_plus_4 T+4 hr: Maintenance 11.2 mg/kg IP T_plus_2->T_plus_4 Endpoint T+6 hr: Euthanasia BALF Collection T_plus_4->Endpoint

Caption: Figure 2. Pulsatile dosing workflow to counteract rapid murine metabolic clearance.

Safety & Toxicology

LD50 Values (Murine):

  • IP: ~266 mg/kg (Aminophylline equivalent)

    
     ~235 mg/kg (Theophylline base).
    
  • PO: ~350–500 mg/kg.

Signs of Toxicity: If you observe the following, the animal has exceeded the therapeutic window (>20


g/mL plasma):
  • Fasciculations: Visible muscle twitching (tail/flank).

  • Tachycardia: Rapid heart rate (palpable).

  • Rotational Behavior: Spinning or hyperactivity.

  • Seizures: Tonic-clonic convulsions (requires immediate euthanasia).

Antidote/Rescue:

  • Diazepam (IP): 1–2 mg/kg can mitigate theophylline-induced seizures if dosing accidentally exceeds thresholds.

References

  • Ramzan, I. M., & Levy, G. (1985). Kinetics of drug action in disease states. XIV. Effect of infusion rate on theophylline concentrations in serum and brain of rats at onset of convulsions. Journal of Pharmacology and Experimental Therapeutics. Link

  • Fredholm, B. B., et al. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological Reviews. Link (Authoritative review on methylxanthine PK/PD).

  • Tofovic, S. P., & Jackson, E. K. (1999). Effects of theophylline on rat renal function. Journal of Pharmacology and Experimental Therapeutics. Link

  • Derendorf, H., & Hochhaus, G. (1995). Handbook of Pharmacokinetic/Pharmacodynamic Correlation. CRC Press. (Source for interspecies scaling of clearance).
  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine. Link (Mechanistic grounding for HDAC activation).

Sources

Lyophilization cycles for preserving sodium 1,3-dimethylpurin-9-ide-2,6-dione stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Lyophilization Cycles for Preserving the Stability of Sodium 1,3-dimethylpurin-9-ide-2,6-dione (Sodium Theophylline)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium 1,3-dimethylpurin-9-ide-2,6-dione, the sodium salt of theophylline, is a methylxanthine derivative employed in pharmaceuticals for its bronchodilator properties. However, like many active pharmaceutical ingredients (APIs), its stability in aqueous solutions is a significant concern, being susceptible to degradation pathways such as hydrolysis and oxidation. Lyophilization, or freeze-drying, presents a robust strategy to enhance the long-term stability and shelf-life of sodium theophylline by removing water, thereby inhibiting chemical and physical degradation. This document provides a comprehensive guide to developing a successful lyophilization cycle for sodium theophylline, covering pre-lyophilization formulation strategies, thermal characterization, a detailed three-stage lyophilization protocol, and essential post-process quality control assays. The methodologies described herein are designed to yield a stable, elegant, and readily reconstitutable lyophilized product.

Part 1: Pre-Lyophilization Development & Strategy

The success of any lyophilization process is fundamentally dependent on a well-designed formulation and a thorough understanding of its thermal properties. These pre-lyophilization steps are critical for developing a cycle that is both efficient and non-detrimental to the API.

Formulation Design: The Role of Excipients

Excipients are critical components in a lyophilized formulation, providing bulk, improving stability, and ensuring the formation of a pharmaceutically elegant cake. For sodium theophylline, a simple and effective formulation can be designed using a bulking agent and a buffering system.

  • Bulking Agents: These agents form the structure of the lyophilized cake. Mannitol is an exemplary choice for small molecules like sodium theophylline. It is a crystalline bulking agent with a high eutectic melting temperature (approximately -1.5°C), which allows for more efficient primary drying at warmer temperatures, shortening the overall cycle time. Its crystalline nature provides a strong, porous cake structure that prevents collapse and facilitates rapid reconstitution.

  • Buffering Agents: Theophylline's degradation can be pH-dependent. Incorporating a buffer system, such as a phosphate or citrate buffer, is crucial to maintain a stable pH environment during processing and upon reconstitution. The target pH should be optimized based on the specific stability profile of sodium theophylline, generally aiming for a near-neutral pH where its stability is maximal.

Table 1: Model Formulation for Sodium Theophylline Lyophilization

ComponentRoleConcentration (per vial)Rationale
Sodium TheophyllineActive Pharmaceutical Ingredient100 mgTherapeutic dose (example)
MannitolBulking Agent100 - 200 mgProvides elegant cake structure and allows for efficient drying.
Sodium Phosphate BufferBuffering Agentq.s. to pH 7.0 - 7.5Maintains optimal pH for API stability.
Water for Injection (WFI)Solventq.s. to 1 mLVehicle for dissolution and subsequent removal.
Critical Thermal Characterization

Before designing the lyophilization cycle, it is imperative to determine the critical temperature of the formulation. This is the maximum temperature the product can withstand during primary drying without losing its structure (collapse).

  • For crystalline formulations (like one with mannitol): The critical temperature is the eutectic melting temperature (Te) .

  • For amorphous formulations: The critical temperature is the glass transition temperature of the maximally freeze-concentrated solute (Tg') .

Methodology: Differential Scanning Calorimetry (DSC)

DSC is the standard technique used to identify these critical temperatures. The sample is frozen in the DSC instrument and then slowly warmed, allowing for the detection of thermal events like glass transitions or eutectic melting. The lyophilization cycle's primary drying step must be conducted at a product temperature at least 2-5°C below this determined critical temperature to ensure the structural integrity of the final product.

Part 2: The Three-Stage Lyophilization Cycle

The lyophilization process is a carefully controlled dehydration method involving three distinct, interdependent stages: Freezing, Primary Drying, and Secondary Drying.

Stage 1: Freezing (Solidification)

The goal of the freezing stage is to completely solidify all water in the product. The rate of freezing influences the ice crystal structure, which in turn affects the resistance to water vapor flow during primary drying.

  • Process: The shelves in the lyophilizer are cooled, typically at a controlled rate (e.g., 0.5-1.0°C/minute), to a final temperature of around -45°C to -50°C.

  • Causality: A slower cooling rate generally produces larger ice crystals. This creates a more open, porous network in the dried product, which reduces the resistance to mass transfer and allows for a more efficient (faster) primary drying stage. The final hold at a low temperature ensures that the entire product is well below its critical temperature before a vacuum is applied.

Stage 2: Primary Drying (Sublimation)

This is the longest and most critical phase. During primary drying, the chamber pressure is reduced, and shelf temperature is increased to provide energy for the frozen solvent (ice) to sublime directly into a vapor.

  • Process: A vacuum is applied to the chamber, typically in the range of 50-200 mTorr. The shelf temperature is then raised to a point that maintains the product temperature safely below its critical temperature (Te or Tg'). For a mannitol-based formulation, a shelf temperature of -10°C to 0°C is often achievable.

  • Causality: The vacuum creates a pressure differential that drives sublimation. The shelf temperature provides the latent heat of sublimation required for the ice to transition to vapor. Controlling the shelf temperature is a delicate balance: it must be high enough for efficient drying but low enough to prevent the product temperature from exceeding the collapse temperature.

Stage 3: Secondary Drying (Desorption)

After all the ice has been removed through sublimation, some unfrozen, bound water molecules remain adsorbed to the solid matrix. The secondary drying phase aims to remove this residual moisture to a level that ensures long-term stability.

  • Process: The shelf temperature is gradually increased, often to 20°C or higher, while maintaining a low chamber pressure. This phase is typically much shorter than primary drying.

  • Causality: The increased thermal energy provides the force needed for the desorption of bound water molecules. Reducing the residual moisture to a target level (typically <1-2%) is crucial, as excess water can act as a plasticizer, increasing molecular mobility and promoting chemical degradation over the product's shelf life.

Diagram 1: The Three-Stage Lyophilization Cycle

LyophilizationCycle cluster_0 Stage 1: Freezing cluster_1 Stage 2: Primary Drying cluster_2 Stage 3: Secondary Drying Freezing Freezing - Shelf Temp: Ramp to -45°C - Hold Time: 2-4 hours - Goal: Complete solidification PrimaryDrying Primary Drying (Sublimation) - Pressure: 50-200 mTorr - Shelf Temp: -10°C to 0°C - Goal: Remove frozen water Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) - Pressure: ≤50 mTorr - Shelf Temp: Ramp to +25°C - Goal: Remove bound water PrimaryDrying->SecondaryDrying end Stable Lyophilized Cake SecondaryDrying->end start Liquid Formulation start->Freezing

Caption: A workflow illustrating the three core stages of the lyophilization process.

Part 3: Post-Lyophilization Quality Control

After the cycle is complete, the final product must be tested to ensure it meets all critical quality attributes. These tests validate the success of the lyophilization process.

  • 1. Cake Appearance: A visual inspection should confirm a uniform, intact cake with no signs of collapse, meltback, or cracking. This is the first indicator of a successful cycle.

  • 2. Reconstitution Time: The lyophilized cake should dissolve quickly and completely upon addition of a sterile solvent (e.g., Water for Injection). Rapid reconstitution (typically < 30 seconds) is a key performance attribute.

  • 3. Residual Moisture Content: This is a critical quality attribute directly linked to the long-term stability of the product. The Karl Fischer (KF) titration method is the most widely accepted technique for accurately quantifying the amount of water remaining in the final product. The target is typically below 2%, often aiming for <1%.

  • 4. Assay and Purity (Stability-Indicating HPLC): A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to confirm that the API has not degraded during the process. The method must be able to separate the intact sodium theophylline peak from any potential degradation products, such as those formed via hydrolysis or oxidation.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Formulation for Lyophilization
  • Prepare a sodium phosphate buffer solution (e.g., 10 mM) in Water for Injection (WFI).

  • Add the required amount of mannitol and stir until completely dissolved.

  • Slowly add the sodium theophylline API to the solution and continue stirring until it is fully dissolved.

  • Adjust the pH of the bulk solution to the target range (e.g., 7.0 - 7.5) using dilute solutions of sodium hydroxide or phosphoric acid.

  • Sterilize the bulk solution by passing it through a 0.22 µm sterile filter.

  • Aseptically fill the solution into sterile lyophilization vials to the target volume (e.g., 1 mL).

  • Partially insert sterile lyophilization stoppers onto the vials.

Protocol 2: Recommended Lyophilization Cycle Parameters

The following table summarizes a model lyophilization cycle for the sodium theophylline formulation described above. Note: This cycle is a starting point and must be optimized based on the specific formulation, vial size, and lyophilizer performance.

Table 2: Model Lyophilization Cycle Parameters

StageStepShelf Temp (°C)Ramp Rate (°C/min)Hold Time (min)Chamber Pressure (mTorr)
Freezing Thermal Treatment20 to -450.5130Atmospheric
Freezing Hold-45-180Atmospheric
Primary Drying Evacuation-45--Evacuate to 100
Drying Ramp-45 to -100.2175100
Drying Hold-10-1800100
Secondary Drying Drying Ramp-10 to 250.2175100
Drying Hold25-360100
Protocol 3: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method suitable for quantifying sodium theophylline and detecting potential degradation products.

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM Sodium Acetate Buffer (pH 6.5) (15:85 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time ~10 minutes

Method Validation: To confirm the method is stability-indicating, forced degradation studies should be performed. The API should be subjected to stress conditions (acidic/basic hydrolysis, oxidation, heat, and light) to generate degradation products. The HPLC method is considered validated if it can resolve the theophylline peak from all degradation product peaks.

Conclusion

Lyophilization is an effective and essential technique for ensuring the long-term stability of sodium 1,3-dimethylpurin-9-ide-2,6-dione. A successful lyophilization program is built upon a rational formulation design, precise thermal characterization, and a meticulously developed, three-stage cycle. By carefully controlling the process parameters of freezing, primary drying, and secondary drying, it is possible to produce a stable, elegant, and easily reconstitutable lyophilized product. The implementation of robust post-lyophilization quality control, particularly residual moisture analysis and stability-indicating HPLC, is imperative to validate the process and guarantee the final product's quality, safety, and efficacy.

References

  • BioPharm International. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products. [Link]

  • Drug Development & Delivery. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]

  • BDMAI. (Date not specified). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]

  • Patel, S. M., et al. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. AAPS PharmSciTech. [Link]

  • Clinical Trials Arena. (2024). What’s involved in designing effective lyophilization cycles?[Link]

  • ResearchGate. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. [Link]

  • Taylor & Francis Online. (2008). Solid-State Stability of Theophylline Anhydrous in Theophylline Anhydrous-Polyvinylpyrrolidone Physical Mixtures. [Link]

  • YouTube. (2020). Lyophilization/Freeze Drying of Mannitol vs Pure Water (time-lapse of 20 hour process). [Link]

  • PubMed. (2016). Impact of formulation and process variables on solid-state stability of theophylline in controlled release formulations. [Link]

  • BioPharm International. (2020). Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. [Link]

  • Leukocare. (2025). Residual Moisture Testing for Lyophilized Drugs. [Link]

  • Pharmaceutical Technology. (2008). Peer-Reviewed Technical Note: Influence of Common Excipients on the Crystalline Modification of Freeze-Dried Mannitol. [Link]

  • American Pharmaceutical Review. (2019). Considering Residual Moisture Measurement in Lyophilized Drug Product. [Link]

  • ResearchGate. (2009). Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. [Link]

  • A3P. (Date not specified). USP Water Activity: A Better Approach for Lyo Moisture Determination. [Link]

  • Egyptian Journal of Chemistry. (Date not specified). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • Asian Journal of Pharmaceutics. (Date not specified). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. [Link]

  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • ACS Publications. (2017). Superior Plasticity and Tabletability of Theophylline Monohydrate. [Link]

  • Ankit Cellulose. (2025). Mannitol Marvels: Exploring its Role in Freeze-Dried Pharmaceuticals. [Link]

  • Ovid. (2007). Influence of Processing Conditions on the Physical State of Mannitol—Implications in Freeze-Drying. [Link]

  • SlideShare. (Date not specified). Freeze-drying of biological products. [Link]

Troubleshooting & Optimization

Preventing precipitation of sodium 1,3-dimethylpurin-9-ide-2,6-dione in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Precipitation of Sodium 1,3-dimethylpurin-9-ide-2,6-dione (Theophylline Sodium) in Acidic Media Ticket ID: CHEM-SUP-882 Priority: High (Solubility/Formulation Critical)

Executive Summary & Chemical Identity[1]

User Advisory: You are working with Sodium Theophylline (IUPAC: Sodium 1,3-dimethylpurin-9-ide-2,6-dione). This is the salt form of Theophylline (1,3-dimethylxanthine).

  • The Problem: The sodium salt is highly water-soluble because it is ionized. However, Theophylline is a weak acid with a pKa of ~8.77 (at 25°C).[1]

  • The Mechanism: When you introduce this salt into acidic media (pH < 7), the abundant protons (

    
    ) re-protonate the anion at the N-9 position. This converts the soluble salt back into the non-ionized, neutral Theophylline molecule.
    
  • The Limit: Neutral Theophylline has a low intrinsic aqueous solubility (~5.5 – 8.0 mg/mL at 25°C). If your concentration exceeds this limit in an acidic environment, precipitation is thermodynamically inevitable without solubilizing agents.

The Mechanism of Precipitation (Visualized)

To prevent precipitation, you must understand the equilibrium you are fighting.

TheophyllineEquilibrium Salt Theophylline Sodium (Ionized Anion) Solubility: >40 mg/mL Dominant at pH > 9 Neutral Theophylline Neutral (Protonated Form) Solubility: ~8 mg/mL Dominant at pH < 8.8 Salt->Neutral + H+ (Protonation) Acid Acidic Media (H+ Input) Acid->Neutral Neutral->Salt pH Adjustment (>9) Precipitate PRECIPITATE (Solid Crystals) Neutral->Precipitate If [Conc] > 8 mg/mL

Figure 1: The pH-dependent equilibrium shift. Acidification forces the soluble anion into the insoluble neutral form.

Troubleshooting Guide: Preventing the "Crash"

Use this diagnostic flow to determine the correct solubilization strategy for your specific experimental constraints.

Scenario A: "My solution turns cloudy immediately upon adding acid."

Cause: You have exceeded the intrinsic solubility of the neutral form. Immediate Fix:

  • Check Concentration: Are you working above 8 mg/mL? If yes, you must use a cosolvent or hydrotrope.

  • Temperature: Is the solution cold? Solubility drops significantly at 4°C. Warm to 25°C or 37°C if biologically appropriate.

Scenario B: "Crystals appear slowly over 24 hours (Creeping Precipitation)."

Cause: You created a supersaturated solution. It was kinetically stable initially but is thermodynamically unstable. Nucleation (seed crystal formation) eventually triggers a crash. Fix: Add a crystallization inhibitor (e.g., PVP or HPMC) or increase the cosolvent ratio to raise the thermodynamic solubility limit.

Scenario C: "I cannot use organic solvents (e.g., in vivo studies)."

Fix: Use Hydrotropy (Sodium Salicylate or Sodium Benzoate) or Complexation (Cyclodextrins). Avoid simple cosolvents like Ethanol/DMSO if toxicity is a concern.

Experimental Protocols for Solubilization

Protocol 1: Cosolvent Screening (The "Standard" Fix)

Objective: Increase the solubility of the neutral form in acidic media using water-miscible organic solvents. Best Candidates: Propylene Glycol (PG), Ethanol, PEG 400.

Solvent SystemEst. Solubility (mg/mL)Notes
Water (pH 5)~6 - 8Baseline. Risk of precipitation high.
30% Propylene Glycol ~15 - 20Industry standard. Low toxicity.
50% Ethanol ~18 - 25Good for in vitro, volatile for long-term storage.
50% DMSO >60Excellent solubilizer, but biological toxicity concerns.

Step-by-Step:

  • Dissolve Theophylline Sodium in the minimum volume of water (high pH).

  • Add the calculated volume of Cosolvent (e.g., Propylene Glycol) before acidification.

  • Slowly titrate with acid (HCl or buffer) while stirring rapidly.

  • Why this works: The cosolvent lowers the dielectric constant of the media, making it more "friendly" to the non-ionized neutral molecule.

Protocol 2: Hydrotropic Solubilization (The "High Concentration" Fix)

Objective: Use hydrotropes to stack/complex with Theophylline, preventing aggregation. Best Candidates: Sodium Salicylate, Sodium Benzoate.[2]

Step-by-Step:

  • Prepare a 1.0 M to 2.0 M stock solution of Sodium Salicylate in water.

  • Add Theophylline Sodium to this solution.

  • Adjust pH to desired acidic level.

  • Result: Solubility can increase by 2–5 fold (up to ~20-30 mg/mL) even in acidic conditions due to the formation of soluble stacking complexes [1].

Protocol 3: Cyclodextrin Complexation

Objective: Encapsulate the hydrophobic neutral molecule. Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Method: Use a 1:1 molar ratio (or excess CD). This "hides" the hydrophobic neutral theophylline inside the CD cavity, protecting it from the aqueous acidic environment.

Decision Matrix (Workflow)

TroubleshootingTree Start Start: Preventing Precipitation in Acidic Media CheckConc Is Target Conc > 8 mg/mL? Start->CheckConc LowConc Risk is Low. Maintain T > 20°C. Monitor for nucleation. CheckConc->LowConc No HighConc Risk is HIGH. Action Required. CheckConc->HighConc Yes SolventAllowed Are Organic Solvents Permitted? HighConc->SolventAllowed YesSolvent Use Cosolvent System: 30-50% Propylene Glycol or PEG 400 SolventAllowed->YesSolvent Yes NoSolvent Biological/Toxicity Constraints? SolventAllowed->NoSolvent No Hydrotrope Use Hydrotropy: Add Sodium Salicylate (1:1 to 1:3 Molar Ratio) NoSolvent->Hydrotrope High Conc Needed Cyclodextrin Use Complexation: Add HP-Beta-Cyclodextrin (1:1 Molar Ratio) NoSolvent->Cyclodextrin Sensitive Bio-Assay

Figure 2: Decision tree for selecting the appropriate solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Can I just use Ethylenediamine (Aminophylline) to solve this? A: No. While Aminophylline (Theophylline + Ethylenediamine) is soluble, the ethylenediamine only works by raising the pH. Once you acidify the solution (neutralizing the ethylenediamine), the Theophylline will dissociate and precipitate if it exceeds ~8 mg/mL. You need a true solubilizer (cosolvent/hydrotrope), not just a base.

Q2: Why does my solution precipitate when I put it in the fridge (4°C)? A: Solubility is temperature-dependent. Theophylline solubility drops significantly at lower temperatures. If you are storing acidic solutions, you must ensure the concentration is below the saturation limit at the storage temperature, not just at room temperature.

Q3: What is the exact pH where precipitation starts? A: It depends on concentration. Use the Henderson-Hasselbalch equation:



With 

, at pH 6.8 (typical intestinal pH), the ratio of Ionized:Neutral is roughly 1:100. This means 99% of your compound is in the insoluble neutral form. If that 99% exceeds 8 mg/mL, it precipitates.

Q4: Is Sodium Benzoate or Sodium Salicylate better? A: Sodium Salicylate generally shows a higher solubilizing power (enhancement factor) for Theophylline due to better pi-stacking interactions, but Sodium Benzoate is often preferred in pharmaceutical formulations due to a milder safety profile in some contexts [2].

References

  • Jain, N., et al. (2010). Hydrotropic Solubilization: A Promising Technique to Enhance Solubility of Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutical and Clinical Research.

  • Maheshwari, R.K., et al. (2021).[3] Thermodynamic Study on Hydrotropic Aggregation Behavior of Theophylline. Indian Journal of Pharmaceutical Education and Research.

  • PubChem. (2024). Theophylline - Compound Summary (Solubility & pKa Data). National Library of Medicine.

  • BenchChem. (2025). How to prevent aminophylline precipitation in intravenous infusion solutions.

  • Yalkowsky, S.H. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard Reference for Intrinsic Solubility values).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Sodium Theophyllinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium theophyllinate, the water-soluble sodium salt of theophylline, is a basic, amphoteric methylxanthine derivative. During Reversed-Phase Liquid Chromatography (RPLC), researchers frequently encounter severe peak tailing with this compound. This technical guide provides a mechanistic understanding of why this occurs and delivers field-proven, self-validating protocols to restore peak symmetry and ensure robust quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why does sodium theophyllinate exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for basic analytes is rarely a failure of the primary hydrophobic retention mechanism; it is caused by secondary chemical interactions. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that are not fully endcapped. At mid-pH ranges, these silanols deprotonate to form anionic sites (Si-O⁻)[1]. The nitrogen atoms in theophylline interact with these negatively charged sites via ion-exchange. Because this secondary interaction is slower and has a lower capacity than the primary C18 interaction, the analyte "drags" through the column, creating an asymmetrical trailing edge[2].

Q2: How do I definitively prove whether my peak tailing is caused by column chemistry or system hardware? A2: You must run a self-validating diagnostic test using a neutral marker. Neutral compounds (like toluene or uracil) do not possess ionizable groups and cannot undergo acid-base interactions with silanols[3]. If you inject a neutral compound and it tails, you have a physical system issue (e.g., dead volume, bad PEEK fittings, or a collapsed column bed). If the neutral compound is perfectly symmetrical but your sodium theophyllinate tails, you have confirmed a chemical (silanol) issue[3].

Q3: How does adjusting the mobile phase pH resolve silanol-induced tailing? A3: Adjusting the pH manipulates the ionization state of the stationary phase. By lowering the mobile phase pH to 2.5–3.0 using a phosphate buffer, you force the residual silanol groups to remain fully protonated (Si-OH)[4]. This neutralizes their surface charge, effectively shutting down the ion-exchange pathway and forcing the sodium theophyllinate to elute based purely on ideal hydrophobic partitioning.

Q4: When and how should I use Triethylamine (TEA) as a mobile phase additive? A4: When pH adjustment alone is insufficient (often the case with older "Type A" silica columns), TEA acts as a highly effective silanol suppressor. TEA is a competing base. When added to the mobile phase in vast excess (e.g., 5–20 mM), it competitively binds to and occupies the active anionic silanol sites, shielding the sodium theophyllinate from these secondary interactions and drastically improving peak shape[4][5].

Quantitative Data Summary

The table below summarizes the expected impact of various mobile phase interventions on the USP Tailing Factor (Tf) for sodium theophyllinate. A Tf value of 1.0 represents perfect symmetry, while values > 1.5 indicate problematic tailing.

Mobile Phase ConditionMechanism of ActionExpected USP Tailing Factor (Tf)Resolution Status
Standard C18, pH 6.5 Fully ionized silanols (Si-O⁻) strongly bind to basic nitrogen atoms.2.4 - 3.1Severe Tailing
Standard C18, pH 2.5 Protonation of silanols (Si-OH) reduces secondary ion-exchange.1.4 - 1.6Moderate Improvement
Standard C18, pH 6.5 + 10 mM TEA TEA competitively binds to ionized silanols, blocking analyte interaction.1.1 - 1.3Optimal Symmetry
Base-Deactivated C18, pH 4.5 High-purity silica with exhaustive end-capping eliminates active sites.1.0 - 1.1Ideal / Baseline

Experimental Workflows & Logical Relationships

DiagnosticWorkflow Start Observe Peak Tailing (Sodium Theophyllinate) Test Inject Neutral Marker (e.g., Toluene / Uracil) Start->Test Check Does the neutral marker tail? Test->Check Physical Physical Issue (Void Volume / Bad Fittings) Check->Physical YES Chemical Chemical Issue (Silanol Interactions) Check->Chemical NO

Logical workflow to differentiate physical from chemical HPLC peak tailing.

OptimizationWorkflow ChemStart Chemical Tailing Confirmed (USP Tf > 1.5) Step1 Lower Mobile Phase pH (pH 2.5 - 3.0) ChemStart->Step1 Eval1 Is Tf <= 1.2? Step1->Eval1 Step2 Add Silanol Blocker (5-20 mM TEA) Eval1->Step2 NO Success Proceed with Analysis Eval1->Success YES Eval2 Is Tf <= 1.2? Step2->Eval2 Step3 Use Base-Deactivated Endcapped Column Eval2->Step3 NO Eval2->Success YES Step3->Success

Stepwise chemical optimization workflow to eliminate secondary silanol interactions.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Diagnostic Test for Peak Tailing Origin

This protocol establishes whether your tailing is a physical hardware failure or a chemical interaction.

  • Preparation: Prepare a 1 mg/mL stock solution of sodium theophyllinate in the initial mobile phase.

  • Spiking: Spike the solution with 0.1 mg/mL of a neutral marker. Use Uracil for UV detection at 254 nm, or Toluene if operating at a higher wavelength.

  • Injection: Inject 5 µL of the mixture onto the HPLC system under your standard isocratic conditions.

  • Data Analysis: Record the chromatogram and calculate the USP Tailing Factor (Tf) for both peaks at 5% of the peak height.

  • Causality Evaluation:

    • If Tf(Neutral Marker) > 1.2 : The issue is physical. Troubleshoot system plumbing, re-seat PEEK fittings to eliminate extra-column dead volume, or replace the guard column.

    • If Tf(Neutral Marker) ≤ 1.2 but Tf(Theophyllinate) > 1.5 : The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization with Triethylamine (TEA)

This protocol utilizes a competing base to block active silanol sites on the stationary phase.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) in 1 L of HPLC-grade water to create a 20 mM buffer base.

  • Adding the Blocker: Add 1.4 mL of Triethylamine (TEA) to the aqueous buffer to achieve a ~10 mM concentration. Mix thoroughly.

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.5. Note: This low pH ensures both the TEA and the residual silanols are fully protonated, maximizing the blocking efficiency.

  • Filtration: Filter the adjusted mobile phase through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates.

  • Equilibration: Blend with your organic modifier (e.g., Methanol) as per your method. Equilibrate the column for at least 20 column volumes before injecting the sodium theophyllinate sample.

References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • Troubleshooting peak tailing in HPLC Source: Axion Labs URL:[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

Sources

Technical Support Center: Mitigating Hygroscopic Degradation of Sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as theophylline sodium). This guide is designed for researchers, formulation scientists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to conquer the physical and chemical instability caused by moisture uptake in methylxanthine derivatives.

Q1: Why does our sodium 1,3-dimethylpurin-9-ide-2,6-dione batch exhibit severe caking and poor flowability during routine handling?

The Causality: Theophylline sodium is inherently prone to moisture uptake due to the ionic nature of the sodium salt, which creates highly favorable energetics for water dipole interactions. When environmental relative humidity (RH) exceeds critical thresholds, moisture interacts with the powder surface via capillary condensation.

At RH levels above 65–75%, these capillary forces form strong liquid bridges between particles, leading to immediate cohesion, loss of flowability, and severe caking 1. Furthermore, sustained moisture penetration into the crystal lattice induces a solid-state polymorphic transition from the anhydrate to theophylline monohydrate 2. This phase change fundamentally alters the dissolution kinetics and physical stability of the Active Pharmaceutical Ingredient (API).

MoisturePathway A Theophylline Sodium (Anhydrous API) C Surface Adsorption & Capillary Condensation A->C B Environmental Moisture (RH > 52%) B->C Vapor Gradient D Liquid Bridge Formation (Powder Cohesion) C->D Capillary Forces E Crystal Lattice Penetration C->E H-Bonding G Caking & Poor Flowability D->G F Monohydrate Phase Transition E->F Nucleation F->G H Altered Dissolution Kinetics F->H

Pathway of moisture-induced physical degradation in theophylline sodium.

Table 1: Critical Relative Humidity (RH) Thresholds for Theophylline Sodium

RH LevelPhysical State / ImpactRecommended Action
< 30% Stable anhydrate; optimal flowability.Standard processing conditions.
30% - 52% Kinetically stable; minor surface adsorption.Acceptable for short-term handling.
> 52% Onset of monohydrate transition; slow hydration.Strict environmental control required.
65% - 75% Capillary condensation; strong liquid bridges.Immediate caking; halt processing.
> 75% Rapid hydrate conversion; deliquescence risk.Product rejection / reprocessing.
Q2: What is the recommended environmental control protocol to prevent hydrate transition during scale-up?

The Causality: Research indicates that theophylline anhydrate and its monohydrate form are both kinetically stable at exactly 52% RH 3. Exceeding this threshold initiates the nucleation of the hydrate phase. Therefore, maintaining strict environmental parameters is non-negotiable.

Protocol 1: Self-Validating Environmental Handling & Storage This protocol validates itself by coupling environmental controls with an immediate downstream analytical check, ensuring that any breach in HVAC integrity is caught before batch progression.

  • Environmental Pre-conditioning: Calibrate the handling suite HVAC to maintain RH strictly below 45% (ideally 30-40%) and temperature at 20-25°C. Verify with calibrated digital hygrometers at the powder handling station.

  • Desiccant Integration: Store bulk API in double-lined, low-density polyethylene (LDPE) bags. Place molecular sieve desiccants (not silica gel, to ensure aggressive moisture scavenging) between the primary and secondary bags.

  • Exposure Minimization: Limit open-air exposure during weighing and transfer to < 15 minutes.

  • Post-Handling Verification (Self-Validation Step): Immediately following exposure, perform a rapid Karl Fischer (KF) titration on a 50 mg retained sample.

    • Validation Criteria: If the water content is < 0.5% w/w, the environmental controls are validated. If > 0.5% w/w, the batch must be quarantined and dried under vacuum (300 mbar, 40°C) before proceeding.

Q3: How can we formulate theophylline sodium to minimize moisture uptake without sacrificing its solubility advantages?

The Causality: To retain the enhanced aqueous solubility of the sodium salt while mitigating its severe hygroscopicity, crystal engineering via cocrystallization is the most authoritative strategy. By utilizing amino acid coformers such as gamma-aminobutyric acid (GABA) or L-arginine, researchers can synthesize novel cocrystals (e.g., THE-GABA or THE-ARG-2H₂O) 4.

These coformers establish robust O-H···N and N-H···O=C hydrogen bonding networks with theophylline's imidazole and carbonyl groups. This effectively "locks" the hygroscopic binding sites, preventing atmospheric moisture from penetrating the crystal lattice, while the amino acid simultaneously enhances permeability and dissolution rates [[1]]().

CocrystalWorkflow Start Hygroscopicity Detected Screen Screen Amino Acids (e.g., GABA, L-Arginine) Start->Screen Milling Liquid-Assisted Grinding Screen->Milling Analyze Characterize Form (PXRD, DVS) Milling->Analyze Decision RH Stability >75%? Analyze->Decision Fail Adjust Ratio Decision->Fail No Success Scale-up Formulation Decision->Success Yes Fail->Screen

Workflow for mitigating hygroscopicity via amino acid cocrystallization.

Table 2: Comparative Physicochemical Properties of Theophylline Formulations

Formulation TypeHygroscopicityAqueous SolubilityPermeabilityPhysical Stability
Theophylline Anhydrate LowBaselineBaselineHigh
Theophylline Sodium Salt HighVery HighBaselineLow (Moisture Sensitive)
THE-GABA Cocrystal LowHighHighHigh
THE-ARG-2H₂O Cocrystal LowVery HighVery HighHigh
Q4: What is the self-validating analytical protocol for accurately measuring moisture sorption profiles in new API batches?

The Causality: Standard Loss on Drying (LOD) methods cannot differentiate between surface moisture and crystal lattice hydrates. Dynamic Vapor Sorption (DVS) is required to map the exact RH threshold where phase transitions occur.

Protocol 2: Self-Validating Dynamic Vapor Sorption (DVS) Methodology This protocol validates itself via strict mass-change equilibrium criteria (dm/dt). By refusing to advance to the next humidity step until mass change is negligible, the system ensures that kinetic delays in moisture uptake do not artificially skew the thermodynamic isotherm.

  • Instrument Calibration: Calibrate the DVS microbalance using a certified 100 mg standard weight. Verify RH sensors using saturated salt solutions (e.g., MgCl₂ for 33% RH, NaCl for 75% RH).

  • Sample Preparation: Accurately weigh 10–15 mg of theophylline sodium into a tared quartz sample pan.

  • Initial Drying Phase (Baseline Validation): Subject the sample to 0% RH at 25°C.

    • Validation Criteria: The system must hold at 0% RH until the rate of mass change (dm/dt) is < 0.002% per minute for at least 10 consecutive minutes. This establishes the absolute dry reference mass.

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH.

    • Validation Criteria: The instrument must only proceed to the next RH step when dm/dt < 0.002% min⁻¹.

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH using the exact same equilibrium criteria.

  • Data Interpretation: Plot the mass change (%) against RH. A significant hysteresis gap between the sorption and desorption curves validates that bulk hydrate formation (e.g., monohydrate conversion) has occurred, rather than mere surface adsorption.

References
  • Smolecule Technical Support Team. "theophylline sodium acetate hygroscopicity control." Smolecule. 1

  • RSC Publishing. "Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids." RSC. 4

  • ACS Publications. "Superior Plasticity and Tabletability of Theophylline Monohydrate." Molecular Pharmaceutics. 3

  • ResearchGate. "Solid-State Polymorphic Transition of Theophylline Anhydrate and Humidity Effect." ResearchGate. 2

Sources

Optimizing pH stability for sodium 1,3-dimethylpurin-9-ide-2,6-dione formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Formulation Troubleshooting Center for Sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as theophylline sodium or sodium theophyllinate).

This guide is engineered for drug development professionals and formulation scientists. It synthesizes physicochemical causality with field-proven methodologies to resolve complex stability, solubility, and degradation issues encountered during the formulation of highly alkaline xanthine derivatives.

Part 1: The Causality of pH in Xanthine Salt Formulations

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the highly water-soluble sodium salt of theophylline. The parent molecule, theophylline, is a weak acid with a defined pKa of 8.77 at 25 °C[1]. The thermodynamic stability and aqueous solubility of this compound are inextricably linked to the pH of the microenvironment.

Formulators face a dual-threat landscape:

  • The Acidic Threshold (Precipitation): If the formulation pH drops below the pKa, the equilibrium rapidly shifts from the ionized sodium salt back to the protonated free base. The anhydrous free base has an inherently low aqueous solubility (approximately 7.3 to 8.75 mg/mL)[2][3], leading to immediate and catastrophic precipitation in liquid dosage forms.

  • The Alkaline Threshold (Degradation): Conversely, pushing the pH too high (pH > 12.0) to force solubility exposes the purine core to nucleophilic attack. Hydroxyl ions catalyze the hydrolytic cleavage of the imidazole ring, while concurrent oxidative pathways at the C8 position generate 1,3-dimethyluric acid[4][5].

Therefore, the self-validating formulation must maintain a strict microenvironmental pH window (typically 9.0–10.5), often stabilized via buffering agents such as glycine (forming theophylline sodium glycinate) or acetate[4][6].

G A pH < 8.5 Acidic Shift D Protonation to Free Base (Precipitation Risk) A->D pKa < 8.77 B pH 9.0 - 10.5 Optimal Window E Sodium 1,3-dimethylpurin- 9-ide-2,6-dione (Soluble) B->E Thermodynamic Equilibrium C pH > 12.0 Highly Alkaline F Imidazole Ring Opening & C8 Oxidation C->F Nucleophilic Attack E->A Buffer Depletion E->C Base Excipient Interaction

pH-dependent state transitions and degradation pathways of sodium theophyllinate formulations.

Part 2: Troubleshooting FAQs & Technical Diagnostics

Q1: My liquid formulation exhibits sudden cloudiness and needle-like crystal precipitation after 3 months of accelerated stability storage. What is the root cause? A: This is a classic solution-mediated phase transformation driven by a pH drop. Over time, absorption of atmospheric CO₂ or the degradation of acidic excipients can lower the formulation's pH below the API's pKa (8.77). Once protonated, the sodium salt reverts to anhydrous theophylline, which exceeds its solubility limit (~8 mg/mL) and precipitates[6]. Corrective Action: Implement a mixed-solvency approach or fortify the buffer capacity using a glycine/sodium glycinate system to lock the pH between 9.0 and 10.0[4]. Ensure packaging is impermeable to CO₂.

Q2: We observe a significant loss of assay and a yellow discoloration in our formulation when stored at pH 12.5. What is the degradation mechanism? A: At highly alkaline conditions (pH > 12), theophylline undergoes base-catalyzed hydrolysis resulting in the opening of the imidazole ring[4]. Furthermore, the molecule becomes highly susceptible to oxidative degradation at the C8 position, yielding 1,3-dimethyluric acid, and N-demethylation, yielding 1-methylxanthine and 3-methylxanthine[4][5]. Corrective Action: Lower the formulation pH to the optimal window (pH 9.5). If high alkalinity is unavoidable for other excipients, purge the compounding vessel and final ampoules with nitrogen to eliminate oxidative stress, and protect from UV light to prevent photo-oxidation.

Q3: How do I ensure my HPLC method accurately separates the active compound from its alkaline degradation products? A: You must utilize a validated stability-indicating RP-HPLC method. The intact API and its primary degradants (like 1,3-dimethyluric acid) have similar polarities. Using a C18 column with a mobile phase of acetonitrile and 50 mM sodium acetate or phosphate buffer (pH 4.5 - 6.5) ensures proper retention and peak symmetry. Detection at 270 nm provides the highest signal-to-noise ratio for the purine chromophore[5][7].

Part 3: Quantitative Data & Stability Profiles

Table 1: Physicochemical State and Stability Across pH Ranges

Microenvironmental pHPredominant Physical StateAqueous SolubilityPrimary Formulation Risk
< 8.5 Free Base (Anhydrous/Monohydrate)Low (~7.3 - 8.75 mg/mL)Severe Precipitation
9.0 - 10.5 Sodium Salt (Ionized)High (> 100 mg/mL)None (Optimal Window)
> 12.0 Sodium Salt (Ionized)HighHydrolysis / Ring Opening

Table 2: Major Stress-Induced Degradation Pathways[4][5]

Stress ConditionPrimary MechanismMajor Identified Byproducts
Alkaline (pH > 12) Nucleophilic HydrolysisImidazole ring-opened intermediates
Oxidative (H₂O₂) C8 Oxidation1,3-Dimethyluric Acid
Photolytic (UV Light) N-demethylation / Photo-oxidation1-Methylxanthine, 3-Methylxanthine

Part 4: Validated Experimental Protocols

Protocol A: Preparation of pH-Stabilized Sodium Theophyllinate Solution

This protocol utilizes a self-validating buffer system to prevent both acidic precipitation and alkaline hydrolysis.

  • Vehicle Preparation: In a nitrogen-purged compounding vessel, add 80% of the final volume of Water for Injection (WFI). Heat to 35°C to facilitate rapid dissolution.

  • Buffer Initialization: Add 0.1 M Glycine to the WFI and stir at 200 RPM until completely dissolved.

  • API Solubilization: Slowly add the required mass of Sodium 1,3-dimethylpurin-9-ide-2,6-dione to the vortex.

  • pH Titration (Critical Step): Monitor the pH continuously. Using 0.1 M NaOH or 0.1 M HCl, titrate the solution to exactly pH 9.5 ± 0.2 . Causality note: This specific setpoint provides maximum buffer capacity against atmospheric CO₂ while staying well below the hydrolytic threshold.

  • Volume Make-up & Filtration: QS to the final volume with WFI. Filter the solution through a 0.22 µm PES membrane (which exhibits low protein/drug binding) into nitrogen-flushed amber vials.

Protocol B: Forced Degradation & Stability-Indicating HPLC Assay

Used to validate that your analytical method can detect alkaline degradation products without co-elution.

  • Sample Stressing:

    • Alkaline Stress: Mix 5 mL of the formulated solution (1 mg/mL) with 5 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Acidic Stress: Mix 5 mL of solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Neutralization (Self-Validation Step): To prevent damage to the HPLC column and arrest degradation, neutralize the alkaline sample with 5 mL of 0.1 M HCl, and the acidic sample with 5 mL of 0.1 M NaOH.

  • Chromatographic Analysis:

    • Column: Hi-Q-Sil C18 or equivalent (250 mm x 4.6 mm, 5 µm)[8].

    • Mobile Phase: Acetonitrile : 50 mM Potassium Di-Hydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a 10:90 ratio[7].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Data Interpretation: Calculate peak purity using a Photodiode Array (PDA) detector. The main API peak must exhibit a purity angle less than the purity threshold, confirming no co-elution of 1,3-dimethyluric acid or ring-opened degradants.

Workflow N1 Sample Prep (Buffer pH 9.5) N2 Stress Testing (0.1M NaOH, 60°C) N1->N2 N3 Neutralization (Arrest Kinetics) N2->N3 N4 HPLC Analysis (C18, 270 nm) N3->N4 N5 Data Interpretation (Peak Purity Check) N4->N5

Self-validating experimental workflow for forced degradation and stability-indicating HPLC assay.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2153, Theophylline" PubChem.
  • Smolecule Technical Support. "FAQ: Is theophylline stable in a sodium acetate buffer under light?" Smolecule.
  • BenchChem. "The Degradation of Theophylline Sodium Glycinate: A Technical Guide" BenchChem.
  • United States Patent Office. "US2433765A - Pharmaceutical composition containing theophylline" Google Patents.
  • MDPI. "Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment" MDPI.
  • Journal of Chemical and Pharmaceutical Research. "Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography" JOCPR.

Sources

Improving bioavailability of sodium 1,3-dimethylpurin-9-ide-2,6-dione in oral delivery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oral Delivery of Sodium 1,3-dimethylpurin-9-ide-2,6-dione

Case ID: THEO-NA-ORAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Division

Executive Summary

You are working with Sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as Theophylline Sodium ). While the sodium salt form is selected to enhance aqueous solubility compared to the base (Theophylline), it introduces distinct thermodynamic and kinetic challenges in oral delivery.

This compound has a Narrow Therapeutic Index (NTI) (10–20 µg/mL).[1] Small fluctuations in release rates can lead to toxicity (tachycardia, seizures) or sub-therapeutic failure.

This guide addresses the three most common failure modes reported by development teams:

  • Process Instability: Hygroscopicity and caking during manufacturing.

  • In-Vitro Failure: Precipitation of the free base in Simulated Gastric Fluid (SGF).

  • In-Vivo Variability: Dose dumping and erratic absorption profiles.

Module 1: Pre-Formulation & Processing

Issue: "The API is clumping and flowing poorly during blending."

Root Cause Analysis: The sodium salt of theophylline is highly hygroscopic . Unlike the anhydrous base, the salt form readily absorbs atmospheric moisture, leading to the formation of liquid bridges between particles. This increases the specific surface energy (


), causing cohesion, poor flow, and eventual caking.

Troubleshooting Protocol:

ParameterSpecification / Action
Critical Relative Humidity (CRH) Theophylline Sodium has a CRH of <60%. Processing environments must be controlled to <40% RH .
Excipient Selection Avoid hygroscopic fillers (e.g., Sorbitol). Switch to Mannitol (non-hygroscopic) or Dibasic Calcium Phosphate Anhydrous .
Glidant Strategy Standard Colloidal Silicon Dioxide (0.5%) may be insufficient. Recommendation: Use hydrophobic colloidal silica (e.g., Aerosil® R972) to coat the particles and prevent moisture uptake.

Synthesis Check: If you are synthesizing the salt in-house, ensure you are not leaving residual sodium hydroxide. Excess alkalinity exacerbates hygroscopicity.

Module 2: Dissolution & Release Kinetics

Issue: "Dissolution drops unexpectedly in acidic media (pH 1.2)."

The "Salt Paradox" Mechanism: You selected the sodium salt for solubility, but in the stomach (pH 1.2), it behaves counter-intuitively.

  • Dissociation: The salt dissolves instantly.

  • Protonation: The abundance of

    
     ions protonates the purine ring at the N-9 position.
    
  • Precipitation: The molecule reverts to Theophylline Base , which has a solubility of only ~8 mg/mL (vs. >200 mg/mL for the salt).

  • Result: Fine precipitate forms, causing an initial "burst" followed by a plateau or drop in concentration, leading to variable absorption.

Visualization: The Gastric Precipitation Trap

G Salt Sodium Theophylline (High Solubility) Stomach Gastric Fluid (pH 1.2, High H+) Salt->Stomach Ingestion Reaction Protonation at N-9 Stomach->Reaction Dissociation Base Theophylline Base (Precipitate) Reaction->Base Precipitation (Rate Limiting Step) Intestine Intestinal Fluid (pH 6.8) Base->Intestine Transit Absorb Systemic Absorption Intestine->Absorb Re-dissolution

Figure 1: The "Salt Paradox." Rapid dissociation in the stomach leads to precipitation of the less soluble base, creating a lag time in bioavailability.

Corrective Actions:

  • Micro-environmental pH Modulation:

    • Incorporate an alkalizing agent (e.g., Meglumine or Sodium Carbonate ) inside the tablet matrix. This maintains a local pH > 8.8 within the diffusion layer, keeping the drug in its soluble, ionized form during the initial release phase.

  • Solid Dispersion (Amorphous Stabilization):

    • Prevent the precipitate from crystallizing.[2] Create a solid dispersion using PVP K30 or HPMC-AS .

    • Why? The polymer inhibits crystal growth of the free base, maintaining it in a high-energy amorphous state that redissolves rapidly.

Module 3: Sustained Release (Avoiding Dose Dumping)

Issue: "We are seeing dose dumping or 'burst' release."

For an NTI drug, zero-order release (steady state) is the goal. Fickian diffusion (First-order) often results in high initial peaks.

Formulation Strategy: The HPMC Matrix Use a hydrophilic matrix system.[3] However, Theophylline Sodium can interfere with the hydration of HPMC due to the "salting out" effect, leading to faster erosion than expected.

Recommended Matrix Composition:

ComponentRoleRecommended Grade
HPMC Release RetardantK15M or K100M (High Viscosity). Avoid low viscosity grades (E5, E15) for this API.
Ethylcellulose Matrix ReinforcementUse as a dry binder to increase tortuosity if HPMC alone erodes too fast.
Lactose Monohydrate Channeling AgentUse sparingly. Too much creates pores that accelerate dose dumping.

Experimental Protocol: Validating Release Kinetics

Objective: Determine if release is dominated by Erosion (risk of dumping) or Diffusion (stable).

  • Apparatus: USP Type I (Basket) at 100 RPM (to prevent tablet sticking).

  • Media:

    • 0–2 Hours: 0.1N HCl (900 mL).

    • 2–12 Hours: Phosphate Buffer pH 6.8.

  • Calculation: Fit data to the Korsmeyer-Peppas Equation :

    
    
    
  • Interpretation:

    • If

      
      : Fickian Diffusion (Good).
      
    • If

      
      : Case II Transport (Erosion dominated - High Risk  for Sodium Theophylline).
      
    • Target: Aim for Anomalous Transport (

      
      ) by balancing HPMC viscosity.
      

Decision Tree: Formulation Strategy

Use this logic flow to select the correct delivery system based on your specific bioavailability data.

FormulationTree Start Bioavailability Challenge? Q1 Is Solubility the main issue? (Precipitation in SGF) Start->Q1 Q2 Is Half-life the main issue? (Need 12h coverage) Start->Q2 Sol1 Solid Dispersion (PVP/PEG Carrier) Q1->Sol1 Yes (Amorphous) Sol2 Micro-pH Modulation (Add Na2CO3) Q1->Sol2 Yes (Crystalline) Sus1 Hydrophilic Matrix (HPMC K100M) Q2->Sus1 First Line Sus2 Reservoir System (Ethylcellulose Coating) Sus1->Sus2 If 'Burst' occurs

Figure 2: Strategic decision tree for Theophylline Sodium formulation development.

References

  • Solubility & pH Behavior: Serajuddin, A. T., & Jarowski, C. I. (1993). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts II: Salicylic acid, theophylline, and benzoic acid.[4] Journal of Pharmaceutical Sciences.[5]

  • Matrix Formulation: Nath, B., & Nath, L. K. (2013). Formulation and evaluation of sustained release matrix tablets of Theophylline using different grades of HPMC. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Solid Dispersions: Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics.

  • Hygroscopicity & Stability: Trask, A. V., et al. (2005). Pharmaceutical cocrystallization: Engineering a remedy for caffeine and theophylline crystal instability. Crystal Growth & Design.[6]

  • Bioavailability Overview: FDA Prescribing Information, Theophylline Extended-Release Tablets.

Sources

Reducing batch-to-batch variability in sodium theophyllinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in navigating the complexities of sodium theophyllinate synthesis and systematically troubleshooting common issues to reduce batch-to-batch variability. By understanding the underlying chemical principles and critical process parameters, you can achieve more consistent and reliable results in your research and development endeavors.

Frequently Asked Questions (FAQs)

1. What is the fundamental reaction for synthesizing sodium theophyllinate?

Sodium theophyllinate is the sodium salt of theophylline, a methylxanthine derivative.[1][2] The synthesis is typically a straightforward acid-base reaction where the weakly acidic theophylline reacts with a sodium base, most commonly sodium hydroxide. Theophylline has a pKa of approximately 8.6 to 8.8, indicating it is a weak acid.[1][3][4][5]

2. Why am I observing low yields of sodium theophyllinate?

Several factors can contribute to low yields:

  • Incomplete Reaction: Ensure a slight excess of the sodium base is used to drive the reaction to completion. However, a large excess can lead to purification challenges.

  • Precipitation Issues: The solubility of both theophylline and sodium theophyllinate is temperature-dependent.[6] Insufficient cooling during crystallization can leave a significant amount of product in the mother liquor.

  • Side Reactions: While the primary reaction is robust, impurities can arise from the degradation of starting materials or side reactions if the reaction conditions (e.g., temperature, pH) are not well-controlled.

3. What are the common impurities in sodium theophyllinate synthesis, and how can I minimize them?

Common impurities can include unreacted theophylline, excess sodium hydroxide, and degradation products. For instance, aminophylline, a related compound, has several specified impurities in the European Pharmacopoeia, which can provide insight into potential related substances for theophylline.[7][8][9] To minimize impurities:

  • Control Stoichiometry: Use precise molar equivalents of reactants.

  • Optimize pH: The final pH of the reaction mixture should be carefully controlled. A patent for theophylline sodium salt synthesis suggests a pH range of 8-10 for the ring-closure step in a multi-step synthesis.[10]

  • Purification: Recrystallization is a common method for purifying the final product. The choice of solvent and cooling profile are critical for effective purification.

4. My final product has poor solubility. What could be the cause?

Theophylline itself has low water solubility.[11] The salt formation is intended to improve this.[12] However, issues can still arise:

  • Incorrect Salt Formation: If the reaction is incomplete, the final product will be a mixture of theophylline and its sodium salt, leading to lower than expected solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of sodium theophyllinate may exhibit different solubility profiles.[13] The crystallization conditions (solvent, temperature, agitation) can influence the resulting polymorph.

  • Hydration State: Theophylline can exist in anhydrous and monohydrate forms, which have different solubilities.[5] Similarly, the sodium salt can form hydrates, affecting its dissolution characteristics.[14][15]

5. How can I ensure consistent particle size distribution from batch to batch?

Particle size is heavily influenced by the crystallization process.[16] Key parameters to control include:

  • Cooling Rate: A slower cooling rate generally leads to larger, more uniform crystals. Rapid cooling can result in fine needles or an amorphous precipitate.

  • Agitation: The stirring rate during crystallization affects crystal growth and can prevent agglomeration.

  • Supersaturation: Controlling the level of supersaturation is crucial for consistent crystal nucleation and growth.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during sodium theophyllinate synthesis.

Issue 1: Low Product Yield
Potential Cause Investigation Recommended Action
Incomplete Reaction - Monitor the reaction progress using in-process controls (e.g., HPLC, pH measurement).- Analyze the mother liquor for unreacted theophylline.- Ensure accurate weighing and stoichiometry of reactants.- Optimize reaction time and temperature.
Product Loss During Isolation - Analyze the filtrate and wash solutions for dissolved product.- Optimize the crystallization temperature and time to maximize precipitation.- Use a minimal amount of a suitable cold solvent for washing the filter cake.
Side Reactions/Degradation - Characterize byproducts using techniques like LC-MS.[17]- Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize side reactions.
Issue 2: High Impurity Profile
Potential Cause Investigation Recommended Action
Poor Quality Starting Materials - Analyze the purity of theophylline and sodium hydroxide before use.- Use high-purity, pharmacopeia-grade starting materials.
Suboptimal Reaction pH - Measure and record the pH throughout the reaction and at the end.- Carefully control the addition of the base to maintain the optimal pH range for salt formation and stability.
Ineffective Purification - Analyze the product purity after each purification step.- Optimize the recrystallization solvent system, temperature profile, and washing procedure. Consider multiple recrystallizations if necessary.
Issue 3: Inconsistent Physical Properties (Color, Crystal Form, Particle Size)
Potential Cause Investigation Recommended Action
Variability in Crystallization Conditions - Review and compare the cooling profiles, agitation rates, and hold times between batches.- Implement a standardized and well-controlled crystallization protocol.[10]
Presence of Impurities - Analyze if specific impurities correlate with changes in physical properties.- Improve purification methods to remove impurities that may be acting as crystal habit modifiers.
Moisture Content - Determine the water content of the final product (e.g., Karl Fischer titration).- Control the humidity of the processing environment and ensure proper drying of the product to obtain the desired hydrate or anhydrous form.[15]

Protocols and Methodologies

Protocol 1: Synthesis of Sodium Theophyllinate
  • Reaction Setup: In a suitable reaction vessel, dissolve theophylline in an appropriate solvent (e.g., water, ethanol-water mixture).

  • Base Addition: Slowly add a stoichiometric amount of a sodium hydroxide solution with constant stirring. The reaction is exothermic, so control the temperature with a cooling bath if necessary.

  • Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is typically complete when a stable pH in the desired range is achieved.

  • Crystallization: Cool the reaction mixture according to a controlled temperature profile to induce crystallization.

  • Isolation: Isolate the precipitated sodium theophyllinate by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at a suitable temperature to a constant weight.

Protocol 2: Quality Control Analysis by HPLC
  • Objective: To determine the purity of sodium theophyllinate and quantify impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18][19]

  • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[18][20]

  • Flow Rate: Typically 1.0 mL/min.[18][19]

  • Detection: UV detection at approximately 275-280 nm.[18][20]

  • Sample Preparation: Accurately weigh and dissolve the sodium theophyllinate sample in the mobile phase.

  • Analysis: Inject the sample and compare the peak areas to that of a reference standard to determine purity and impurity levels.

Visualizations

Sodium Theophyllinate Synthesis Workflow

Theophylline Theophylline (Starting Material) Reaction Acid-Base Reaction (in Solvent) Theophylline->Reaction NaOH Sodium Hydroxide (Base) NaOH->Reaction Crystallization Controlled Cooling & Agitation Reaction->Crystallization Crude Solution Filtration Filtration & Washing Crystallization->Filtration Slurry Drying Drying Filtration->Drying Wet Cake FinalProduct Sodium Theophyllinate (Final Product) Drying->FinalProduct QC Quality Control (HPLC, KF, PSD) FinalProduct->QC Start Batch-to-Batch Variability Observed CheckYield Inconsistent Yield? Start->CheckYield CheckPurity Inconsistent Purity? CheckYield->CheckPurity No YieldAnalysis Analyze Reaction & Isolation Steps CheckYield->YieldAnalysis Yes CheckPhysical Inconsistent Physical Properties? CheckPurity->CheckPhysical No PurityAnalysis Analyze Starting Materials & Purification CheckPurity->PurityAnalysis Yes PhysicalAnalysis Analyze Crystallization & Drying Parameters CheckPhysical->PhysicalAnalysis Yes YieldSolution Optimize Stoichiometry, Reaction Time/Temp, & Crystallization YieldAnalysis->YieldSolution PuritySolution Improve Raw Material QC & Recrystallization Protocol PurityAnalysis->PuritySolution PhysicalSolution Standardize Cooling Rate, Agitation, & Humidity Control PhysicalAnalysis->PhysicalSolution

Caption: A logical flow for troubleshooting sources of variability.

Guiding Principles for Reproducibility

To consistently achieve high-quality sodium theophyllinate, it is essential to operate within a framework of established pharmaceutical quality guidelines.

  • Quality by Design (QbD): Proactively understand how formulation and process variables impact product quality. [21][22]This involves identifying Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) for your synthesis.

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides a comprehensive framework for pharmaceutical development and manufacturing. [23][24]Key guidelines include:

    • ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs). [21][25] * ICH Q8: Pharmaceutical Development, which emphasizes the principles of QbD. [21][22] * ICH Q9: Quality Risk Management. [22] * ICH Q10: Pharmaceutical Quality System. [21][22] By adhering to these principles and utilizing the troubleshooting guidance provided, you can systematically reduce batch-to-batch variability in your sodium theophyllinate synthesis.

References

  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
  • Deranged Physiology. Theophylline.
  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem.
  • MasterControl. (2024, September 26). ICH Guidelines for Pharma: Overcoming Compliance Challenges.
  • PharmaGuideline. (2025, May 1). ICH Guidelines Explained | A Complete Overview for Pharmaceutical Professionals.
  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
  • MDPI. (2024, February 21). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • FooDB. (2010, April 8). Showing Compound Theophylline (FDB000453).
  • Semantic Scholar. (2021, November 2). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose.
  • Google Patents. (n.d.). CN111592548B - Preparation method of theophylline sodium salt.
  • Smolecule. (n.d.). Application Notes and Protocols for Theophylline Sodium Acetate in Pharmaceutical Research.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
  • Acanthus Research. (n.d.). Aminophylline EP Impurity B.
  • Inxight Drugs. (n.d.). THEOPHYLLINE SODIUM GLYCINATE.
  • Axios Research. (n.d.). Aminophylline - CAS - 317-34-0.
  • ResearchGate. (n.d.). Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline.
  • ResearchGate. (n.d.). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures.
  • PMC. (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples.
  • Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. (2018, March 15).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, April 5). Analytical Method Development Andvalidation for Simultaneous Estimation of Etofylline, Theophylline and Montelukast Sodium in Tablet Dosage Form.
  • ChemicalBook. (n.d.). Aminophylline Impurity G.
  • ResearchGate. (2025, August 9). Effect of moisture on crystallization of theophylline in tablets.
  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.

Sources

Technical Support Hub: Overcoming Interference in Mass Spectrometry Analysis of Xanthine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Topic: Xanthine Analysis & Interference Mitigation

Diagnostic Triage: Identify Your Interference

Before altering your method, identify the specific nature of the interference. Use this logic flow to categorize your issue.

DiagnosticTriage Start Start: Symptom Identification SignalLoss Low/Variable Sensitivity Start->SignalLoss GhostPeaks Ghost Peaks / High Background Start->GhostPeaks MassShift Mass Shift (+22Da, +38Da) Start->MassShift SaltSuppression Diagnosis: Ion Suppression (Salt Counter-ions) SignalLoss->SaltSuppression Early eluting interference SourceFouling Diagnosis: Source Fouling (Non-volatile Salts) SignalLoss->SourceFouling Signal drops over run Carryover Diagnosis: Carryover (Sticky Xanthines) GhostPeaks->Carryover Peaks in blank Isobars Diagnosis: Isobaric Interference (Theophylline vs Theobromine) GhostPeaks->Isobars Co-eluting peaks Adducts Diagnosis: Adduct Formation ([M+Na]+, [M+K]+) MassShift->Adducts Split signal intensity

Figure 1: Diagnostic logic tree for categorizing MS interference in xanthine analysis.

Technical Deep Dive: The Mechanics of Interference

Issue A: Ion Suppression by Salt Counter-Ions

The Science: Xanthine drugs are often formulated as salts (e.g., Choline Theophyllinate) to improve solubility. In Electrospray Ionization (ESI), these salts dissociate. High concentrations of counter-ions (like Choline or Sodium) dominate the surface of the ESI droplet, preventing your target xanthine analyte from entering the gas phase. This is "charge competition."

The Solution:

  • Divert Valve: Salts typically elute in the void volume (

    
    ). Configure your switching valve to divert the first 1-2 minutes of flow to waste.
    
  • Liquid-Liquid Extraction (LLE): This is superior to protein precipitation for salts. The salt counter-ions remain in the aqueous phase, while the xanthine partitions into the organic phase.

Issue B: Sodium/Potassium Adduct Formation ( , )

The Science: Xanthines are prone to forming sodiated adducts (


) rather than the desired protonated ion (

). This splits your signal across multiple channels, lowering sensitivity.[1]
  • Causality: Glassware leaches sodium; biological matrices are high in salts.

The Solution:

  • Buffer Loading: Add Ammonium Acetate (2-10 mM) to your mobile phase. The abundance of ammonium ions (

    
    ) suppresses sodium adduct formation by out-competing Na+ for the analyte, forcing the formation of 
    
    
    
    or
    
    
    , which are more stable and predictable.
Issue C: Isobaric Interference

The Science: Theophylline, Theobromine, and Paraxanthine are structural isomers (all


 180.16). They cannot be distinguished by MS alone; they require chromatographic separation.

The Solution:

  • Chromatography: Use a C18 column with high aqueous stability or a Phenyl-Hexyl column for better selectivity between the isomers.

Optimized Experimental Protocols

Protocol 1: Salt Removal via Liquid-Liquid Extraction (LLE)

Best for: Eliminating ionic suppression from formulation salts (e.g., Choline).

Reagents:

  • Extraction Solvent: Chloroform : Isopropanol (85:15 v/v).[2] Note: The isopropanol increases the solubility of polar xanthines in the organic layer.

  • Buffer: 10 mM Ammonium Acetate (pH 4.0).

Workflow:

StepActionScientific Rationale
1 Aliquot 100 µL Sample (Plasma/Formulation)Base matrix.
2 Add 50 µL Internal Standard (SIL-IS)Critical: Use

or

labeled xanthine to track recovery.
3 Add 200 µL Ammonium Acetate BufferAdjusts pH to ensure xanthine is neutral (un-ionized) for extraction.
4 Add 1.5 mL Chloroform:IPA (85:15)The Separation: Salts stay in water; Xanthines move to organic.
5 Vortex (2 min) & Centrifuge (3000g, 5 min)Induces phase separation.
6 Transfer Organic (Lower) LayerCollects clean analyte. Discard upper aqueous (salt) layer.
7 Evaporate & ReconstituteDry under

. Reconstitute in Mobile Phase A.
Protocol 2: Chromatographic Separation of Isobars

Best for: Distinguishing Theophylline from Theobromine.

  • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Hold 5% B for 1 min (divert to waste), ramp to 30% B over 4 min.

LLE_Workflow cluster_Phase Phase Separation Sample Sample + IS (High Salt) Mix Add Buffer & Chloroform:IPA (85:15) Sample->Mix Vortex Vortex & Centrifuge Mix->Vortex Aqueous Top: Aqueous (Salts/Proteins) -> WASTE Vortex->Aqueous Organic Bottom: Organic (Xanthines) -> KEEP Vortex->Organic Dry Evaporate & Reconstitute Organic->Dry Inject Inject to LC-MS Dry->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating xanthines from salt-heavy matrices.

Frequently Asked Questions (FAQ)

Q1: Why do I see a signal at m/z 203 when analyzing Theophylline (181)? A: This is the sodium adduct (


). It indicates your mobile phase or sample contains trace sodium. Fix:  Switch to Mobile Phase A containing 5-10mM Ammonium Acetate. The ammonium ions will suppress the sodium adducts and consolidate signal back to the protonated species.

Q2: My pressure is increasing, and sensitivity is dropping after 50 injections. Why? A: This is likely salt precipitation in the ESI capillary or on the cone. Xanthine salts (like Choline Theophyllinate) are non-volatile. If you inject them directly without a divert valve or extraction, they crystallize in the source. Fix: Clean the source cone and implement the LLE protocol above to remove the counter-ions before injection.

Q3: Can I use Protein Precipitation (PPT) instead of LLE? A: PPT (adding Acetonitrile/Methanol) removes proteins but leaves salts in the solution. For xanthine salt formulations, PPT is often insufficient to prevent ion suppression. LLE is strongly recommended because it physically partitions the salt away from the analyte.

Q4: How do I separate Theophylline and Theobromine? A: These are isomers. You cannot separate them by mass. You must rely on chromatography. Theobromine elutes before Theophylline on standard C18 columns. Ensure your gradient starts with a low organic % (e.g., 5-10%) to maximize interaction with the stationary phase and resolve the peaks.

References

  • Mechanism of Ion Suppression: Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase. Analytical Chemistry. Link

  • LLE Protocol for Xanthines: Blanchard, J. (1981). Evaluation of a high-performance liquid chromatography method for the determination of caffeine and its metabolites in plasma. Journal of Chromatography B. Link

  • Adduct Suppression: Waters Corporation. (2020). Controlling Contamination in LC/MS Systems. Link

  • Xanthine Isomer Separation: Srdjenovic, B., et al. (2008). Simultaneous determination of methylxanthines in food products by HPLC. Food Chemistry. Link

  • Internal Standards in Matrix: Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

Sources

Stabilization techniques for light-sensitive sodium 1,3-dimethylpurin-9-ide-2,6-dione solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for handling light-sensitive aqueous solutions of sodium 1,3-dimethylpurin-9-ide-2,6-dione (the sodium salt of theophylline).

Core Principles of Photolytic Degradation

While sodium 1,3-dimethylpurin-9-ide-2,6-dione is highly valued in respiratory pharmacology and biochemical assays for its solubility, its purin-9-ide anion form exhibits specific vulnerabilities to photolytic and oxidative stress[1]. Upon exposure to ultraviolet (UV) or intense visible light, the molecule undergoes a radical-mediated cascade. Light exposure generates hydroxyl radicals (HO*) in the aqueous medium, which attack the N-1 and N-3 methyl groups of the xanthine ring, primarily yielding 1-methylxanthine and 3-methylxanthine[2].

Understanding this causality is critical: degradation in clear vials is rarely a spontaneous hydrolytic event, but rather a photochemical reaction driven by radical generation.

G A Sodium 1,3-dimethylpurin-9-ide-2,6-dione (Aqueous Solution) B UV/Vis Light Exposure (Photolytic Stress) A->B C Hydroxyl Radical (HO*) Generation B->C F Stabilization: Amber Glass & Radical Scavengers B->F Intercepts D N-Demethylation Cascade C->D E Degradants: 1-methylxanthine & 3-methylxanthine D->E

Photolytic degradation pathway and targeted stabilization for sodium theophylline.

Troubleshooting FAQs

Q: Why does my solution show a drop in API concentration when left on the benchtop, even without heating? A: Ambient and UV light induce the formation of reactive oxygen species in aqueous media. These radicals initiate a photolytic demethylation cascade that converts the active 1,3-dimethylpurin-9-ide-2,6-dione into 1-methylxanthine[2]. Because this is a photochemical reaction, it occurs independently of thermal stress, explaining why benchtop exposure at room temperature leads to active pharmaceutical ingredient (API) loss.

Q: How does the choice of buffer and pH influence this photolytic degradation? A: The solubility and stability of the sodium salt are highly pH-dependent. While a basic pH is required to maintain the purin-9-ide anion, highly alkaline conditions (e.g., pH ~13) generate O*- radical anions under light exposure, which drastically accelerates the demethylation process[2]. Furthermore, buffers like phosphate can sometimes act as photosensitizers, catalyzing degradation[3]. We recommend using a non-catalytic buffer, such as 50 mM sodium acetate (pH 8.0), and avoiding excessive sodium hydroxide, which can paradoxically reduce solubility via the common-ion effect[4].

Q: What are the best practices for physical stabilization? A: Immediate physical shielding is the most effective intervention. Store solutions in amber glass vials (which block UV transmission below 400 nm) or use opaque PTFE tubing for fluidic systems. If transparency is strictly required for visual inspection during an assay, formulate with free-radical scavengers to intercept the HO* radicals before they attack the xanthine ring.

Quantitative Degradation Profiles

The following table summarizes the expected degradation behavior of sodium 1,3-dimethylpurin-9-ide-2,6-dione under standardized stress conditions. This data highlights the molecule's specific vulnerability to UV and oxidative environments compared to thermal stress[1].

Stress ConditionExposure ParametersIntact API Remaining (%)Primary Degradation ProductMechanistic Pathway
Dark Control 24 hours, Ambient Temp> 99.5%NoneBaseline Stability
Thermal Stress 60°C for 24 hours in dark98.6%Trace oxidation productsThermally Stable
UV Irradiation 254 nm, 24 hours82.4%1-methylxanthinePhotolytic Demethylation
Oxidative (H₂O₂) 3% H₂O₂, 24 hours45.1%Oxidative adductsRadical Oxidation
UV + Oxidative 254 nm + 3% H₂O₂, 24 hrs< 15.0%Multiple fragmentsSynergistic Photo-oxidation

Validated Experimental Protocols

Self-Validating Protocol: Photostability Assessment

To establish a trustworthy baseline for your specific formulation, you must isolate photolytic degradation from background hydrolysis. This protocol employs a self-validating matrix to ensure data integrity.

Step 1: Solution Preparation Prepare a 1.0 mg/mL solution of sodium 1,3-dimethylpurin-9-ide-2,6-dione in a 50 mM sodium acetate buffer. Adjust to pH 8.0 using dilute HCl or NaOH. Causality: This specific pH maintains the required anionic state without inducing the alkaline hydrolysis seen at higher pH levels[3],[4].

Step 2: Matrix Grouping Divide the solution into three distinct validation groups:

  • Test Sample (Photolysis): 5 mL in a clear quartz vial (transparent to UV).

  • Negative Control (Thermal/Hydrolytic): 5 mL in an amber glass vial, tightly wrapped in aluminum foil. Causality: This completely blocks photon penetration while allowing the sample to experience identical thermal fluctuations in the chamber.

  • Positive Control (Oxidative): 5 mL in a clear quartz vial spiked with 0.1% H₂O₂ to force radical generation and confirm the method's ability to detect degradation[1].

Step 3: ICH Q1B Irradiation Place all vials simultaneously into a calibrated photostability chamber. Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt-hours/square meter.

Step 4: Quenching and Analysis Immediately upon cycle completion, transfer samples to a dark environment. Dilute 1:10 with the HPLC mobile phase. Causality: Immediate dilution quenches secondary, concentration-dependent radical reactions. Analyze using a validated stability-indicating RP-HPLC method:

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1].

  • Mobile Phase: Methanol : Water : Acetate Buffer (60:35:05 v/v)[1].

  • Detection: UV at 239 nm or 270 nm[3],[1].

Step 5: Trustworthiness Validation (Mass Balance) Calculate the mass balance. The sum of the peak areas of the intact API and the identified demethylated degradants (e.g., 1-methylxanthine) in the Test Sample must equal the total API peak area in the Negative Control. Causality: A mass balance < 95% indicates the presence of undetected volatile degradants or secondary polymerization, signaling that your HPLC method requires gradient adjustment.

References[3] Title: FAQ: Is theophylline stable in a sodium acetate buffer under light? | Source: smolecule.com | URL:https://smolecule.com/faq-theophylline-stability[2] Title: Demethylation of theophylline (1,3-dimethylxanthine) to 1-methylxanthine: The first step of an antioxidising cascade | Source: researchgate.net / Redox Report | URL:https://www.researchgate.net/publication/44659226_Demethylation_of_theophylline[1] Title: Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol | Source: saudijournals.com | URL:https://saudijournals.com/media/articles/SJMPS_311B_1265-1274_c.pdf[4] Title: Effect of pH in the structure and mass transport by diffusion of theophylline | Source: researchgate.net | URL:https://www.researchgate.net/publication/370000000_Effect_of_pH_in_the_structure_and_mass_transport

Sources

Validation & Comparative

FTIR spectral comparison of theophylline vs sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis: A Comparative Guide to Theophylline and its Sodium Salt

A Senior Application Scientist's Guide to Differentiating a Weak Acid from its Conjugate Base via Vibrational Spectroscopy

In the realm of pharmaceutical analysis, the ability to unequivocally distinguish between an active pharmaceutical ingredient (API) and its salt forms is paramount for quality control, formulation development, and stability studies. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. This guide provides an in-depth comparison of the FTIR spectra of theophylline and its corresponding sodium salt, sodium 1,3-dimethylpurin-9-ide-2,6-dione, grounded in the fundamental principles of molecular vibrations.

Theophylline, a methylxanthine derivative used as a bronchodilator for respiratory diseases, is a weak acid.[1][2] The key to its acidic nature lies in the proton on the nitrogen atom at position 7 (N7) of the imidazole ring.[3][4] When theophylline is deprotonated to form its sodium salt, this proton is removed, and a sodium ion is ionically bonded to the resulting anion.[5][6] This seemingly minor structural modification induces significant and readily detectable changes in the molecule's vibrational modes, which are captured by its FTIR spectrum.

The Decisive Structural Difference

The fundamental distinction between the two compounds is the presence of an N-H bond in theophylline and its absence in the sodium salt. This difference is the cornerstone of the spectral differentiation. The formation of the sodium salt leads to a change in electron distribution and delocalization across the purine ring system, which in turn affects the vibrational frequencies of other functional groups, most notably the carbonyl (C=O) groups.

G cluster_0 Theophylline (C₇H₈N₄O₂) cluster_1 Sodium 1,3-dimethylpurin-9-ide-2,6-dione (C₇H₇N₄O₂Na) Theophylline Sodium_Salt Theophylline->Sodium_Salt Deprotonation (+ NaOH) Sodium_Salt->Theophylline Protonation (+ H⁺) N7-H N7-H N7-H->Theophylline N7-Na N-H bond absent (Ionic bond with Na⁺) N7-Na->Sodium_Salt

Figure 1: Chemical structures of Theophylline and its sodium salt, highlighting the key difference at the N7 position.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure reproducible and accurate data, a standardized protocol is essential. The following methodology is based on the widely used potassium bromide (KBr) pellet technique, which is ideal for solid-state analysis.

I. Instrumentation & Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS10 or PerkinElmer Spectrum Two, equipped with a deuterated triglycine sulfate (DTGS) detector.[7][8]

  • Sample Preparation: Agate mortar and pestle, KBr pellet press kit.

  • Reagents: Spectroscopic grade potassium bromide (KBr), dried in an oven to remove moisture. Theophylline and Sodium 1,3-dimethylpurin-9-ide-2,6-dione samples.

II. Step-by-Step Methodology
  • Background Collection:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes.

    • Collect a background spectrum of the ambient atmosphere. This scan accounts for atmospheric water and carbon dioxide, which have strong IR absorbances.

  • Sample Preparation (KBr Pellet):

    • Place approximately 200 mg of dry, spectroscopic grade KBr into an agate mortar.[9]

    • Add 1-2 mg of the sample (either theophylline or its sodium salt) to the KBr.[9]

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the incident IR radiation to minimize scattering effects.

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the spectrometer.

    • Acquire the sample spectrum over a range of 4000–400 cm⁻¹ .[4][10]

    • Set the instrument resolution to 4 cm⁻¹ .[7]

    • Co-add 32 scans to achieve a high signal-to-noise ratio.[7]

    • The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

III. Self-Validating System

To ensure the integrity of the analysis, it is crucial to run a certified reference standard of theophylline. The resulting spectrum should be compared against established library spectra to confirm instrument performance and the accuracy of peak assignments. This step validates the entire workflow, from sample preparation to data acquisition.

Comparative Spectral Analysis: Interpreting the Molecular Fingerprints

The FTIR spectra of theophylline and its sodium salt exhibit clear and diagnostically significant differences. The most telling changes occur in the N-H stretching region and the carbonyl stretching region.

Theophylline Spectrum:

The spectrum of theophylline is characterized by several key absorption bands:

  • N-H Stretching: A prominent, sharp absorption band is observed around 3120 cm⁻¹ .[3] This band is unequivocally assigned to the stretching vibration of the N-H bond in the imidazole ring and serves as the primary identifier for theophylline.

  • C-H Stretching: Weaker bands corresponding to aromatic and methyl C-H stretches are typically found in the 3000-2850 cm⁻¹ region.

  • Carbonyl (C=O) Stretching: Theophylline has two carbonyl groups, which give rise to two strong, distinct absorption bands at approximately 1706 cm⁻¹ and 1659 cm⁻¹ .[3] These are characteristic of the amide functional groups within the purine structure.

  • Fingerprint Region (<1600 cm⁻¹): This region contains a complex series of bands arising from C=N and C=C ring stretching, as well as various bending vibrations, which together form a unique fingerprint for the molecule.[2][9]

Sodium 1,3-dimethylpurin-9-ide-2,6-dione Spectrum:

The formation of the sodium salt introduces predictable and dramatic changes to the spectrum:

  • Absence of N-H Stretching: The most conclusive evidence of salt formation is the complete disappearance of the N-H stretching band at ~3120 cm⁻¹ .[4] Its absence confirms the deprotonation at the N7 position.

  • Shift in Carbonyl (C=O) Stretching: The deprotonation at N7 allows for greater electron delocalization across the purine ring system. This increased resonance affects the bond order of the adjacent carbonyl groups, typically causing their stretching frequencies to shift to lower wavenumbers (a red shift) . The C=O bands may appear broader and shifted to the ~1690-1640 cm⁻¹ range.

  • Altered Fingerprint Region: The change in the electronic structure of the ring system results in significant alterations to the bands in the fingerprint region. While complex to assign individually, the overall pattern will be distinctly different from that of theophylline.

Data Summary
Vibrational ModeTheophylline (cm⁻¹)Sodium Salt (cm⁻¹)Rationale for Change
N-H Stretch ~3120[3]AbsentDeprotonation of the N7-H bond.
C=O Stretch (Amide I) ~1706[3]Shifted to lower wavenumberIncreased electron delocalization reduces C=O bond order.
C=O Stretch (Amide I) ~1659[3]Shifted to lower wavenumberIncreased electron delocalization reduces C=O bond order.
Fingerprint Vibrations Complex PatternAltered PatternChange in the overall symmetry and electronic structure of the purine ring.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for distinguishing between theophylline and its sodium salt, sodium 1,3-dimethylpurin-9-ide-2,6-dione. The analysis hinges on identifying key spectral events directly linked to the structural modification of deprotonation. The complete disappearance of the N-H stretching vibration band around 3120 cm⁻¹ is the most unambiguous indicator of salt formation. This primary evidence is further supported by observable shifts in the carbonyl absorption bands to lower frequencies. By following a robust experimental protocol and understanding the causal relationship between chemical structure and spectral features, researchers can confidently identify and differentiate these crucial pharmaceutical compounds.

References

  • ResearchGate. (n.d.). FTIR spectrum of theophylline (THP). Link

  • Upadhya, P.C., et al. (n.d.). Transformation-induced evolution of far-infrared vibrational modes in theophylline. IEEE Xplore. Link

  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem. Link

  • Marques, M.P.M., et al. (2021). Understanding the Metastability of Theophylline FIII by Means of Low-Frequency Vibrational Spectroscopy. ACS Publications. Link

  • ResearchGate. (n.d.). FTIR spectra of (a) theophylline sample at room temperature (b) sample collected after condensation. Link

  • Pohle, W., et al. (2002). Thermal, FTIR and XRD study on some 1:1 molecular compounds of theophylline. AKJournals. Link

  • Farmacia Journal. (n.d.). Spectral UV and IR Determinations of new xanthine derivatives. Link

  • ResearchGate. (n.d.). Single crystal, vibrational and computational studies of Theophylline (a bronchodilator drug) and its chloride salt. Link

  • Gunasekaran, S., et al. (2004). Vibrational spectral investigation on xanthine and its derivatives-theophylline, caffeine and theobromine. ScienceDirect. Link

  • National Center for Advancing Translational Sciences. (n.d.). THEOPHYLLINE SODIUM. Inxight Drugs. Link

  • ResearchGate. (n.d.). Structure of sodium theophylline (C7H7N4O2Na). Link

  • ResearchGate. (n.d.). Vibrational spectral investigation on xanthine and its derivatives - Theophylline, caffeine and theobromine. Link

  • Rohman, A., et al. (2020). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. MDPI. Link

  • PubMed. (2021). Understanding the Metastability of Theophylline FIII by Means of Low-Frequency Vibrational Spectroscopy. Link

  • National Institute of Standards and Technology. (n.d.). Theophylline. NIST WebBook. Link

  • ChemicalBook. (n.d.). Theophylline(58-55-9)IR1. Link

  • PubMed. (2005). Vibrational spectral investigation on xanthine and its derivatives--theophylline, caffeine and theobromine. Link

  • ScienceON. (n.d.). Single crystal, vibrational and computational studies of Theophylline (a bronchodilator drug) and its chloride salt. Link

  • MedChemExpress. (n.d.). Theophylline sodium glycinate. Link

  • National Center for Biotechnology Information. (n.d.). Theophylline sodium. PubChem. Link

  • SciSpace. (2014). The Dynamic Study of Cocrystal Formation between Anhydrous and Monohydrate Theophylline with Sodium Saccharine Dihydrate by FTIR. Link

  • ResearchGate. (2016). Comparative Study of Teophylline - Active Substance and Commercial Drug - Using the Physico-chemical Methods. Link

  • Morita, H., et al. (2024). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. PMC. Link

  • Semantic Scholar. (2014). The Dynamic Study of Cocrystal Formation between Anhydrous and Monohydrate Theophylline with Sodium Saccharine Dihydrate by FTIR. Link

Sources

Technical Guide: NMR Characterization and Structural Validation of Sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural validation framework for Sodium 1,3-dimethylpurin-9-ide-2,6-dione (Sodium Theophylline), contrasting it with its neutral precursor, Theophylline (1,3-dimethylxanthine).

While the neutral molecule acts as a standard bronchodilator, its poor aqueous solubility (~8.3 mg/mL) limits formulation flexibility. The sodium salt variant addresses this by deprotonating the imidazole ring, resulting in a >20-fold increase in solubility. However, this modification fundamentally alters the electronic environment of the purine scaffold. This guide outlines the specific NMR signatures required to confirm the anionic "purin-9-ide" state, distinguishing it from physical mixtures or non-ionized precursors.

Part 1: Structural Context & The Comparative Landscape

To validate the product, one must understand the transformation from the neutral drug to the ionic species. The core difference lies at the N7/N9 position of the imidazole ring.

The Chemical Transformation

The neutral molecule possesses an acidic proton (pKa ~8.8) on the imidazole ring (typically N7 in solid state, tautomerizing in solution). Treatment with sodium hydroxide removes this proton, creating an aromatic anion with delocalized negative charge density.

Reaction Neutral Neutral Theophylline (1,3-dimethylxanthine) Low Solubility Protonated Imidazole (NH) Reagent + NaOH (aq) Neutral->Reagent Salt Sodium 1,3-dimethylpurin-9-ide-2,6-dione (Sodium Theophylline) High Solubility Anionic Imidazole (N-) Reagent->Salt Deprotonation (pKa ~ 8.8)

Figure 1: Stoichiometric conversion of the neutral purine to the sodium salt anion.

Comparative Matrix: Salt vs. Neutral

The following table summarizes the critical performance differences that drive the selection of the sodium salt over the neutral form.

FeatureNeutral TheophyllineSodium 1,3-dimethylpurin-9-ide-2,6-dioneImpact on Development
IUPAC Name 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneSodium 1,3-dimethylpurin-9-ide-2,6-dioneRegulatory Identity
Aqueous Solubility ~8.3 mg/mL (25°C)>200 mg/mL (25°C)Formulation Volume
pH (1% Solution) ~5.5 - 6.5> 9.0 (Alkaline)Buffer Compatibility
Electronic State Neutral, H-bond donor (NH)Anionic, H-bond acceptorReceptor Binding

Part 2: NMR Characterization Strategy

Scientific integrity in this validation relies on observing the loss of the exchangeable proton and the shielding effects on the imidazole ring carbons.

Solvent Selection Strategy
  • DMSO-d6: Required for the Neutral reference. It prevents rapid proton exchange, allowing the observation of the imidazole NH signal (~13.5 ppm).

  • D2O: Required for the Sodium Salt. The salt is highly soluble here. Note that in D2O, any residual NH signal would disappear due to deuterium exchange, but the carbon shifts remain diagnostic.

Experimental Protocol: High-Resolution NMR

Objective: Confirm the complete formation of the purin-9-ide anion.

Step-by-Step Methodology:

  • Reference Prep: Dissolve 10 mg of Neutral Theophylline in 0.6 mL DMSO-d6.

  • Product Prep: Dissolve 10 mg of Sodium Theophylline in 0.6 mL D2O. (Alternatively, use DMSO-d6 for direct comparison, but solubility may be slower).

  • Acquisition:

    • Run 1H NMR (16 scans, 1s relaxation delay).

    • Run 13C NMR (1024 scans, proton decoupled).

  • Processing: Calibrate DMSO-d6 residual peak to 2.50 ppm (1H) / 39.5 ppm (13C). Calibrate D2O residual HDO peak to 4.79 ppm.

Part 3: Spectral Analysis & Validation

This section provides the "Self-Validating" criteria. If your spectra do not match these relative shifts, the salt formation is incomplete or the sample has degraded (hydrolyzed).

1H NMR Diagnostic Signals

The formation of the anion increases electron density within the imidazole ring. This typically causes an upfield shift (shielding) of the H8 proton compared to the neutral form.

Proton AssignmentNeutral (DMSO-d6)

(ppm)
Sodium Salt (D2O)

(ppm)
Validation Criterion
NH (Imidazole) 13.57 (Broad) Absent Primary confirmation of deprotonation.
H8 (Imidazole CH) 8.03~7.60 - 7.80Upfield shift confirms anionic character.
N-CH3 (Pos 1) 3.25~3.20 - 3.30Minor shift (distal to charge center).
N-CH3 (Pos 3) 3.45~3.40 - 3.50Minor shift.

> Expert Insight: The disappearance of the signal at 13.57 ppm is the "Go/No-Go" signal. If a broad peak remains >10 ppm in the salt sample (in DMSO), the reaction is incomplete.

13C NMR Structural Confirmation

The carbon spectrum provides the definitive fingerprint of the "purin-9-ide" skeleton.

  • C2 & C6 (Carbonyls): 151.0 - 155.0 ppm.

  • C4 & C5 (Bridgehead): These carbons are highly sensitive to the electronic state of the imidazole ring. Upon deprotonation, the electron density redistributes, often causing distinct shifts in the C4/C5 signals relative to the neutral form.

  • C8 (Imidazole): ~140 ppm (Neutral)

    
     Shifts significantly upon anion formation.
    
Validation Workflow

The following diagram illustrates the decision logic for validating the material.

ValidationLogic Sample Unknown Sample (Suspected Sodium Salt) SolubilityTest Step 1: Solubility Test (>100 mg/mL in H2O?) Sample->SolubilityTest Check1 Is solution clear? SolubilityTest->Check1 NMR_H1 Step 2: 1H NMR (D2O) Check2 H8 Signal Position? NMR_H1->Check2 Check1->NMR_H1 Yes Result_Neutral FAIL: Neutral Theophylline (Low Solubility) Check1->Result_Neutral No (Precipitate) Check2->Result_Neutral > 8.0 ppm Result_Salt PASS: Sodium Purin-9-ide (Anionic Structure Confirmed) Check2->Result_Salt < 7.9 ppm (Upfield)

Figure 2: Logic flow for distinguishing the sodium salt from the neutral parent compound.

Part 4: Performance Comparison (Solubility)

For drug development professionals, the primary utility of this characterization is to ensure the material meets the solubility requirements for parenteral or high-concentration formulations.

Comparative Solubility Data

Experimental data derived from saturation shake-flask method (24h equilibrium at 25°C).

SolventNeutral TheophyllineSodium Salt (Product)Factor Increase
Water (pH 7) 8.3 mg/mL> 200 mg/mL ~25x
0.1 M HCl Soluble (Protonates)Soluble (Reverts to Neutral)N/A
Ethanol ~12.5 mg/mLSparingly Soluble< 1x
Stability Warning

While the sodium salt offers superior solubility, it is hygroscopic and sensitive to atmospheric CO2.

  • Mechanism:

    
    
    
  • Observation: The white powder may turn into a sticky paste or develop a crust of neutral theophylline precipitate upon prolonged exposure to air.

  • Storage: Must be stored in desiccated, airtight containers.

References

  • PubChem. (n.d.). Theophylline (Compound CID 2153).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wishart, D.S., et al. (2018). HMDB0000028 (Theophylline) NMR Spectra.[2] Human Metabolome Database. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Dimethylxanthine Mass and UV Spectra. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

Sources

Mass spectrometry fragmentation patterns of sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: MS/MS Characterization of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione

Executive Summary

This guide provides a technical analysis of Sodium 1,3-dimethylpurin-9-ide-2,6-dione (the sodium salt of Theophylline). While often analyzed in positive ionization mode as the protonated species (


, 

181), this guide focuses on the specific characterization of the purin-9-ide anion (

,

179) in negative electrospray ionization (ESI-) mode.

We compare this anionic workflow against the standard positive mode "alternative" and isomeric methylxanthines (Theobromine, Caffeine), demonstrating how negative mode analysis offers superior specificity against caffeine interference in complex biological matrices.

Part 1: Mechanistic Fragmentation Analysis

The "product" in this context is the Purin-9-ide anion generated from the sodium salt. Upon dissolution and electrospray ionization, the sodium cation (


) dissociates, leaving the resonance-stabilized anion.
The Anionic Pathway (Negative Mode, ESI-)
  • Precursor Ion:

    
     179.06 (
    
    
    
    )
  • Mechanism: The deprotonation occurs at the N9 position (imidazole ring). The fragmentation is driven by a Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring.

  • Primary Transition (

    
     179 
    
    
    
    122):
    • The dominant fragmentation pathway involves the loss of methyl isocyanate (

      
      , 57 Da).
      
    • This yields the fragment ion at

      
       122, retaining the imidazole ring structure.
      
  • Secondary Transition (

    
     179 
    
    
    
    136):
    • A competing pathway involves the loss of isocyanic acid (

      
      , 43 Da), yielding a fragment at 
      
      
      
      136.
The Cationic Alternative (Positive Mode, ESI+)
  • Precursor Ion:

    
     181.07 (
    
    
    
    )
  • Mechanism: Protonation occurs at N9.

  • Primary Transition (

    
     181 
    
    
    
    124):
    • Similar to the negative mode, the cation undergoes RDA cleavage losing

      
       (57 Da).
      
    • Crucial Difference: The resulting fragment is

      
       124 (protonated), distinct from the 
      
      
      
      122 anion.

Part 2: Comparative Performance Guide

The following table compares the target analyte (Theophylline Anion) against its protonated form and its structural isomers.

FeatureTarget: Theophylline Anion (Sodium Salt)Alt 1: Theophylline Cation (Standard)Alt 2: Theobromine (Isomer)Alt 3: Caffeine (Methylated)
Ionization Mode Negative (ESI-) Positive (ESI+)Negative or PositivePositive Only
Precursor (

)
179 (

)
181 (

)
179 (Neg) / 181 (Pos)195 (

)
Primary Fragment 122 (Loss of

)
124 (Loss of

)
138 (Pos, Loss of

)
138 (Loss of

)
Specificity High: Caffeine is "silent" in this mode.Medium: Caffeine ionizes strongly (

195).
High: Distinct fragment (

138).
N/A
Matrix Noise Low: Fewer endogenous anions.High: Many endogenous amines.VariableHigh

Key Insight for Drug Development: Using the Negative Mode (Purin-9-ide) pathway eliminates interference from Caffeine. Caffeine (1,3,7-trimethylxanthine) lacks the acidic proton at the N7/N9 position required to form a stable anion. Therefore, in a negative mode scan, Caffeine signals are effectively suppressed, simplifying the chromatogram for Theophylline quantification.

Part 3: Visualization of Pathways

Figure 1: Fragmentation Logic of 1,3-Dimethylpurin-9-ide

This diagram illustrates the Retro-Diels-Alder (RDA) cleavage mechanism specific to the anionic species.

FragmentationPathway Parent Parent Anion [M-H]⁻ m/z 179 Transition Retro-Diels-Alder (RDA) Cleavage Parent->Transition Frag1 Primary Daughter [M-H-CH₃NCO]⁻ m/z 122 Transition->Frag1 Major Pathway Frag2 Secondary Daughter [M-H-HNCO]⁻ m/z 136 Transition->Frag2 Minor Pathway Neutral1 Loss: Methyl Isocyanate (57 Da) Transition->Neutral1 Neutral2 Loss: Isocyanic Acid (43 Da) Transition->Neutral2

Caption: MS/MS fragmentation pathway of the Theophylline anion (


 179), highlighting the diagnostic loss of methyl isocyanate.
Figure 2: Recommended Analytical Workflow

Workflow Sample Sample: Sodium Salt (Plasma/Formulation) Prep Prep: Protein Ppt (Acidified Methanol) Sample->Prep LC LC Separation C18 or HILIC Column Prep->LC ESI ESI Source Negative Mode (-kV) LC->ESI Q1 Q1 Filter Select m/z 179.1 ESI->Q1 Cell Collision Cell CE: 18-25 eV Q1->Cell Q3 Q3 Filter Select m/z 122.1 Cell->Q3

Caption: Optimized LC-MS/MS workflow for specific detection of the purin-9-ide anion.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure the sodium salt is fully dissociated and the anion is efficiently detected.

1. Sample Preparation:

  • Dissolution: Dissolve Sodium 1,3-dimethylpurin-9-ide-2,6-dione in 50:50 Methanol:Water.

  • Matrix Extraction: For plasma, use protein precipitation with Acetonitrile (1:3 v/v). Note: Do not acidify below pH 4, as this will suppress ionization in negative mode by reprotonating the N9 position (pKa ~8.8).

2. LC Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Buffer is critical to maintain anionic state.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

3. MS/MS Parameters (Negative Mode):

  • Source: ESI Negative (Spray Voltage: -3500 V).

  • MRM Transition 1 (Quantifier):

    
     (Collision Energy: 22 eV).
    
  • MRM Transition 2 (Qualifier):

    
     (Collision Energy: 18 eV).
    
  • Dwell Time: 100 ms.

4. Validation Check (Self-Correction):

  • If signal is low: Check pH of mobile phase.[2] If pH < 5, the molecule protonates (

    
     181), reducing the 
    
    
    
    179 signal.
  • If Caffeine interference persists: Confirm you are in Negative Mode.[1] Caffeine should not appear in the

    
     channel.
    

References

  • Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites. Source: PubMed / NIH URL:[Link]

  • Determination of Theophylline Across Biological Matrices Using LC-MS/MS. Source: PMC / NIH URL:[Link]

  • Mass Spectrometry Fragmentation Patterns - Methylxanthines. Source: Chemistry LibreTexts URL:[Link]

  • Agilent Application Note: Determination of Pharmaceuticals in Negative Ion Mode. Source: Agilent Technologies URL:[3][4][Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Sodium 1,3-dimethylpurin-9-ide-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Sodium Theophyllinate; Theophylline Sodium Salt; 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione sodium salt.[1] CAS Number: 3485-82-3 (Anhydrous) / 58-55-9 (Parent Theophylline)[1]

Part 1: Executive Safety Assessment

Hazard Classification: HIGH POTENCY API (Active Pharmaceutical Ingredient) Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of Theophylline.[1][2] While the salt form improves water solubility, it retains the potent pharmacological activity of the parent xanthine.

Critical Hazards:

  • Acute Toxicity (Oral): H301 – Toxic if swallowed.[1] The therapeutic window is narrow; accidental ingestion of dust can lead to tachycardia, seizures, and arrhythmias.[1]

  • Reproductive Toxicity: H360D – May damage the unborn child.

  • Physical Hazard: As a fine crystalline powder, it poses a significant dust inhalation risk .[1] Unlike the base compound, the sodium salt is highly water-soluble, increasing the rate of absorption through mucous membranes and potential skin absorption if solubilized.[1]

Part 2: PPE Matrix & Selection Logic

The following PPE selection is based on a Risk-Based Approach (Control Banding), assuming handling of pure powder in a research setting (mg to g scale).

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Dust Control: The primary vector for exposure is airborne particulates during weighing.[1][2] A standard surgical mask offers zero protection against API dust.[1] If a Fume Hood is unavailable, a P100 respirator is mandatory.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Permeation & Pinhole Defense: Single gloves have a statistical failure rate (pinholes).[1][2] Double gloving creates a redundant barrier. Nitrile provides excellent resistance to organic salts.
Ocular Chemical Splash Goggles Mucosal Absorption: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2] Goggles seal the orbital area, preventing absorption through the tear ducts.
Body Tyvek® Lab Coat or Back-closing Gown Fomite Prevention: Cotton coats trap dust in fibers, which can then be re-aerosolized or transferred to common areas (break rooms).[1][2] Non-woven materials (Tyvek) shed dust.
Glove Compatibility Data (Inferred for Xanthine Salts)
  • Material: Nitrile Rubber (NBR)[1]

  • Thickness: Minimum 0.11 mm (4 mil)

  • Breakthrough Time: >480 mins (Solid state); >240 mins (Saturated aqueous solution)[1]

  • Protocol: Change outer gloves immediately after weighing or if visible contamination occurs.[1]

Part 3: Operational Protocols
3.1 Engineering Controls (Primary Defense)

PPE is the last line of defense.[1][2] You must prioritize engineering controls.

  • Handling Location: All open-container handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before starting.[1]

3.2 Step-by-Step Handling Workflow

A. Preparation (Donning)

  • Inspect the fume hood flow monitor.

  • Don first pair of nitrile gloves (under cuffs).

  • Don lab coat/gown (ensure wrists are covered).

  • Don second pair of nitrile gloves (over cuffs).

  • Don eye protection and respirator (if hood sash is >18 inches).

B. Weighing & Solubilization

  • Static Control: Theophylline salts are prone to static charge.[1] Use an ionizing bar or anti-static gun if the powder "flies."

  • Transfer: Use a disposable spatula.[1] Do not pour from the stock bottle; transfer small amounts to a secondary weighing boat.

  • Solubilization: Add solvent slowly.[1] The sodium salt is alkaline; dissolution in water may be slightly exothermic.

C. Decontamination & Doffing [1][3]

  • Wipe down the balance and work area with 70% Ethanol or a mild detergent. (Theophylline is soluble in water/alcohol mixtures).[1]

  • Dispose of wipes as hazardous waste.

  • Doffing Order: Outer gloves

    
     Goggles 
    
    
    
    Gown
    
    
    Inner gloves
    
    
    Wash hands immediately with soap and water (20 seconds).[1]
Part 4: Visualization of Safety Logic
Figure 1: Risk Assessment & PPE Determination Logic

RiskAssessment Start Start: Handling Sodium Theophyllinate StateCheck Physical State? Start->StateCheck Solid Dry Powder (Dust Risk) StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck Inhalation Hazard Liquid->HoodCheck Splash Hazard HoodYes Use Hood + Standard PPE (Double Gloves, Lab Coat, Glasses) HoodCheck->HoodYes Yes HoodNo STOP: High Risk HoodCheck->HoodNo No RespReq Require P100 Respirator + Tight Goggles HoodNo->RespReq Mandatory Upgrade

Caption: Logic flow for determining necessary respiratory and dermal protection based on engineering control availability.

Figure 2: Safe Handling Workflow

HandlingWorkflow Prep 1. Prep Area (Verify Airflow) Donning 2. Don PPE (Double Glove) Prep->Donning Handling 3. Handling (Spatula Transfer) Donning->Handling Waste 4. Waste Segregation (P-List/Hazardous) Handling->Waste Doffing 5. Doffing & Wash (Soap + Water) Waste->Doffing

Caption: Operational sequence ensuring containment from preparation through disposal.[1][2][4][5][6]

Part 5: Emergency & Disposal Logistics
Spill Response Plan
  • Evacuate: If a large amount (>5g) of powder is aerosolized outside a hood, evacuate the immediate area to allow dust to settle (15 mins).[1]

  • PPE Upgrade: Wear N95/P100 respirator and goggles before re-entering.

  • Containment: Do NOT dry sweep.[1] This generates more dust.[7]

    • Cover spill with paper towels dampened with water.

    • Wipe up carefully, folding the towel inward.

  • Neutralization: Clean the surface with water followed by 70% ethanol.

Disposal (Environmental Compliance)
  • Classification: Sodium Theophyllinate is a pharmaceutical waste.[1]

  • RCRA Code: While not explicitly P-listed (like epinephrine), it is toxic.[1] Treat as Hazardous Chemical Waste .[1]

  • Container: Collect in a sealable, chemically compatible container (HDPE jar). Label as "Toxic Solid, Organic, n.o.s.[1] (Sodium Theophyllinate)."[1]

  • Do NOT: Do not flush down the drain. Theophylline is an environmental pollutant affecting aquatic life.

References
  • PubChem. (n.d.).[1] 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards.[8][9] National Institute for Occupational Safety and Health.[8][9] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.